molecular formula C12H14O5 B074204 3,4,5-Trimethoxycinnamic acid CAS No. 20329-98-0

3,4,5-Trimethoxycinnamic acid

Cat. No.: B074204
CAS No.: 20329-98-0
M. Wt: 238.24 g/mol
InChI Key: YTFVRYKNXDADBI-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxycinnamic acid is a versatile and high-value cinnamic acid derivative prominently featured in medicinal chemistry and organic synthesis research. Its core research value lies in its role as a key synthetic intermediate for the preparation of more complex bioactive molecules, including analogs of colchicine and allocolchicine, which are investigated for their potent antiproliferative and anti-inflammatory properties. The compound's structure, featuring a cinnamate backbone substituted with three methoxy groups on the phenyl ring, is a critical pharmacophore. This configuration is known to interact with various biological targets, and researchers utilize it to develop novel tubulin polymerization inhibitors, which can disrupt microtubule dynamics in dividing cells. Furthermore, its inherent properties make it a valuable precursor in the synthesis of antioxidants, as the methoxy-substituted phenolic structure can contribute to free radical scavenging activity. Beyond its biological applications, it serves as a fundamental building block in material science for constructing organic frameworks and as a standard in analytical chemistry for method development and compound identification via techniques like HPLC and LC-MS. This product is provided with high purity to ensure reproducibility and reliability in experimental outcomes, supporting advancements in drug discovery and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFVRYKNXDADBI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298647
Record name (E)-3,4,5-Trimethoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4,5-Trimethoxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20329-98-0, 90-50-6
Record name (E)-3,4,5-Trimethoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20329-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 90-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-3,4,5-Trimethoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-TRIMETHOXYCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4,5-Trimethoxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126 - 128 °C
Record name 3,4,5-Trimethoxycinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002511
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of 3,4,5-Trimethoxycinnamic Acid

Introduction

This compound (TMCA) is a derivative of cinnamic acid that has garnered significant interest in the scientific community for its diverse pharmacological activities. As an active metabolite of compounds found in traditional medicinal plants, TMCA has been investigated for its anticonvulsant, sedative, anti-inflammatory, and neuroprotective properties.[1] Its therapeutic potential makes it a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of TMCA, detailed methodologies for its isolation, and an exploration of the key signaling pathways it modulates.

Natural Sources of this compound and its Derivatives

This compound is found in nature, primarily as esters and amides, in various medicinal plants. The free acid form is less commonly reported. The genus Polygala is a particularly rich source of TMCA esters, while Piper species are known to contain TMCA amides.[1]

Table 1: Natural Sources of this compound and Related Compounds

Plant SpeciesFamilyCompound(s) IdentifiedPlant PartReference(s)
Polygala tenuifolia Willd.PolygalaceaeThis compound (TMCA), TMCA methyl ester, 3,6′-disinapoyl sucrose (B13894) (a TMCA precursor), and other TMCA estersRoot[1][2][3]
Piper tuberculatum Jacq.Piperaceae3-(3,4,5-trimethoxyphenyl) propanoic acidFruits[4]
Piper longumPiperaceaePiplartine (piperlongumine), a TMCA amideNot specified[1]
Piper swartzianumPiperaceaeThis compoundNot specified
Rauvolfia serpentinaApocynaceaeRescinnamine (an ester of TMCA)Not specified[1]

Isolation and Purification Protocols

The isolation of this compound and its derivatives from natural sources typically involves solvent extraction followed by chromatographic separation. The specific protocol can be adapted based on the plant matrix and the target compound.

General Experimental Workflow for Isolation

Below is a generalized workflow for the isolation and purification of TMCA and its derivatives from plant material.

G cluster_0 Extraction cluster_1 Purification start Dried & Powdered Plant Material (e.g., Polygala tenuifolia root) extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol (B145695), or Chloroform) via Maceration, Sonication, or Soxhlet start->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partition Liquid-Liquid Partitioning (e.g., with n-hexane, EtOAc) crude_extract->partition column Column Chromatography (Silica Gel or C18) partition->column fractions Collect Fractions column->fractions analysis TLC / HPLC Analysis fractions->analysis analysis->column Re-chromatograph if needed pure_compound Pure Compound (TMCA or derivative) analysis->pure_compound

Caption: General workflow for the isolation of TMCA.

Detailed Experimental Protocol: Isolation from Polygala tenuifolia

This protocol is a composite based on methods for isolating phenylpropanoids and other constituents from Polygala tenuifolia.

1. Extraction:

  • Air-dried and powdered roots of Polygala tenuifolia (1 kg) are extracted with 80% methanol (3 x 5 L) at room temperature for 24 hours for each extraction.

  • The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

  • Bioassay-guided fractionation can be employed here to identify the fractions with the desired biological activity (e.g., sedative or anticonvulsant effects).[5]

3. Chromatographic Purification:

  • The chloroform and ethyl acetate fractions, which are likely to contain TMCA and its less polar derivatives, are subjected to column chromatography on silica (B1680970) gel.[5]

  • The column is eluted with a gradient of chloroform-methanol or hexane-ethyl acetate.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the compounds of interest are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

4. Characterization:

  • The structure of the purified compound is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Detailed Experimental Protocol: Isolation from Piper species

This protocol is adapted from methods used for isolating compounds from Piper tuberculatum.[4]

1. Extraction:

  • The dried and powdered fruits of Piper tuberculatum are extracted with 95% ethanol (3 x 1 L).

  • The extract is concentrated, delipidated with n-hexane, and then partitioned with ethyl acetate.

2. Column Chromatography:

  • The ethyl acetate fraction is subjected to silica gel column chromatography.

  • Elution is performed with mixtures of n-hexane/ethyl acetate with increasing polarity.

  • Fractions are collected and analyzed by TLC.

3. Purification:

  • Fractions containing the target compound are combined and may be further purified by recrystallization or preparative HPLC to yield the pure compound.

Signaling Pathways Modulated by this compound

TMCA and its derivatives exert their biological effects by modulating several key signaling pathways.

GABAergic Signaling Pathway

TMCA has been shown to have sedative and anticonvulsant effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][6][7] It enhances GABAergic neurotransmission, leading to a calming effect on the central nervous system.[8] Specifically, TMCA has been found to increase the expression of GAD65 (an enzyme that synthesizes GABA) and the γ-subunit of the GABA-A receptor, leading to increased chloride ion influx.[2][9]

G TMCA This compound (TMCA) GAD65 GAD65 Expression TMCA->GAD65 Upregulates GABA_A_gamma GABA-A Receptor γ-subunit Expression TMCA->GABA_A_gamma Upregulates GABA GABA Synthesis GAD65->GABA Catalyzes GABA_A GABA-A Receptor GABA->GABA_A Binds to GABA_A_gamma->GABA_A Incorporates into Cl_influx Increased Cl- Influx GABA_A->Cl_influx Opens channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Sedation Sedative & Anticonvulsant Effects Hyperpolarization->Sedation

Caption: TMCA's modulation of the GABAergic pathway.

PKA Signaling in Hippocampal Long-Term Potentiation (LTP)

The methyl ester of TMCA has been found to enhance hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It achieves this by activating the Protein Kinase A (PKA) signaling pathway, which leads to the phosphorylation of the GluA1 subunit of AMPA receptors.[10]

G TMCA_Me TMCA Methyl Ester PKA Protein Kinase A (PKA) TMCA_Me->PKA Activates GluA1 GluA1 subunit of AMPA Receptor PKA->GluA1 Phosphorylates pGluA1 Phosphorylated GluA1 GluA1->pGluA1 AMPAR_insertion Increased GluA1 at Synapse pGluA1->AMPAR_insertion LTP Enhanced Hippocampal LTP AMPAR_insertion->LTP Cognition Improved Cognitive Function LTP->Cognition

Caption: PKA signaling pathway in TMCA-enhanced LTP.

Anti-inflammatory Signaling Pathway

Derivatives of TMCA have demonstrated anti-inflammatory properties by inhibiting the expression of cell adhesion molecules on endothelial cells induced by tumor necrosis factor-alpha (TNF-α).[1] This action can reduce the adhesion of neutrophils to the endothelium, a key step in the inflammatory response.

G TMCA_deriv TMCA Derivatives AdhesionMolecules Expression of ICAM-1, VCAM-1, E-selectin TMCA_deriv->AdhesionMolecules Inhibits TNFa TNF-α EndothelialCell Endothelial Cell TNFa->EndothelialCell Activates EndothelialCell->AdhesionMolecules Upregulates NeutrophilAdhesion Neutrophil Adhesion AdhesionMolecules->NeutrophilAdhesion Mediates Inflammation Inflammation NeutrophilAdhesion->Inflammation

Caption: Anti-inflammatory action of TMCA derivatives.

Conclusion

This compound and its natural derivatives represent a promising class of bioactive compounds with significant therapeutic potential, particularly in the fields of neuroscience and anti-inflammatory research. While the richest sources of these compounds are found in the roots of Polygala tenuifolia and various Piper species, further quantitative analysis is needed to determine the precise concentrations of the free acid and its derivatives in these plants. The isolation and purification of these compounds can be achieved through standard phytochemical techniques. A deeper understanding of their mechanisms of action, particularly their modulation of the GABAergic, PKA, and inflammatory signaling pathways, will be crucial for the development of novel therapeutics based on these natural scaffolds. This guide provides a foundational resource for researchers to further explore the potential of this compound in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring phenylpropanoid found in various plant species, including Polygala tenuifolia and Piper longum. It serves as a crucial intermediate in the biosynthesis of various phytochemicals and has garnered significant interest in the scientific community for its diverse pharmacological activities. Notably, TMCA has been identified as a positive allosteric modulator of the GABA-A receptor, suggesting its potential as a lead compound in the development of novel therapeutics for neurological disorders. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of its interaction with the GABA-A receptor signaling pathway.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its suitability for pharmaceutical development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters of this compound.

Property Value Reference
Molecular Formula C₁₂H₁₄O₅[1][2]
Molecular Weight 238.24 g/mol [1][2]
Appearance White to creamy crystalline powder[3]
Melting Point 125-128 °C[1][2]
Boiling Point 367 °C (Predicted)
pKa 3.92 - 4.48

Table 1: General Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound has been determined in various solvents, which is critical for its formulation and delivery.

Solvent Solubility ( g/100 mL) Temperature (°C) Reference
Water0.30425
MethanolData not available in g/100mL-
EthanolData not available in g/100mL-
AcetoneSoluble-[3]
DMSO4.525[4]
ChloroformSoluble-[3]
DichloromethaneSoluble-[3]
Ethyl AcetateSoluble-[3]

Table 2: Solubility of this compound in Various Solvents. Note: "Soluble" indicates qualitative data where quantitative values were not found.

A comprehensive study on the mole fraction solubility of this compound in eleven industrial solvents at various temperatures has been published, providing extensive data for researchers in industrial applications[4].

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Technique Key Peaks/Shifts Solvent/Medium Reference
¹H-NMR δ (ppm): 3.76, 3.84 (s, 9H, OCH₃), 6.37-6.40 (d, 1H, =CH-), 6.80 (s, 2H, Ar-H), 7.21-7.24 (d, 1H, =CH-)H₂O[5]
¹³C-NMR δ (ppm): 56.1, 60.1, 106.3, 116.4, 129.5, 139.8, 146.7, 153.1, 165.1DMSO-d₆
FTIR Key absorptions (cm⁻¹): ~3000 (O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid), ~1630 (C=C stretch, alkene), ~1580 & ~1500 (C=C stretch, aromatic)KBr pellet[6]
UV-Vis Data not available for this compound. A structurally similar compound, 3,4,5-Trimethoxybenzoic acid, shows a λmax around 260 nm.[7]

Table 3: Spectroscopic Data for this compound

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[8][9][10][11][12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end, creating a packed column of 2-3 mm in height.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • For an accurate measurement, set the starting temperature to about 15-20 °C below the approximate melting point.

    • Set the heating ramp rate to a slow and steady 1-2 °C/min.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

    • Repeat the measurement with a fresh sample to ensure accuracy and reproducibility.

Solubility Determination (Saturation Shake-Flask Method)

This is a reliable method for determining the equilibrium solubility of a solid in a solvent.[6][13][14][15][16]

Apparatus:

  • Vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the withdrawn sample through a syringe filter to remove any remaining undissolved solid.

  • Concentration Analysis:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

    • Calculate the original solubility in the chosen solvent, accounting for the dilution factor.

pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[17][18][19][20][21]

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if solubility in water is low). A typical concentration is around 1 mM.[17]

    • Add an inert salt (e.g., KCl) to maintain a constant ionic strength.[19]

  • Titration:

    • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Begin stirring the solution.

    • Add small, precise increments of the standardized strong base (e.g., 0.1 M NaOH) from the burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the acidic group.

Mandatory Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for determining the key physicochemical properties of a compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp Characterize Pure Compound sol Solubility Determination purification->sol Characterize Pure Compound pka pKa Determination purification->pka Characterize Pure Compound spec Spectroscopic Analysis (NMR, IR, UV-Vis) purification->spec Characterize Pure Compound

Workflow for Physicochemical Characterization.
Signaling Pathway of this compound as a GABAA Receptor Positive Allosteric Modulator

This compound has been shown to act as a positive allosteric modulator of the GABA-A receptor.[1][22][23] The following diagram depicts the proposed mechanism of action.

gabaa_pathway cluster_receptor GABAA Receptor gabaa_receptor GABAA Receptor (Pentameric Ion Channel) channel Chloride (Cl⁻) Channel (Closed) influx Increased Cl⁻ Influx gabaa_receptor->influx Channel Opens binding_site Allosteric Binding Site binding_site->gabaa_receptor Induces conformational change gaba GABA gaba->gabaa_receptor Binds to orthosteric site tmca 3,4,5-Trimethoxy- cinnamic Acid tmca->binding_site Binds to hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization inhibition Enhanced Neuronal Inhibition hyperpolarization->inhibition

Mechanism of GABAA Receptor Modulation.

Conclusion

This technical guide provides a detailed summary of the essential physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The compiled quantitative data, along with detailed experimental protocols, offer a solid foundation for further investigation and application of this promising compound. The visualization of its interaction with the GABA-A receptor underscores its potential as a modulator of neuronal activity. A thorough understanding of these fundamental properties is paramount for unlocking the full therapeutic potential of this compound and its derivatives.

References

3,4,5-Trimethoxycinnamic acid biological activity and pharmacological profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity and Pharmacological Profile of 3,4,5-Trimethoxycinnamic Acid

Introduction

This compound (TMCA) is a derivative of cinnamic acid characterized by three methoxy (B1213986) groups substituted on the phenyl ring.[1][2] It is recognized as an active metabolite from the root of Polygala tenuifolia Wild, a plant utilized in traditional Chinese medicine for conditions like insomnia and epilepsy.[1][3] The TMCA scaffold is a privileged structure in drug discovery, with its ester and amide derivatives demonstrating a wide array of pharmacological functions.[1][4] Extensive research has focused on modifying the carboxyl group of TMCA to produce analogues with enhanced therapeutic properties, including antitumor, antiviral, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[1][4] This guide provides a comprehensive overview of the biological activities and pharmacological profile of TMCA and its key derivatives, presenting quantitative data, experimental methodologies, and mechanistic insights for researchers and drug development professionals.

Pharmacological Profile

TMCA and its synthetic and natural derivatives exhibit a broad spectrum of biological activities. The core structure serves as a versatile precursor for developing drug candidates targeting various diseases.[1] The primary pharmacological activities reported include:

  • Anticancer Activity: Derivatives have shown cytotoxicity against numerous cancer cell lines through mechanisms like cell cycle arrest and inhibition of key signaling pathways.[1]

  • Central Nervous System (CNS) Activity: TMCA has demonstrated anticonvulsant and sedative properties, primarily by acting as a GABA-A/benzodiazepine receptor agonist.[1][2] Its derivatives are also being explored for antinarcotic effects via interaction with serotonergic receptors.[5][6]

  • Antiviral Activity: Ester derivatives of TMCA have exhibited potent activity against the Hepatitis B virus (HBV).[1]

  • Anti-inflammatory Activity: The cinnamic acid backbone is associated with anti-inflammatory properties, and its derivatives have been shown to modulate key inflammatory pathways.[4][7]

  • Cholinesterase Inhibitory Activity: TMCA derivatives have been evaluated for their potential in managing Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3]

  • Antioxidant Activity: As part of the hydroxycinnamic acid class, TMCA-related compounds are recognized for their potent antioxidant and radical scavenging capabilities.[7]

Quantitative Data on Biological Activities

The biological efficacy of this compound and its derivatives has been quantified across various assays. The following tables summarize the key findings.

Table 1: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Ester S1MDA-MB-231 (Breast)46.7[1]
Ester S5PC-3 (Prostate)17.22[1]
SGC-7901 (Gastric)11.82[1]
A549 (Lung)0.50[1]
MDA-MB-435s (Melanoma)5.33[1]
Amide S14Four cancer cell linesPotent inhibitory activity[1]
Amide S19U-937 (Leukemia)9.7[1]
HeLa (Cervical)38.9[1]
Table 2: Central Nervous System (CNS) Activity
Compound/DerivativeTarget ReceptorIC50 Value (µM)Biological EffectReference
(E)-3,4,5-Trimethoxycinnamic acid5-HT1A Receptor7.6Anticonvulsant, Sedative[2]
5-HT2C Receptor2.5[2]
5-HT2A Receptor>10[2]
5-HT6 Receptor>10[2]
5-HT7 Receptor>10[2]
Various Derivatives5-HT1A ReceptorHigh AffinityPotential Antinarcotic[5][6]
Table 3: Antiviral (Anti-HBV) Activity
Compound/DerivativeTargetIC50 Value (µM)CC50 Value (µM)SI ValueReference
Ester S31HBsAg5.521821.75330[1]
HBeAg5.52[1]
HBV DNA Replication53.1[1]
Ester S32HBsAg753211-[1]
HBeAg518[1]
HBV DNA Replication53.1[1]
Table 4: Cholinesterase Inhibitory Activity
Compound/DerivativeTarget EnzymeIC50 Value (µM)Reference
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase (AChE)46.18[3]
Butyrylcholinesterase (BChE)32.46[3]

Signaling Pathways and Mechanisms of Action

TMCA and its derivatives exert their pharmacological effects by modulating various cellular signaling pathways.

Central Nervous System Activity

Several TMCA derivatives function as agonists for the 5-HT1A serotonin (B10506) receptor.[5][6] This interaction is linked to an increase in the phosphorylation of extracellular signal-regulated kinase (pERK), a key event in mediating their potential antinarcotic effects.[5][6] The activity can be blocked by 5-HT1A-specific antagonists like WAY 100635.[5][6]

G TMCA_deriv TMCA Derivative Receptor 5-HT1A Receptor TMCA_deriv->Receptor Binds (Agonist) pERK pERK Expression ↑ Receptor->pERK Activates Effect Antinarcotic Effect pERK->Effect Antagonist WAY 100635 (Antagonist) Antagonist->Receptor Blocks

Caption: 5-HT1A receptor agonism pathway for TMCA derivatives.

Anti-inflammatory and Anticancer Mechanisms

The anti-inflammatory effects of structurally related hydroxycinnamic acids involve the inhibition of key signaling molecules.[8][9] 3,4,5-Trihydroxycinnamic acid, an analogue of TMCA, has been shown to suppress the activation of AKT, ERK, and the nuclear factor-κB (NF-κB) pathway in response to inflammatory stimuli.[8] Piplartine, a natural TMCA amide, also targets the NF-κB and MAPK pathways.[1] These pathways are crucial in both inflammation and cancer progression.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) AKT_ERK AKT / ERK Activation Stimuli->AKT_ERK NFKB NF-κB Activation Stimuli->NFKB TMCA TMCA / Derivative TMCA->AKT_ERK Inhibits TMCA->NFKB Inhibits AKT_ERK->NFKB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, etc.) NFKB->Cytokines Promotes Transcription

Caption: Inhibition of pro-inflammatory signaling pathways by TMCA.

Anticancer Cell Cycle Arrest

Certain TMCA amide derivatives have been found to induce cell cycle arrest at the G2/M phase in cancer cells.[1] This action prevents cell division and proliferation, contributing to the compound's overall antitumor effect. This mechanism is often associated with the activation of MAPK pathways like ERK1/2.[1]

G cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Block G2->Block M->G1 TMCA_amide TMCA Amide Derivative TMCA_amide->Block

Caption: G2/M phase cell cycle arrest induced by TMCA derivatives.

Experimental Protocols

Detailed methodologies are critical for the validation and replication of reported biological activities.

Cell Viability Assay for Anticancer Activity (IC50 Determination)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, A549, HeLa) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: A stock solution of the TMCA derivative is prepared in DMSO. Serial dilutions are made in the culture medium to achieve final concentrations ranging from sub-micromolar to high micromolar levels. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is included.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-HBV Activity Assay

This protocol is used to evaluate the efficacy of compounds against the Hepatitis B virus.

  • Cell Line: The human hepatoblastoma cell line HepG2 2.2.15, which stably expresses and replicates HBV, is used.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the TMCA derivative for several days (e.g., 6-8 days), with the medium being replaced every 2-3 days.

  • Analysis of Viral Markers:

    • HBsAg and HBeAg: The levels of secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • HBV DNA Replication: Intracellular HBV DNA is extracted from the cells. The level of HBV DNA replication is quantified using quantitative real-time PCR (qPCR).

  • Cytotoxicity and Data Analysis: A parallel cytotoxicity assay (e.g., MTT) is performed on the same cells to determine the 50% cytotoxic concentration (CC50). The IC50 values for the inhibition of HBsAg, HBeAg, and HBV DNA are calculated. The Selectivity Index (SI) is determined as the ratio of CC50 to IC50.

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify specific proteins, such as phosphorylated kinases in a signaling pathway.

  • Cell Lysis: After treatment with the TMCA derivative for a specified time (e.g., 30 minutes for pERK), cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-pERK, anti-ERK, anti-β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Conclusion

This compound and its derivatives represent a highly promising class of bioactive molecules with a diverse pharmacological profile. Their demonstrated efficacy in preclinical models for cancer, CNS disorders, and viral infections highlights their therapeutic potential. The ability to readily modify the TMCA core structure allows for the optimization of activity and drug-like properties. Future research should focus on in-depth mechanistic studies for the most potent derivatives, pharmacokinetic and toxicological profiling, and in vivo efficacy studies to translate these promising findings into clinical applications. The continued exploration of this chemical scaffold is a valuable endeavor in the field of drug discovery.

References

3,4,5-Trimethoxycinnamic Acid: A Versatile Scaffold for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring phenolic compound and a derivative of cinnamic acid, found in various medicinal plants. It serves as a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of bioactive molecules. The presence of the trimethoxyphenyl moiety and a reactive carboxylic acid group allows for extensive structural modifications, primarily through the formation of ester and amide derivatives. These modifications have led to the discovery of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) effects. This technical guide provides a comprehensive overview of TMCA as a precursor in drug discovery, detailing its synthesis, the biological activities of its derivatives, and the experimental protocols for their evaluation, along with insights into the underlying signaling pathways.

Synthesis of this compound and Its Derivatives

The chemical structure of TMCA provides a key starting point for the synthesis of various derivatives. The most common modifications are centered around the carboxylic acid group, leading to the formation of esters and amides.

Synthesis of this compound

A widely used method for the synthesis of TMCA is the Knoevenagel condensation reaction, starting from 3,4,5-trimethoxybenzaldehyde (B134019).[1]

Experimental Protocol: Knoevenagel Condensation for TMCA Synthesis [1]

  • Reaction Setup: In a 100 mL single-neck flask, combine 3,4,5-trimethoxybenzaldehyde (3.92 g, 20 mmol) and succinic acid (6.24 g, 60 mmol).

  • Solvent and Catalyst Addition: Add 15 mL of N,N-dimethylformamide (DMF) and pyridine (B92270) (1.6 mL, 20 mmol).

  • Reaction Conditions: Heat the mixture to 90°C and allow it to react for 8 hours.

  • Work-up: After the reaction, cool the mixture to room temperature and pour it into 40 mL of ice water.

  • Precipitation: Adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate the product as a light yellow solid.

  • Isolation and Purification: Cool the mixture with a small amount of ice, filter the solid, wash the filter cake with ice water, and dry to obtain this compound.

Synthesis of this compound Amide Derivatives

Amide derivatives of TMCA are commonly synthesized via a coupling reaction between TMCA and various amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt).[2]

Experimental Protocol: EDCI/HOBt Coupling for TMCA Amide Synthesis [2]

  • Reaction Setup: In a suitable flask, dissolve this compound (1.0 g, 4.2 mmol) in dry dichloromethane (B109758) (30 mL).

  • Coupling Agent Addition: Add EDCI (0.97 g, 5.0 mmol), HOBt (0.68 g, 5.0 mmol), and triethylamine (B128534) (TEA) (0.70 mL, 5.0 mmol).

  • Activation: Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction Conditions: Stir the resulting mixture at room temperature for 24 hours.

  • Work-up: Wash the reaction mixture with brine (20 mL) and water (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide derivative.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Biological Activities and Therapeutic Potential

TMCA derivatives have demonstrated a wide range of biological activities, making them promising candidates for the development of novel therapeutics.

Anticancer Activity

Derivatives of TMCA have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the TMCA derivative and incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[3]

Experimental Protocol: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

  • Cell Treatment: Treat cells with the TMCA derivative for 24 or 48 hours.[3]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[3]

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.[3]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.[3]

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]

Table 1: Anticancer Activity of this compound Derivatives

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference
EsterTyrosol esterMDA-MB-231 (Breast)46.7[4]
AmidePhenylcinnamides (S19)U-937 (Leukemia)9.7[4]
AmidePhenylcinnamides (S19)HeLa (Cervical)38.9[4]
AmidePhenylcinnamides (S20)U-937 (Leukemia)1.8[4]
AmidePhenylcinnamides (S20)HeLa (Cervical)2.1[4]
Anti-inflammatory Activity

TMCA derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates until they reach 80% confluency.[5]

  • Treatment: Pre-treat the cells with various concentrations of the TMCA derivative for 1 hour.[5]

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inducible nitric oxide synthase (iNOS) expression and NO production.[5]

  • NO Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[6]

Antimicrobial Activity

The antimicrobial potential of TMCA derivatives has been evaluated against a range of bacteria and fungi.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solution: Prepare a stock solution of the TMCA derivative in a suitable solvent (e.g., DMSO) at a high concentration.[7]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[7]

  • Inoculation: Add the standardized inoculum to each well.[7]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.[7]

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[7]

Cholinesterase Inhibitory Activity

Certain TMCA esters have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's disease.[8]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition [9]

  • Reaction Mixture: In a 96-well plate, add the assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0), the TMCA derivative at various concentrations, and the cholinesterase enzyme (AChE or BChE).

  • Pre-incubation: Incubate the mixture for a defined period.

  • Substrate Addition: Add the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE) and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Table 2: Cholinesterase Inhibitory Activity of this compound Esters [8]

CompoundAChE IC50 (µM)BChE IC50 (µM)
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate46.1832.46
2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate--

Signaling Pathways

The diverse biological activities of TMCA derivatives are attributed to their ability to modulate various intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Some TMCA derivatives have been shown to exert their anticancer effects by modulating the MAPK pathway, including the ERK1/2 signaling cascade.[4]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor TMCA_Derivative TMCA Derivative TMCA_Derivative->ERK Inhibition

TMCA derivatives can inhibit the MAPK/ERK signaling pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation. TMCA derivatives can exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Inflammatory_Stimulus Inflammatory Stimulus (LPS) Inflammatory_Stimulus->Receptor TMCA_Derivative TMCA Derivative TMCA_Derivative->IKK Inhibition

TMCA derivatives can inhibit the NF-κB signaling pathway.

Experimental Workflows

A systematic approach is crucial for the efficient discovery and development of novel drug candidates from the TMCA scaffold.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of TMCA Derivatives Start->Synthesis Screening In Vitro Biological Screening Synthesis->Screening Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization Hit_ID->Lead_Opt Active In_Vivo In Vivo Efficacy & Toxicity Lead_Opt->In_Vivo In_Vivo->Lead_Opt Unfavorable Candidate Drug Candidate Selection In_Vivo->Candidate Favorable Profile

A typical workflow for drug discovery using TMCA as a precursor.

Conclusion

This compound represents a highly valuable and versatile starting material for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of large libraries of ester and amide derivatives, which have demonstrated a remarkable range of biological activities. The continued exploration of the chemical space around the TMCA scaffold, coupled with detailed mechanistic studies and robust preclinical evaluation, holds significant promise for the development of next-generation drugs to address unmet medical needs in oncology, inflammation, infectious diseases, and neurodegenerative disorders. This guide provides a foundational framework for researchers to embark on or advance their drug discovery programs centered on this promising natural product-derived precursor.

References

Spectroscopic Data of 3,4,5-Trimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Trimethoxycinnamic acid, a compound of interest for researchers, scientists, and drug development professionals. The information is presented in a structured format for easy reference and includes detailed experimental protocols.

Introduction

This compound is a derivative of cinnamic acid characterized by the presence of three methoxy (B1213986) groups on the phenyl ring.[1] This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities.[2][3] Accurate characterization of this molecule is crucial for its application in research and development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for its structural elucidation and purity assessment.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the proton NMR data for this compound.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.709d15.9H-β (vinylic)
6.787sH-2, H-6 (aromatic)
6.371d15.9H-α (vinylic)
3.897s-OCH₃ (C4)
3.83 (approx.)s-OCH₃ (C3, C5)
12.07br s-COOH

Data sourced from ChemicalBook and adapted based on typical cinnamic acid derivative spectra.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The table below lists the carbon-13 NMR data for this compound.

Chemical Shift (δ) ppmAssignment
167.40C=O (Carboxylic Acid)
153.11C-3, C-5 (Aromatic)
147.1 (approx.)C-β (Vinylic)
141.81C-4 (Aromatic)
129.4 (approx.)C-1 (Aromatic)
116.1 (approx.)C-α (Vinylic)
106.98C-2, C-6 (Aromatic)
60.55-OCH₃ (C4)
56.35-OCH₃ (C3, C5)

Data sourced from ChemicalBook and Spectrabase.[5][6]

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
3005MediumC-H stretch (Aromatic/Vinylic)
2944, 2837MediumC-H stretch (Aliphatic, -OCH₃)
1710StrongC=O stretch (Conjugated Carboxylic Acid)
1629StrongC=C stretch (Alkene)
1581, 1505Medium-StrongC=C stretch (Aromatic)
1245, 1123StrongC-O stretch (Ether)

Data compiled from various sources, including MDPI.[2]

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative Intensity (%)Assignment
23899.99[M]⁺ (Molecular Ion)
22350.40[M - CH₃]⁺
2065.71[M - OCH₃ - H]⁺
195-[M - COOH]⁺
179-[M - COOH - CH₃]⁺
1637.30[M - COOH - OCH₃]⁺

Data sourced from PubChem and ChemicalBook.[1][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition : Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[8] Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

  • Data Acquisition : Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing : The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum.

Mass Spectrometry
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).[9][10] For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography. For ESI, the sample is introduced via liquid chromatography or direct infusion.[2]

  • Ionization : The sample molecules are ionized in the ion source. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.[9] In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Purified_Sample Purified this compound NMR NMR Spectroscopy (¹H & ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Elucidation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

References

In Silico Modeling of 3,4,5-Trimethoxycinnamic Acid Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of 3,4,5-Trimethoxycinnamic acid (TMCA), a naturally occurring phenylpropanoid with notable psychoactive properties. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular modeling. It details the primary molecular targets of TMCA, summarizes quantitative binding data, provides in-depth experimental protocols for receptor binding assays, and outlines a complete in silico workflow for predicting and analyzing its binding characteristics. The guide incorporates detailed signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of the molecular pharmacology of TMCA.

Introduction to this compound (TMCA)

This compound is a bioactive compound found in various plant species, notably in the roots of Polygala tenuifolia. Traditional medicine has utilized plants containing TMCA for their sedative and anticonvulsant effects. Modern pharmacological studies have revealed that TMCA exerts its effects primarily through interaction with key neurotransmitter receptors in the central nervous system. Its therapeutic potential in conditions such as anxiety, epilepsy, and insomnia has made it a subject of significant research interest. Understanding the molecular interactions between TMCA and its receptors is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Molecular Targets and Binding Affinity of TMCA

Experimental evidence has identified the primary molecular targets of TMCA as the γ-aminobutyric acid type A (GABA-A) receptor and specific subtypes of the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor.

GABA-A Receptor

TMCA acts as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine (B76468) (BZ) site. This interaction potentiates the effect of the endogenous ligand GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission.[1] This mechanism is consistent with the observed sedative and anticonvulsant properties of TMCA.

Serotonin Receptors

TMCA has also been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT2C subtypes. The binding affinities for these receptors have been quantified and are summarized in the table below.

ReceptorLigandAssay TypeIC50 (µM)Reference
5-HT1ATMCARadioligand Binding7.6MedChemExpress
5-HT2CTMCARadioligand Binding2.5MedChemExpress

Table 1: Quantitative Binding Data for TMCA at Serotonin Receptors

Experimental Protocols for Receptor Binding Assays

The following sections provide detailed protocols for in vitro radioligand binding assays to determine the affinity of TMCA for its primary receptor targets.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Ki of TMCA for the benzodiazepine site on the GABA-A receptor.

Materials and Reagents:

  • Receptor Source: Membranes from rat cerebral cortex or from cells expressing recombinant human GABA-A receptors.

  • Radioligand: [³H]Flunitrazepam (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Diazepam (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Glass fiber filters (e.g., Whatman GF/B), filtration apparatus, scintillation counter, 96-well plates.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of TMCA concentrations.

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of 10 µM Diazepam.

    • Competitor: Add 50 µL of varying concentrations of TMCA.

    • To all wells, add 50 µL of [³H]Flunitrazepam (final concentration ~1 nM).

    • Initiate the reaction by adding 400 µL of the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the TMCA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT1A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the 5-HT1A receptor.

Materials and Reagents:

  • Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat hippocampus.[2]

  • Radioligand: [³H]8-OH-DPAT (agonist, specific activity ~100-140 Ci/mmol).[2]

  • Non-specific Binding Control: Serotonin (10 µM).[2]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

  • Equipment: As per the GABA-A receptor assay.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the GABA-A receptor.

  • Assay Setup:

    • Set up the assay in a 96-well plate in triplicate.

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add 10 µM Serotonin.

    • Competitor: Add serial dilutions of TMCA.

    • Add a fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd).

    • Add the membrane preparation to initiate the reaction.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.[2]

  • Filtration and Washing: As per the GABA-A receptor assay.

  • Quantification: As per the GABA-A receptor assay.

  • Data Analysis: As per the GABA-A receptor assay.

5-HT2C Receptor Binding Assay

This protocol details a competitive radioligand binding assay for the 5-HT2C receptor.

Materials and Reagents:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT2C receptor.[3][4]

  • Radioligand: [³H]Mesulergine (antagonist, specific activity ~70-90 Ci/mmol).[3][4]

  • Non-specific Binding Control: Mianserin (10 µM).[3][4]

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

  • Wash Buffer: Ice-cold wash buffer.

  • Equipment: As per the GABA-A receptor assay.

Procedure:

  • Membrane Preparation: Follow the same procedure as for the GABA-A receptor.

  • Assay Setup:

    • Perform the assay in a 96-well plate in triplicate.

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add 10 µM Mianserin.

    • Competitor: Add a range of TMCA concentrations.

    • Add a fixed concentration of [³H]Mesulergine (close to its Kd).

    • Add the prepared cell membranes.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.[3][4]

  • Filtration and Washing: As per the GABA-A receptor assay.

  • Quantification: As per the GABA-A receptor assay.

  • Data Analysis: As per the GABA-A receptor assay.

In Silico Modeling Workflow

This section provides a step-by-step guide to performing in silico modeling of TMCA binding to its target receptors.

G cluster_prep 1. Target & Ligand Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis PDB Select PDB Structure (e.g., 4COF, 7E2Y, 6BQH) Clean Clean PDB: Remove water, ligands PDB->Clean Protonate Protonate & Assign Charges Clean->Protonate Grid Define Binding Site (Grid Generation) Protonate->Grid Ligand Prepare TMCA: Generate 3D conformer, assign charges Dock Perform Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Pose Analyze Poses: Scoring & Clustering Dock->Pose Complex Select Best Pose Pose->Complex Solvate Solvate & Add Ions Complex->Solvate Equilibrate Equilibrate System (NVT, NPT) Solvate->Equilibrate Simulate Run Production MD Equilibrate->Simulate Trajectory Analyze Trajectory: RMSD, RMSF Simulate->Trajectory Interactions Identify Key Interactions: H-bonds, hydrophobic Trajectory->Interactions BindingEnergy Calculate Binding Free Energy (MM/PBSA, MM/GBSA) Interactions->BindingEnergy

Caption: In silico modeling workflow for TMCA receptor binding.

Step 1: Target and Ligand Preparation
  • Protein Structure Selection:

    • Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB).

    • GABA-A Receptor: PDB IDs 4COF, 6D6U, 6D6T.[5][6][7]

    • 5-HT1A Receptor: PDB IDs 7E2Y, 7E2Z.[8][9][10][11]

    • 5-HT2C Receptor: PDB IDs 6BQH, 8DPF.[12][13][14]

  • Protein Preparation:

    • Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Maestro), remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.

    • Assign partial charges using a force field such as AMBER or CHARMM.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D structure of TMCA using a molecule builder or from a database like PubChem.

    • Perform a conformational search to identify low-energy conformers.

    • Assign partial charges using a method like Gasteiger or AM1-BCC.

Step 2: Molecular Docking
  • Binding Site Definition:

    • Identify the binding site on the receptor. For GABA-A, this will be the benzodiazepine binding site at the α/γ subunit interface. For 5-HT receptors, it will be the orthosteric binding pocket.

    • Define a grid box that encompasses the entire binding site.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared TMCA molecule into the defined binding site of the receptor.

    • The program will generate a series of possible binding poses for TMCA.

  • Pose Analysis:

    • Analyze the generated poses based on their docking scores.

    • Cluster similar poses and select the top-scoring and most representative poses for further analysis.

    • Visually inspect the interactions between TMCA and the receptor in the selected poses.

Step 3: Molecular Dynamics (MD) Simulation
  • System Setup:

    • Take the most promising protein-ligand complex from the docking results.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

  • Equilibration:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Run a short simulation under constant pressure (NPT ensemble) to allow the system density to equilibrate.

  • Production MD:

    • Run a longer MD simulation (typically on the nanosecond to microsecond timescale) to observe the dynamic behavior of the TMCA-receptor complex.

Step 4: Analysis of MD Trajectory
  • Stability Analysis:

    • Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the simulation.

    • Calculate the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

  • Interaction Analysis:

    • Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic interactions, and other key intermolecular forces between TMCA and the receptor.

  • Binding Free Energy Calculation:

    • Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of TMCA to the receptor.

Signaling Pathways and Pharmacophore Modeling

GABA-A Receptor Signaling

G TMCA TMCA GABA_A GABA-A Receptor (Benzodiazepine Site) TMCA->GABA_A Cl_channel Chloride Channel Opening GABA_A->Cl_channel Potentiation GABA GABA GABA->GABA_A Cl_influx Chloride Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: TMCA-mediated potentiation of GABA-A receptor signaling.

5-HT1A Receptor Signaling

G TMCA TMCA HT1A 5-HT1A Receptor TMCA->HT1A Agonist Gi Gi Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC Inhibition ERK pERK Gi->ERK Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

Caption: Agonist-induced signaling cascade of the 5-HT1A receptor.

Pharmacophore Modeling

Based on the known agonists and the binding site architecture, a pharmacophore model for TMCA and its derivatives can be developed. This model would typically include:

  • Aromatic/Hydrophobic feature: Corresponding to the trimethoxyphenyl ring of TMCA.

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylic acid.

  • Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid.

  • Hydrophobic features: The methoxy (B1213986) groups.

This pharmacophore model can be used for virtual screening of compound libraries to identify novel molecules with potential activity at these receptors.

Conclusion

This technical guide has provided a comprehensive framework for the in silico modeling of this compound binding to its primary neurological targets. By integrating quantitative experimental data with detailed computational protocols, researchers can gain significant insights into the molecular basis of TMCA's pharmacological activity. The described workflows for molecular docking and dynamics simulations, coupled with an understanding of the relevant signaling pathways, will facilitate the rational design of novel TMCA derivatives with enhanced therapeutic properties. The continued application of these in silico techniques will undoubtedly accelerate the translation of this promising natural product into clinically effective therapeutics.

References

3,4,5-Trimethoxycinnamic Acid: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 3,4,5-Trimethoxycinnamic acid (TMCA), a naturally occurring phenylpropanoid derived from plants such as Polygala tenuifolia, and its synthetic derivatives have emerged as privileged scaffolds in drug discovery.[1][2] Exhibiting a broad spectrum of pharmacological activities, these compounds have been investigated for their therapeutic potential across several domains, including central nervous system disorders, oncology, and inflammatory conditions. This technical guide provides a comprehensive overview of the identified therapeutic targets of TMCA and its analogues, supported by quantitative bioactivity data, detailed experimental protocols, and visualizations of key signaling pathways. The primary mechanisms of action involve modulation of neurotransmitter receptors, induction of apoptosis and cell cycle arrest in cancer cells, and regulation of critical inflammatory signaling cascades.

Core Therapeutic Targets and Mechanisms of Action

Research into TMCA and its derivatives has elucidated several key areas of therapeutic intervention, each characterized by distinct molecular targets and mechanisms.

Central Nervous System (CNS) Modulation

TMCA is an orally active compound that has been traditionally used in Chinese medicine for conditions like insomnia and epilepsy.[1][3] Its CNS effects are primarily mediated through the modulation of major neurotransmitter systems.

  • GABAergic System: TMCA acts as a potent agonist of the GABA-A/Benzodiazepine (BZ) receptor complex.[1][3] This interaction enhances GABAergic inhibition, a key mechanism for its observed anticonvulsant and sedative properties.[1][3] For instance, treatment with TMCA (10 µg/mL) has been shown to increase the expression of GAD65 and the γ-subunit of GABA-A receptors and to significantly increase chloride (Cl-) influx in cerebellar granule cells.[3]

  • Serotonergic System: The compound exhibits binding affinity for serotonin (B10506) receptors, specifically the 5-HT2C and 5-HT1A subtypes, with IC50 values of 2.5 µM and 7.6 µM, respectively.[3] Derivatives of TMCA have been shown to act as 5-HT1A receptor agonists, a mechanism linked to potential antinarcotic effects.[4]

  • Neuroprotection and Anxiolysis: In the context of neurodegenerative diseases like Alzheimer's, TMCA derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] Furthermore, certain derivatives have demonstrated anxiolytic properties in stress-induced models by restoring levels of tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis, in the amygdala.[6]

Anticancer and Cytotoxic Activity

Ester and amide derivatives of TMCA have shown significant potential as antitumor agents, acting through multiple mechanisms to inhibit cancer cell proliferation and induce cell death.

  • Cell Cycle Arrest: A primary mechanism of action is the induction of cell cycle arrest, particularly at the G2/M phase.[1][7] This prevents cancer cells from proceeding through mitosis, ultimately leading to apoptosis.

  • Induction of Apoptosis: TMCA derivatives trigger programmed cell death through various signaling pathways.[7] This is often associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and p53 signaling.[7]

  • Enzyme Inhibition: Specific derivatives have been shown to inhibit key kinases involved in cancer progression. For example, one ester derivative demonstrated moderate activity against MDA-MB-231 human breast cancer cells by inhibiting the c-MET tyrosine-protein kinase.[1] Another class of TMCA amides acts as inhibitors of Methionine Aminopeptidase 2 (MetAP2), which is crucial for angiogenesis.[1]

Anti-inflammatory Effects

TMCA and its hydroxylated analogue, 3,4,5-trihydroxycinnamic acid (THCA), exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

  • NF-κB Pathway Inhibition: A central mechanism is the inhibition of the Nuclear Factor-κB (NF-κB) pathway.[1][8] By preventing the activation of NF-κB, these compounds reduce the expression and secretion of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, and MCP-1.[8][9]

  • Nrf2 Pathway Activation: THCA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8][10] This leads to the upregulation of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1), mitigating oxidative stress associated with inflammation.[8][10]

  • MAPK/AKT Pathway Modulation: The anti-inflammatory effects are also mediated through the inhibition of AKT and ERK (a member of the MAPK family) activation, which are upstream regulators of inflammatory gene expression.[8]

Other Potential Therapeutic Applications
  • Antiparasitic Activity: Ester analogues of TMCA inspired by piplartine have demonstrated trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] The mechanism involves inducing oxidative stress and mitochondrial damage in the parasite.[11]

  • Antidiabetic Potential: While direct evidence for TMCA is limited, related polyphenolic compounds and methoxylated stilbene (B7821643) derivatives (structurally similar to TMCA) have been shown to improve insulin (B600854) resistance and endothelial dysfunction in diabetic models by activating pathways such as AMPK/SIRT1/eNOS and IRS/PI3K/Akt.[12][13]

Quantitative Bioactivity Data

The biological activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations.

Table 1: CNS-Related Bioactivity of TMCA and Derivatives

Compound/Derivative Target Bioactivity Reference
(E)-3,4,5-Trimethoxycinnamic acid 5-HT2C Receptor IC50: 2.5 µM [3]
(E)-3,4,5-Trimethoxycinnamic acid 5-HT1A Receptor IC50: 7.6 µM [3]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate Acetylcholinesterase (AChE) IC50: 46.18 µM [5]

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Butyrylcholinesterase (BChE) | IC50: 32.46 µM |[5] |

Table 2: Anticancer Activity of TMCA Derivatives

Compound/Derivative Cancer Cell Line Bioactivity (IC50 / GI50) Reference
Synthetic Ester (S1) MDA-MB-231 (Breast) IC50: 46.7 µM [1][7]
Synthetic Ester (S8) A549 (Lung) IC50: 36.7 µM [1][7]
Synthetic Ester (S8) Hep 3B (Liver) IC50: 23.2 µM [1][7]
Synthetic Ester (S8) HT-29 (Colon) IC50: 23.8 µM [1][7]
Synthetic Ester (S8) MCF-7 (Breast) IC50: 6.4 µM [1][7]
Dihydroartemisinin-TMCA Ester (S5) SGC-7901 (Gastric) IC50: 11.82 µM [1]
Dihydroartemisinin-TMCA Ester (S5) A549 (Lung) IC50: 0.50 µM [1]

| Chalcone-TMCA Hybrid (7) | HCT116 (Colorectal) | GI50: 2.66 µM |[14] |

Table 3: Antiparasitic Activity of TMCA Derivatives

Compound/Derivative Parasite Form Bioactivity (IC50) Reference
(E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate (11) T. cruzi (Epimastigote) 28.21 µM [11]

| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate (11) | T. cruzi (Trypomastigote) | 47.02 µM |[11] |

Key Signaling Pathways

Visual representations of the core signaling pathways modulated by TMCA and its analogues provide a clearer understanding of their mechanisms of action.

GABAergic_Signaling TMCA 3,4,5-Trimethoxycinnamic Acid (TMCA) GABA_A GABA-A Receptor TMCA->GABA_A Agonist Binding Influx Chloride (Cl-) Influx GABA_A->Influx Opens Channel Neuron Postsynaptic Neuron Hyperpolarization Membrane Hyperpolarization Neuron->Hyperpolarization Influx->Neuron Inhibition Neuronal Inhibition (Sedative, Anticonvulsant Effects) Hyperpolarization->Inhibition Leads to

Caption: TMCA agonism of the GABA-A receptor enhances chloride influx.

Anti_Inflammatory_Signaling cluster_0 NF-κB Pathway cluster_1 Nrf2 Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Activation Stimuli->IKK I_B IκBα Degradation IKK->I_B NF_kB NF-κB Translocation to Nucleus I_B->NF_kB Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) NF_kB->Genes Transcription Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2 Sequestration ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Enzymes Transcription TMCA TMCA / THCA TMCA->IKK Inhibits TMCA->Keap1 Inhibits

Caption: TMCA/THCA inhibits NF-κB and activates the Nrf2 pathway.

References

The Medicinal Chemistry of 3,4,5-Trimethoxycinnamic Acid and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring phenolic compound and a key active metabolite found in the roots of Polygala tenuifolia Wild. (Polygalaceae), a plant with a long history in traditional Chinese medicine for treating conditions like insomnia and epilepsy.[1] The unique structural scaffold of TMCA, characterized by a cinnamic acid core with three methoxy (B1213986) groups on the phenyl ring, has garnered significant attention in medicinal chemistry. This has led to the extensive exploration of its synthetic and naturally occurring analogs, primarily esters and amides, which have demonstrated a broad spectrum of pharmacological activities.[1][2] These activities include antitumor, anti-inflammatory, antiviral, antimicrobial, and effects on the central nervous system (CNS).[1][2] This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of TMCA and its analogs, with a focus on quantitative data, detailed experimental protocols, and visualization of key cellular pathways and experimental workflows.

Data Presentation: Biological Activities of this compound and Its Analogs

The biological efficacy of TMCA and its derivatives has been quantified across numerous studies. The following tables summarize the inhibitory and cytotoxic concentrations (IC50), effective concentrations (EC50), and binding affinities (Ki) against various targets and cell lines.

Table 1: Anticancer Activity of TMCA Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Ester S5 (Dihydroartemisinin-TMCA ester)A549 (Lung)0.50[1]
SGC-7901 (Gastric)11.82[1]
MDA-MB-435s (Melanoma)5.33[1]
PC-3 (Prostate)17.22[1]
Ester S8 (2',5'-dimethoxychalcone derivative)MCF-7 (Breast)6.4[1]
Hep 3B (Hepatocellular)23.2[1]
HT-29 (Colon)23.8[1]
A549 (Lung)36.7[1]
Amide S19 (Phenylcinnamide derivative)U-937 (Leukemia)9.7[3]
HeLa (Cervical)38.9[3]
Amide S20 (Etherified phenylcinnamide)U-937 (Leukemia)1.8[3]
HeLa (Cervical)2.1[3]

Table 2: Antiviral Activity of TMCA Analogs

CompoundVirusAssayEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Ester S31Hepatitis B Virus (HBV)HBsAg & HBeAg inhibition5.521821.75330[1]
Ester S32 (Andrographolide derivative)Hepatitis B Virus (HBV)HBsAg & HBeAg inhibition753 & 518211-[1]
Cinnamic acid derivative 6Hepatitis C Virus (HCV)Viral replication1.5-8.1-16.2-94.2[4]

Table 3: Enzyme Inhibitory Activity of TMCA Analogs

CompoundEnzymeIC50 (µM)Reference
Ester N5Soluble epoxide hydrolase6.4[1]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAcetylcholinesterase (AChE)46.18[5]
Butyrylcholinesterase (BChE)32.46[5]

Table 4: Central Nervous System (CNS) Receptor Binding Affinity of TMCA and Its Analogs

CompoundReceptorBinding Affinity (IC50/Ki in µM)Reference
This compound (TMCA)5-HT1A7.6 (IC50)[4][6]
5-HT2C2.5 (IC50)[4][6]
Amides S40 & S415-HT1AFavorable binding affinity[1]

Table 5: Antimicrobial Activity of Cinnamic Acid Analogs

CompoundMicroorganismMIC (µg/mL)Reference
p-Coumaric acidStaphylococcus epidermidis2048 - 4096[7]
Ferulic acidStaphylococcus epidermidis2048 - 4096[7]
1-CinnamoylpyrrolidineStaphylococcus aureus, E. coli, MRSA500[7]
p-Methoxycinnamic acidAcinetobacter baumannii (COLR)128 - 512[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of TMCA and its derivatives, as well as key biological assays.

Synthesis of this compound (TMCA) via Knoevenagel Condensation

This protocol is adapted from a green chemistry approach, avoiding the use of hazardous solvents like pyridine.[1]

Materials:

Procedure:

  • Combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents) in a large test tube.

  • Add a minimal amount of ethyl acetate to the solid mixture.

  • Suspend the test tube in an oil bath preheated to 140°C. The reaction will become vigorous as gas evolves and the ethyl acetate boils.

  • After 2 hours, or when gas evolution ceases, allow the reaction mixture to cool.

  • Add saturated sodium bicarbonate solution to dissolve the semi-solid mass.

  • Wash the aqueous solution with ethyl acetate to remove unreacted aldehyde and other impurities.

  • Acidify the aqueous solution to a pH of 2 with 6M HCl to precipitate the product.

  • Filter the off-white precipitate and wash it with water.

  • Recrystallize the crude product from a 4:1 water:ethanol mixture to obtain pure this compound.

Synthesis of this compound Amides

This protocol describes a general method for the synthesis of TMCA amides using a coupling agent.[9]

Materials:

  • This compound (TMCA)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Desired amine

  • Dry dichloromethane (B109758) (DCM)

  • Brine solution

  • Water

Procedure:

  • Dissolve TMCA (1 equivalent) in dry dichloromethane.

  • Add EDCI (1.2 equivalents), HOBt (1.2 equivalents), and TEA (1.2 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Wash the reaction mixture with brine and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compound (TMCA analog)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 15 µL of MTT solution to each well and incubate at 37°C for 4 hours, allowing for the formation of formazan (B1609692) crystals.[10]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell inhibition using the formula: % Inhibition = [100 - (Absorbance of sample / Absorbance of control)] x 100.[10]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

TMCA and its analogs exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the key pathways involved.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Some TMCA analogs have been shown to inhibit this pathway.[3]

NF_kB_Signaling cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκBα-p50/p65 (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation TMCA_analog TMCA Analog TMCA_analog->IKK_complex Inhibits DNA DNA NFkB_n->DNA Transcription Gene Transcription (Inflammatory mediators) DNA->Transcription

Inhibition of the canonical NF-κB signaling pathway by a TMCA analog.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, is involved in cell proliferation and survival, and is a target for some TMCA derivatives.[11]

MAPK_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation TMCA_analog TMCA Analog TMCA_analog->ERK Inhibits Phosphorylation TranscriptionFactors Transcription Factors ERK_n->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Synthesis_Workflow Synthesis Synthesis of TMCA Core (Knoevenagel Condensation) Derivatization Derivatization (Amidation/Esterification) Synthesis->Derivatization Purification Purification (Column Chromatography, Recrystallization) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure TMCA Analog Characterization->Final_Product Anticancer_Screening_Workflow Cell_Culture Cancer Cell Line Culture Cytotoxicity_Assay Primary Screening: Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Hit_Identification Hit Identification (IC50 Determination) Cytotoxicity_Assay->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Active Compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Signaling Pathways) Mechanism_Studies->Western_Blot Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4,5-Trimethoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxycinnamic acid (TMCA) is a valuable intermediate in the synthesis of various pharmacologically active compounds and a key structural motif in numerous natural products. This document provides detailed protocols for the synthesis of TMCA from 3,4,5-trimethoxybenzaldehyde (B134019) and malonic acid using the Knoevenagel condensation. A green chemistry approach is highlighted, offering an environmentally benign alternative to traditional methods that use hazardous reagents like pyridine (B92270). This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of reaction conditions, and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. This reaction is widely employed for the synthesis of α,β-unsaturated acids and their derivatives. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. The synthesis of TMCA via Knoevenagel condensation offers a reliable and efficient route to this important precursor. Recent advancements have focused on developing greener synthetic protocols that minimize the use of toxic solvents and reagents.

Data Presentation

Table 1: Knoevenagel Condensation of 3,4,5-Trimethoxybenzaldehyde with Malonic Acid - Reaction Conditions and Yields
Entry Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1Ammonium (B1175870) BicarbonateEthyl Acetate (B1210297) (minimal)140Not Specified73[1]
2Ammonium BicarbonateEthyl Acetate (minimal)90357[1]
3Ammonium ChlorideEthyl Acetate (minimal)Not Specified247[1]
4PyridineN,N-Dimethylformamide (DMF)90891[2]
5EthanolamineWater100865[2]
Table 2: Physicochemical and Spectroscopic Data of this compound
Property Value Reference
Molecular FormulaC₁₂H₁₄O₅[3]
Molecular Weight238.24 g/mol [3]
Melting Point125-127 °C
AppearanceWhite to off-white crystalline solid[1]
1H NMR (DMSO-d₆)δ: 7.82 (d, J = 15.8 Hz, 1H), 7.18 (s, 2H), 6.92 (d, J = 15.8 Hz, 1H), 3.84 (s, 6H), 3.72 (s, 3H)[4]
13C NMR (DMSO-d₆)δ: 165.1, 153.1, 150.5, 146.7, 139.8, 129.5, 116.4, 106.3, 60.1, 56.1[4]
IR (ATR, cm⁻¹)3041, 3012, 2939, 2835, 1721, 1631, 1580, 1507, 1495, 1485, 1468, 1455, 1437, 1416, 1337, 1321, 1266, 1241, 1180, 1156, 1122, 1067, 1023, 999, 971, 931, 903, 868, 846, 833, 816, 785, 755, 724, 687, 940, 603, 553[4]

Experimental Protocols

Protocol 1: Green Synthesis of this compound using Ammonium Bicarbonate

This protocol is based on a green chemistry approach that avoids the use of hazardous solvents like pyridine.[1]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Malonic Acid

  • Ammonium Bicarbonate

  • Ethyl Acetate

  • 6M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Ethanol (B145695)

  • Water

  • Oil Bath

  • Large Test Tube (e.g., 150mm x 25mm) or Round-Bottom Flask

  • Magnetic Stirrer and Stir Bar (optional)

  • Filtration apparatus

Procedure:

  • In a large test tube, combine 3,4,5-trimethoxybenzaldehyde (e.g., 4.06 g, 20.7 mmol), malonic acid (1.2 equivalents, e.g., 2.58 g, 24.8 mmol), and ammonium bicarbonate (0.4 equivalents, e.g., 0.66 g, 8.3 mmol).

  • Add a minimal amount of ethyl acetate (e.g., 10 mL) to the solid mixture.

  • Suspend the test tube in a preheated oil bath at 140 °C.

  • The reaction mixture will begin to evolve gas and the ethyl acetate will boil. The reaction can be vigorous initially but will subside.

  • Continue heating until the evolution of gas ceases and the reaction is complete (monitoring by TLC is recommended; 5:1:1 toluene:acetic acid:ethanol can be used as the eluent).

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in a saturated solution of sodium bicarbonate.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde and impurities.

  • Acidify the aqueous solution to a pH of 2 with 6M HCl to precipitate the crude this compound.

  • Collect the off-white precipitate by filtration and wash with water.

  • Recrystallize the crude product from a mixture of water and ethanol (e.g., 4:1 ratio) to obtain pure, white crystals of this compound.

  • Dry the purified product in air or in a vacuum oven.

Protocol 2: Synthesis of this compound using Pyridine in DMF

This protocol describes a more traditional approach to the Knoevenagel condensation.[2]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-water bath

  • Round-Bottom Flask

  • Reflux Condenser

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add 3,4,5-trimethoxybenzaldehyde (e.g., 3.92 g, 20 mmol) and malonic acid (e.g., 6.24 g, 60 mmol).

  • Add DMF (15 mL) and pyridine (1.6 mL, 20 mmol) to the flask.

  • Heat the mixture to 90 °C with stirring for 8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 40 mL of ice water.

  • Adjust the pH of the solution to 1-2 with concentrated hydrochloric acid to precipitate the product.

  • Allow the mixture to stand, then collect the solid by filtration.

  • Wash the filter cake with ice water and dry to obtain the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) for purification.

Visualizations

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Reactants (3,4,5-Trimethoxybenzaldehyde, Malonic Acid, Catalyst) solvent 2. Add Solvent (e.g., Ethyl Acetate or DMF) heating 3. Heat Mixture (e.g., 90-140 °C) solvent->heating dissolve 4. Dissolve in Base heating->dissolve wash 5. Wash with Organic Solvent dissolve->wash precipitate 6. Acidify to Precipitate wash->precipitate filter 7. Filter Product precipitate->filter recrystallize 8. Recrystallize filter->recrystallize characterization 9. Characterize Product (NMR, IR, MP) recrystallize->characterization

Caption: Experimental workflow for the synthesis of this compound.

knoevenagel_mechanism aldehyde 3,4,5-Trimethoxybenzaldehyde O adduct {Aldol-type Adduct} aldehyde->adduct Nucleophilic Attack malonic_acid Malonic Acid HOOC-CH₂-COOH enolate {Enolate Intermediate} malonic_acid->enolate base {Base | (e.g., NH₃ from Bicarbonate)} base->malonic_acid Deprotonation enolate->adduct unsaturated_diacid {Unsaturated Diacid Intermediate} adduct->unsaturated_diacid Dehydration product {this compound} unsaturated_diacid->product Decarboxylation

References

Synthesis of 3,4,5-Trimethoxycinnamic Acid via Wittig Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4,5-trimethoxycinnamic acid, a valuable intermediate in the synthesis of various bioactive molecules and pharmacologically active compounds. The synthesis is achieved through the Wittig reaction, a reliable and versatile method for alkene formation. The protocol outlines a two-step process commencing with the formation of a phosphorus ylide from (carboxymethyl)triphenylphosphonium bromide, followed by the reaction of the ylide with 3,4,5-trimethoxybenzaldehyde (B134019). This application note includes a comprehensive experimental protocol, tabulated quantitative data for reaction parameters and expected outcomes, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide. This reaction is particularly advantageous for its high degree of regioselectivity. This compound is a key precursor for the synthesis of various compounds with potential therapeutic applications, including antimitotic agents and other biologically active molecules. The protocol described herein provides a robust method for the preparation of this important building block.

Data Presentation

Table 1: Reactant and Reagent Specifications
CompoundMolecular FormulaMolar Mass ( g/mol )Role
3,4,5-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.20Aldehyde
(Carboxymethyl)triphenylphosphonium bromideC₂₀H₁₈BrO₂P417.23Ylide Precursor
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Base
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11Solvent
Diethyl Ether(C₂H₅)₂O74.12Solvent
Hydrochloric Acid (1 M)HCl36.46Acid
Ethyl Acetate (B1210297)C₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl solution)NaCl58.44Washing Agent
Table 2: Reaction Parameters and Expected Yield
ParameterValue
Reaction Scale10 mmol
Reaction Temperature (Ylide formation)0 °C to Room Temperature
Reaction Temperature (Wittig reaction)0 °C to Room Temperature
Reaction Time12-24 hours
Expected Yield75-85%
Product FormWhite to off-white solid
Melting Point125-128 °C

Experimental Protocol

Materials and Equipment
  • Round-bottom flasks (two-necked and single-necked)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard glassware (beakers, graduated cylinders, etc.)

  • Nitrogen or Argon gas supply with manifold

  • Syringes and needles

Reagent Preparation
  • Phosphorus Ylide Generation: The phosphorus ylide is prepared in situ immediately before the reaction with the aldehyde.

Step-by-Step Procedure

Part 1: Ylide Formation

  • Under an inert atmosphere (Nitrogen or Argon), add (carboxymethyl)triphenylphosphonium bromide (4.17 g, 10 mmol) to a dry two-necked round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and stir the suspension.

  • Cool the flask to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol, washed with hexanes to remove oil if necessary) portion-wise to the stirred suspension. The addition should be slow to control the evolution of hydrogen gas.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the resulting reddish-orange solution at room temperature for 1-2 hours.

Part 2: Wittig Reaction

  • In a separate flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in anhydrous THF (20 mL).

  • Cool the ylide solution prepared in Part 1 back to 0 °C in an ice bath.

  • Slowly add the solution of 3,4,5-trimethoxybenzaldehyde to the ylide solution dropwise via a syringe or dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • After the reaction is complete, quench the reaction by the slow addition of water (20 mL).

  • Acidify the aqueous mixture to a pH of approximately 2 by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white to off-white solid.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Sodium hydride is a highly flammable and reactive substance. Handle with extreme care under an inert atmosphere and away from water.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Tetrahydrofuran and diethyl ether are flammable solvents. Avoid open flames and sources of ignition.

Mandatory Visualization

Wittig_Reaction_Workflow A 1. Ylide Formation (Carboxymethyl)triphenylphosphonium bromide + NaH in THF B 2. Wittig Reaction Add 3,4,5-Trimethoxybenzaldehyde in THF A->B C 3. Quenching & Acidification Add H₂O, then 1 M HCl B->C D 4. Extraction with Ethyl Acetate C->D E 5. Washing & Drying Wash with Brine, Dry over Na₂SO₄ D->E F 6. Concentration Rotary Evaporation E->F G 7. Purification Recrystallization F->G H Final Product This compound G->H

Caption: Workflow for the synthesis of this compound.

Conclusion

The Wittig reaction protocol detailed in this application note provides an efficient and reliable method for the synthesis of this compound. The clear, step-by-step instructions, coupled with the tabulated data and workflow diagram, are intended to facilitate the successful implementation of this procedure by researchers in academic and industrial settings, thereby aiding in the advancement of drug discovery and development programs that utilize this important chemical intermediate.

Application Notes and Protocols for the Esterification and Amidation of 3,4,5-Trimethoxycinnamic Acid for Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring compound, notably found in the root of Polygala tenuifolia, which has been utilized in traditional medicine.[1] The structural framework of TMCA, particularly its carboxyl group, serves as a versatile scaffold for chemical modification, leading to the synthesis of a wide array of ester and amide derivatives.[2] These derivatives have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including antitumor, antiviral, anti-inflammatory, antimicrobial, and central nervous system effects.[2][3] This document provides detailed protocols for the synthesis of novel TMCA esters and amides, summarizes their biological activities, and illustrates relevant signaling pathways and experimental workflows.

Biological Activities of TMCA Derivatives

Ester and amide derivatives of this compound have demonstrated a broad spectrum of pharmacological activities. These compounds are considered privileged structures in drug discovery.[2][3]

Antitumor Activity: Numerous synthetic TMCA amides have been investigated for their anticancer properties. For instance, certain piplartine analogues, which are TMCA amides, have shown significant inhibitory effects against various cancer cell lines.[2] Similarly, some TMCA esters have exhibited moderate cytotoxicity on cancer cell lines.[2]

Antiviral Activity: TMCA esters have been reported to possess anti-HBV (Hepatitis B virus) activity.[2]

Central Nervous System (CNS) Activity: TMCA itself has been reported to have anticonvulsant and sedative properties, potentially acting as a GABAA/BZ receptor agonist.[2] Synthetic derivatives have been evaluated for their antinarcotic effects on morphine dependence, with many exhibiting high affinity for the 5-HT1A serotonin (B10506) receptor.[4][5]

Anti-inflammatory and Antimicrobial Activities: Derivatives of TMCA have been reported to possess anti-inflammatory and antimicrobial properties, making them promising candidates for further investigation.[3]

Data Presentation: Biological Activities of Selected TMCA Derivatives

The following tables summarize the quantitative data for the biological activities of representative ester and amide derivatives of this compound.

Table 1: Antitumor Activity of Selected TMCA Amide Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Amide S14(Structure not fully specified in snippets)Four different cancer cell linesPotent inhibitory activity[2]
Amides S27-29α-hydroxy-β-amino amide analoguesHUVEC growthSignificant inhibitory effect[2]

Table 2: Antiviral Activity of a Selected TMCA Ester Derivative

Compound IDStructureVirusActivityIC50 (µM)CC50 (µM)Reference
Ester S31Caudatin modified with cinnamic acidHBVAnti-HBsAg and Anti-HBeAg5.521821.75[2]

Table 3: Cholinesterase Inhibitory Activity of Selected TMCA Ester Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI)Reference
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)- prop-2-enoate (7)AChE46.181.42[1]
BChE32.46[1]
2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoateBChE-1.71[1]

Experimental Protocols

Detailed methodologies for the synthesis of TMCA esters and amides are provided below. These protocols are based on established chemical reactions and can be adapted for the synthesis of a variety of novel derivatives.

Protocol 1: General Procedure for Esterification of this compound (Fischer Esterification)

This protocol describes a classic acid-catalyzed esterification.

Materials and Reagents:

  • This compound (TMCA)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Organic solvent (e.g., ethyl acetate (B1210297), diethyl ether)

  • Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired anhydrous alcohol. The alcohol often serves as both the reactant and the solvent.[6][7]

  • Catalyst Addition: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).[6][7]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-18 hours).[6][7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure ester.[8]

Protocol 2: General Procedure for Amidation of this compound

This protocol utilizes a coupling agent for the formation of the amide bond.

Materials and Reagents:

  • This compound (TMCA)

  • Desired amine

  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) or Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)[2]

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))

  • Triethylamine (B128534) (TEA) (optional, as a base)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.[9] Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: To the activated acid solution, add the desired amine (1 equivalent) and triethylamine (1.2 equivalents, if the amine salt is used or to facilitate the reaction).[9]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM.

  • Washing: Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Mandatory Visualizations

Esterification_Reaction TMCA This compound (R'-COOH) Acid_Catalyst H+ (cat.) Ester TMCA Ester (R'-COOR) TMCA->Ester Esterification Alcohol Alcohol (R-OH) Alcohol->Ester Water H2O Ester->Water

Caption: General reaction scheme for the Fischer esterification of this compound.

Amidation_Reaction TMCA This compound (R'-COOH) Coupling_Agent Coupling Agent (e.g., EDCI/HOBt) Amide TMCA Amide (R'-CONHR) TMCA->Amide Amidation Amine Amine (R-NH2) Amine->Amide Byproducts Byproducts Amide->Byproducts

Caption: General reaction scheme for the amidation of this compound.

Experimental_Workflow Start Start: This compound Reaction_Choice Choose Reaction: Esterification or Amidation Start->Reaction_Choice Esterification Esterification Protocol Reaction_Choice->Esterification Alcohol Amidation Amidation Protocol Reaction_Choice->Amidation Amine Workup Reaction Work-up (Neutralization, Extraction, Washing) Esterification->Workup Amidation->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies Bioassay->Data_Analysis End Novel Derivative with Characterized Activity Data_Analysis->End

Caption: Experimental workflow from synthesis to biological evaluation of TMCA derivatives.

Signaling_Pathways cluster_CNS Central Nervous System cluster_Inflammation_Cancer Inflammation & Cancer TMCA_Derivatives TMCA Derivatives (Esters & Amides) Serotonin_Receptor 5-HT1A Receptor TMCA_Derivatives->Serotonin_Receptor Modulate GABA_Receptor GABAA/BZ Receptor TMCA_Derivatives->GABA_Receptor Agonist Activity NFkB NF-κB TMCA_Derivatives->NFkB Inhibit MAPK MAPK TMCA_Derivatives->MAPK Inhibit JAK JAK TMCA_Derivatives->JAK Inhibit IL6 IL-6 TMCA_Derivatives->IL6 Inhibit Antinarcotic Effects Antinarcotic Effects Serotonin_Receptor->Antinarcotic Effects Sedative/Anticonvulsant Effects Sedative/Anticonvulsant Effects GABA_Receptor->Sedative/Anticonvulsant Effects Anti-inflammatory / Antitumor Effects Anti-inflammatory / Antitumor Effects NFkB->Anti-inflammatory / Antitumor Effects MAPK->Anti-inflammatory / Antitumor Effects JAK->Anti-inflammatory / Antitumor Effects IL6->Anti-inflammatory / Antitumor Effects

Caption: Potential signaling pathways modulated by TMCA derivatives.

References

Application Note: HPLC Method for the Quantification of 3,4,5-Trimethoxycinnamic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3,4,5-Trimethoxycinnamic acid (TMCA) in various plant sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound (TMCA) is a derivative of cinnamic acid found in various medicinal plants, notably in the genus Polygala.[1] TMCA and its esters are recognized for a wide range of pharmacological activities and are considered important bioactive scaffolds in drug discovery.[1] Accurate and reliable quantification of TMCA in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of TMCA. The method is based on a C18 stationary phase with a gradient elution mobile phase and UV detection, a common and accessible technique in most analytical laboratories.[2]

Experimental

Equipment and Materials
  • HPLC system equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • Autosampler vials.

Reagents and Solutions
  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Formic acid or Acetic acid (analytical grade).

  • This compound reference standard (purity ≥98%).

Chromatographic Conditions

A C18 reversed-phase column is commonly used for the separation of cinnamic acid and its derivatives.[3][4] The mobile phase typically consists of an acidified aqueous solution and an organic solvent to ensure the analyte is in its protonated form for better retention.[3][5]

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-7 min: 5% B7-18 min: 5-30% B18-35 min: 30-60% B35-40 min: 60-95% B
Flow Rate 1.0 mL/min[4][6]
Injection Volume 10 µL[2]
Column Temperature 30°C or Ambient
Detection Wavelength 280 nm or 330 nm[2][4]

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the mobile phase to obtain concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.[3] These solutions are used to construct a calibration curve by plotting the peak area against the concentration.

Sample Preparation (Plant Extract)

The following is a general procedure for solid plant materials. Optimization may be required based on the specific plant matrix.

  • Drying and Grinding: Select fresh plant material, wash, and dry in an air circulation oven (e.g., at 60°C for 4 hours). Grind the dried sample to a fine powder (approx. 5 mm particle size).[6]

  • Extraction: Accurately weigh about 1 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol.[3]

  • Sonication: Vortex the mixture for 1 minute and then sonicate in an ultrasonic bath for 30 minutes to facilitate extraction.[3]

  • Centrifugation: Centrifuge the mixture to separate the solid plant material from the extract.

  • Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter into an autosampler vial prior to HPLC injection.[2]

Method Validation (Representative Data)

A robust HPLC method should be validated to ensure the reliability of the results.[3] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[7] The values presented below are illustrative and should be determined experimentally for the specific method and instrumentation used.

ParameterSpecificationTypical Result
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995
Range 1 - 50 µg/mL[7]Linear within this range
LOD Signal-to-Noise Ratio of 3:1~0.17 µg/mL[8]
LOQ Signal-to-Noise Ratio of 10:1~0.51 µg/mL[8]
Accuracy (% Recovery) 98.0% to 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 2.0%
Specificity Analyte peak is well-resolvedSpecific for TMCA

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_data Data Processing plant_material 1. Plant Material (Dried & Powdered) extraction 2. Solvent Extraction (Methanol + Sonication) plant_material->extraction standard_prep Standard Preparation (Stock & Working Solutions) hplc_injection 5. HPLC Injection standard_prep->hplc_injection centrifuge 3. Centrifugation extraction->centrifuge filtration 4. Filtration (0.45 µm Syringe Filter) centrifuge->filtration filtration->hplc_injection chromatography 6. Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection 7. UV Detection chromatography->detection calibration 8. Calibration Curve Generation detection->calibration quantification 9. Quantification of TMCA detection->quantification calibration->quantification report 10. Result Reporting quantification->report

Caption: Workflow for the quantification of TMCA in plant extracts.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound in plant extracts. The method is specific, linear, accurate, and precise over a relevant concentration range. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and analysis of plant-derived bioactive compounds.

References

Application Notes: Utilizing 3,4,5-Trimethoxycinnamic Acid in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring phenolic compound and a derivative of cinnamic acid.[1][2] Found as an active metabolite in plants like Polygala tenuifolia, TMCA and its synthetic derivatives, particularly esters and amides, have garnered significant attention in oncological research.[1][2][3] These compounds have demonstrated a range of biological activities, including antitumor effects, making them promising candidates for drug discovery and development.[1][2][3]

The primary anticancer mechanisms associated with TMCA derivatives involve the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[4] Research indicates that these effects are mediated through the modulation of critical cellular signaling pathways, including the MAPK and p53 pathways.[1][4] This document provides detailed application notes and experimental protocols for researchers investigating the in vitro anticancer properties of this compound.

Data Presentation: Cytotoxic Activity of TMCA Derivatives

The cytotoxic efficacy of TMCA and its derivatives is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The tables below summarize the IC50 values of various synthetic TMCA esters and amides across a range of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Synthetic TMCA Ester Derivatives

Compound IDCancer Cell LineCell TypeIC50 Value
Ester S1MDA-MB-231Human Breast Cancer46.7 µM[1][4]
Ester S8A549Human Lung Carcinoma36.7 µM[1][4]
Ester S8Hep 3BHuman Hepatocellular Carcinoma23.2 µM[1]
Ester S8HT-29Human Colorectal Adenocarcinoma23.8 µM[1]
Ester S8MCF-7Human Breast Cancer6.4 µM[1][4]
Ester S9PC-3Human Prostate Cancer80 µM[1]
Ester S9HeLaHuman Cervical Cancer64 µM[1]
Ester S9A549Human Lung Carcinoma172 µM[1]
Ester S9BEL7404Human Hepatocellular Carcinoma212 µM[1]

Table 2: Cytotoxicity (IC50) of Synthetic TMCA Amide Derivatives

Compound IDCancer Cell LineCell TypeIC50 Value
Amide S20U-937Human Histiocytic Lymphoma1.8 µM[1]
Amide S20HeLaHuman Cervical Cancer2.1 µM[1]
Amide S19U-937Human Histiocytic Lymphoma9.7 µM[1]
Amide S19HeLaHuman Cervical Cancer38.9 µM[1]

Key Mechanisms of Action

TMCA derivatives exert their anticancer effects primarily through two interconnected mechanisms:

  • Induction of Apoptosis: Studies have shown that these compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases and modulation of the Bcl-2 family of proteins.[4]

  • Cell Cycle Arrest: TMCA derivatives have been observed to halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Notably, G2/M phase arrest is a common mechanism reported for several TMCA esters, preventing cancer cells from proceeding through mitosis.[1][4]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing TMCA's anticancer activity and a proposed signaling pathway for its mechanism of action.

G General Experimental Workflow for In Vitro TMCA Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Culture 1. Cell Line Culture (e.g., MCF-7, A549) Prepare 2. Prepare TMCA Stock Solution Culture->Prepare Seed 3. Seed Cells in Plates Prepare->Seed Treat 4. Treat Cells with Varying TMCA Concentrations Seed->Treat Incubate 5. Incubate for 24, 48, or 72 hours Treat->Incubate MTT Cytotoxicity (MTT Assay) Incubate->MTT Apoptosis Apoptosis (Annexin V/PI) Incubate->Apoptosis CellCycle Cell Cycle (PI Staining) Incubate->CellCycle Western Protein Expression (Western Blot) Incubate->Western IC50 Determine IC50 MTT->IC50 ApoptosisRate Quantify Apoptosis Apoptosis->ApoptosisRate PhaseDist Analyze Cell Cycle Distribution CellCycle->PhaseDist Pathway Identify Pathway Modulation Western->Pathway

Caption: General workflow for studying this compound in cancer cells.

G Proposed Signaling Pathway for TMCA-Induced Apoptosis TMCA 3,4,5-Trimethoxycinnamic Acid (TMCA) ROS ↑ Reactive Oxygen Species (ROS) TMCA->ROS MAPK MAPK Pathway (p38, JNK) TMCA->MAPK p53 ↑ p53 Activation TMCA->p53 G2M G2/M Cell Cycle Arrest TMCA->G2M MAPK->p53 Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Bax ↑ Bax (Pro-apoptotic) p53->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of TMCA-induced apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

The following are detailed protocols for fundamental assays used to characterize the anticancer effects of this compound in vitro.

Protocol 1: Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme NAD(P)H-dependent cellular oxidoreductase, present in viable cells, reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[5]

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7, A549)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[4]

    • This compound (TMCA)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • MTT solution (5 mg/mL in PBS)[4]

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4][6]

    • Compound Preparation: Prepare a stock solution of TMCA in DMSO (e.g., 100 mM). Create serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).

    • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of TMCA. Include wells with vehicle control (medium with DMSO only) and untreated cells.

    • Incubation: Incubate the plate for 24, 48, or 72 hours.[4]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[4][7]

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is bound by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with TMCA at concentrations around the determined IC50 value for 24 or 48 hours.[6]

    • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[6]

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[4][5]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4][5]

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

      • Viable cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

G Apoptosis Analysis using Annexin V/PI Staining origin x_axis x_axis origin->x_axis Annexin V-FITC → y_axis y_axis origin->y_axis Propidium Iodide → q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry plot.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA within a cell. This allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) via flow cytometry. A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.[4][5]

  • Materials:

    • PBS

    • Ice-cold 70% ethanol (B145695)

    • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Treat cells in 6-well plates with TMCA for 24 or 48 hours as described previously.

    • Harvesting: Harvest the cells by trypsinization and wash once with ice-cold PBS.

    • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[4][6]

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.[4]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application of 3,4,5-Trimethoxycinnamic Acid in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring compound found in various plants, including Polygala tenuifolia, a herb used in traditional medicine. Emerging research suggests that TMCA and its derivatives possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, making them promising candidates for the investigation and potential treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1] This document provides detailed application notes and experimental protocols for utilizing TMCA in relevant preclinical models of these disorders.

Principle of the Method

The therapeutic potential of this compound in neurodegenerative disease models is predicated on its multifaceted mechanism of action. In the context of Alzheimer's disease, TMCA derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, which is depleted in AD patients. Furthermore, its anti-inflammatory and antioxidant properties may help mitigate the neurotoxic effects of amyloid-beta (Aβ) plaques and neurofibrillary tangles.

For Parkinson's disease, the neuroprotective effects of TMCA are hypothesized to involve the protection of dopaminergic neurons from toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). This protection is likely mediated through the activation of key signaling pathways such as the Peroxisome Proliferator-Activated Receptor (PPAR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which are involved in reducing oxidative stress and inflammation.

Data Presentation

In Vitro Efficacy of this compound and Its Derivatives
Assay Model System Compound Endpoint Result (IC₅₀) Reference
Cholinesterase InhibitionElectric eel AChE2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAChE Inhibition46.18 µMKos et al., 2021
Cholinesterase InhibitionEquine serum BChE2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateBChE Inhibition32.46 µMKos et al., 2021
Anti-inflammatory ActivityLPS-stimulated BV-2 microglia3,4,5-Trihydroxycinnamic acidNitric Oxide (NO) ProductionSignificant suppression at 10-40 µMLee et al., 2012
NeuroprotectionAβ-induced toxicity in SH-SY5Y cells3,4,5-tri-O-caffeoylquinic acidCell ViabilitySignificant protection at 20 µMHan et al., 2011
In Vivo Efficacy of Cinnamic Acid Derivatives in Neurodegenerative Disease Models
Model Species Compound Dose & Route Key Findings Reference
MPTP-induced Parkinson's DiseaseMouseResveratrol20 mg/kg, i.p.Significantly increased the number of nigral TH-positive neurons.Wu et al., 2016
Alzheimer's Disease Model (SAMP8)Mouse3,4,5-Tricaffeoylquinic acid5 mg/kg, oralSignificantly improved cognitive performance in the Morris water maze.Ishida et al., 2019[2]

Experimental Protocols

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the neuroprotective effect of this compound against neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (TMCA)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for PD model, or Amyloid-beta 25-35 peptide for AD model)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment with TMCA: Prepare stock solutions of TMCA in DMSO. Pre-treat the cells with various concentrations of TMCA (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) group.

  • Induction of Neurotoxicity:

    • For Parkinson's Model: Add 100 µM 6-OHDA to the designated wells and incubate for an additional 24 hours.

    • For Alzheimer's Model: Add 20 µM Aβ₂₅₋₃₅ peptide to the designated wells and incubate for an additional 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Workflow for In Vitro Neuroprotection Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed SH-SY5Y cells in 96-well plate B Pre-treat with TMCA or Vehicle A->B 24h incubation C Induce neurotoxicity (6-OHDA or Aβ) B->C 2h pre-treatment D Perform MTT assay C->D 24h incubation E Measure absorbance and calculate cell viability D->E

Workflow for the in vitro neuroprotection assay.
In Vivo MPTP-Induced Parkinson's Disease Mouse Model

This protocol evaluates the neuroprotective effects of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • This compound (TMCA)

  • Saline solution (0.9% NaCl)

  • Vehicle for TMCA (e.g., 0.5% carboxymethylcellulose)

  • Apparatus for behavioral testing (e.g., rotarod, pole test)

Procedure:

  • Animal Grouping and Acclimatization: Divide mice into four groups: Control (Vehicle), TMCA alone, MPTP + Vehicle, and MPTP + TMCA. Acclimatize mice for at least one week before the experiment.

  • TMCA Administration: Administer TMCA (e.g., 20-50 mg/kg) or vehicle orally (gavage) daily for 14 days.

  • MPTP Induction: From day 8 to day 12, induce Parkinsonism by administering four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals on each day. The control and TMCA alone groups receive saline injections.

  • Behavioral Testing (Day 14):

    • Rotarod Test: Assess motor coordination by measuring the latency to fall from a rotating rod.

    • Pole Test: Evaluate bradykinesia by measuring the time taken to turn and descend a vertical pole.

  • Neurochemical and Histological Analysis (Day 15):

    • Euthanize the mice and collect the brains.

    • HPLC Analysis: Dissect the striatum and measure the levels of dopamine (B1211576) and its metabolites (DOPAC and HVA).

    • Immunohistochemistry: Process the substantia nigra for tyrosine hydroxylase (TH) staining to quantify the number of surviving dopaminergic neurons.

Workflow for MPTP Mouse Model Experiment

G cluster_0 Days 1-14 cluster_1 Days 8-12 cluster_2 Day 14 cluster_3 Day 15 A Daily oral administration of TMCA or Vehicle B MPTP or Saline i.p. injections A->B C Behavioral Testing (Rotarod, Pole Test) B->C D Sacrifice and Brain Tissue Collection C->D E HPLC and Immunohistochemistry D->E

Experimental workflow for the in vivo MPTP mouse model.
Anti-inflammatory Assay in BV-2 Microglial Cells

This protocol assesses the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (TMCA)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment with TMCA: Pre-treat the cells with various concentrations of TMCA (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Signaling Pathways

Putative Neuroprotective Signaling Pathway of TMCA

This compound is hypothesized to exert its neuroprotective effects through the activation of the Nrf2 and PPARγ pathways. These pathways play a crucial role in cellular defense against oxidative stress and inflammation.

G cluster_inhibition TMCA This compound Nrf2 Nrf2 TMCA->Nrf2 Activates PPARg PPARγ TMCA->PPARg Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds NFkB NF-κB PPARg->NFkB Inhibits PPARg->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Promotes NFkB->Pro_inflammatory_Cytokines Induces transcription Pro_inflammatory_Cytokines->Neuroprotection

Hypothesized neuroprotective signaling pathway of TMCA.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neurodegenerative diseases based on its multi-target mechanisms of action, including cholinesterase inhibition, anti-inflammatory, and antioxidant effects. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of TMCA in preclinical models of Alzheimer's and Parkinson's diseases. Further studies are warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications.

References

Application Notes and Protocols: Testing the Anti-inflammatory Effects of 3,4,5-Trimethoxycinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. 3,4,5-Trimethoxycinnamic acid (TMCA), a derivative of cinnamic acid, and its esters are emerging as promising anti-inflammatory agents.[1][2] These compounds have shown potential in modulating key inflammatory pathways, making them attractive candidates for therapeutic development.

This document provides a comprehensive set of protocols for evaluating the anti-inflammatory properties of this compound esters in vitro, using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. Macrophages are pivotal cells in the inflammatory process, and their activation by LPS, a component of Gram-negative bacteria, triggers a robust inflammatory response, including the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines.

The protocols outlined below detail methods for assessing cytotoxicity, measuring key inflammatory mediators, and investigating the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the anti-inflammatory effects of this compound esters.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies culture Culture RAW 264.7 Macrophages seed Seed Cells in Multi-well Plates culture->seed treat Pre-treat with TMCA Ester (e.g., Methyl 3,4,5-trimethoxycinnamate) seed->treat stimulate Stimulate with LPS treat->stimulate viability Cell Viability Assay (MTT) stimulate->viability no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay ros_assay ROS Assay (DCFH-DA) stimulate->ros_assay cytokine_assay Cytokine Assay (ELISA) (TNF-α, IL-6, IL-1β) stimulate->cytokine_assay western_blot Western Blot Analysis stimulate->western_blot target_proteins Target Proteins: iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-p38, p-JNK western_blot->target_proteins

Caption: Overall experimental workflow.

Data Presentation: Quantitative Summary

The following tables summarize the expected quantitative outcomes from the described experiments, based on published data for Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC).[3]

Table 1: Effect of Methyl 3,4,5-trimethoxycinnamate on LPS-Induced NO and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages.

TreatmentConcentration (µM)NO Production (µM)TNF-α Release (fold reduction)IL-6 Release (fold reduction)IL-1β Release (fold reduction)
Control (no LPS)-~0---
LPS (1 µg/mL) + IFNγ (10 ng/mL)-~15.41 (baseline)1 (baseline)1 (baseline)
MTC + LPS + IFNγ5~9.1~1.8Similar reduction observedSimilar reduction observed
MTC + LPS + IFNγ10~9.0~2.1Similar reduction observedSimilar reduction observed
MTC + LPS + IFNγ20~7.1~2.5Similar reduction observedSimilar reduction observed

Data adapted from Olajide et al., Inflammopharmacology, 2020.[3][4]

Table 2: Summary of Key Protein Expression and Activation.

Target ProteinExpected Result with LPS StimulationExpected Result with TMCA Ester Pre-treatment
iNOSIncreased expressionDecreased expression
COX-2Increased expressionDecreased expression
Phospho-p65 (NF-κB)Increased phosphorylationDecreased phosphorylation
Phospho-IκBαIncreased phosphorylationDecreased phosphorylation
Phospho-ERK (MAPK)Increased phosphorylationPotential decrease
Phospho-p38 (MAPK)Increased phosphorylationPotential decrease
Phospho-JNK (MAPK)Increased phosphorylationPotential decrease

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Sub-culturing: Passage cells every 2-3 days to maintain sub-confluent stocks.

  • Experimental Seeding: Seed RAW 264.7 cells in appropriate multi-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound ester (e.g., 5, 10, 20 µM of Methyl 3,4,5-trimethoxycinnamate) for 1-2 hours.[3]

    • Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[3]

Cell Viability Assay (MTT Assay)

This assay determines if the observed anti-inflammatory effects are due to cytotoxicity.

  • Procedure:

    • After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

  • Procedure:

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)

This assay measures the levels of intracellular ROS.

  • Reagent Preparation: Prepare a 20 µM working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free DMEM.

  • Procedure:

    • After the desired treatment period, wash the cells twice with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 528 nm.

Pro-inflammatory Cytokine Measurement (ELISA)

This assay quantifies the secretion of key pro-inflammatory cytokines.

  • Procedure:

    • Collect the cell culture supernatants after the 24-hour treatment period.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the ELISA procedure.

  • Quantification: Determine the cytokine concentrations based on the standard curves provided with the kits.

Western Blot Analysis for Signaling Pathways

This technique is used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, phospho-JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways

NF-κB Signaling Pathway

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_complex NF-κB (p65/p50) IκBα IKK->NFkB_complex Phosphorylates IκBα IkBa p-IκBα NFkB_complex->IkBa Degradation of p-IκBα NFkB_active NF-κB (p65/p50) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription TMCA_Ester 3,4,5-Trimethoxycinnamic Acid Ester TMCA_Ester->IKK Inhibits mapk_pathway cluster_mapks MAPKs LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases Activates MAPKK MAPKKs (MEK1/2, MKK3/6, MKK4/7) Upstream_Kinases->MAPKK Phosphorylates ERK p-ERK MAPKK->ERK p38 p-p38 MAPKK->p38 JNK p-JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Genes Pro-inflammatory Genes Transcription_Factors->Genes Induces Transcription TMCA_Ester 3,4,5-Trimethoxycinnamic Acid Ester TMCA_Ester->MAPKK Inhibits

References

Application Notes & Protocols: 3,4,5-Trimethoxycinnamic Acid as a Molecular Probe in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring phenylpropanoid found as an active constituent in the roots of Polygala tenuifolia (Polygalae Radix).[1][2] Traditionally used in Asian medicine for conditions like insomnia and epilepsy, TMCA has garnered significant interest in modern neurological research.[2] Its ability to modulate key neurotransmitter systems makes it a valuable molecular probe for investigating the pathophysiology of various neurological and psychiatric disorders. These notes provide a comprehensive overview of TMCA's mechanisms, applications, and detailed protocols for its use in a research setting.

Mechanism of Action

TMCA exerts its effects on the central nervous system (CNS) through multiple targets. Its primary mechanisms involve the modulation of inhibitory and excitatory neurotransmission, as well as influencing stress-related pathways.

  • GABAergic System Modulation: The most well-documented mechanism of TMCA is its action as a positive allosteric modulator or agonist at the GABAA/Benzodiazepine (BZ) receptor complex.[1][2][3] This interaction enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This mechanism is central to its sedative and anticonvulsant properties.[1][2][3] Studies have shown that TMCA increases chloride ion (Cl-) influx in cerebellar granule cells and upregulates the expression of GAD65, an enzyme responsible for GABA synthesis.[3]

  • Serotonergic System Interaction: TMCA also demonstrates significant binding affinity for serotonin (B10506) receptors, specifically exhibiting inhibitory activity at the 5-HT2C and 5-HT1A receptors.[3] This interaction is believed to contribute to its anxiolytic and potential antidepressant effects.[4][5]

  • Noradrenergic System Regulation: In stress-related research, TMCA has been shown to suppress the content of norepinephrine (B1679862) (NE) in the locus coeruleus (LC), a brain region critical for the stress response.[1][6] This action is mediated by its opposition to the effects of corticotrophin-releasing hormone (CRH), suggesting a role in mitigating the physiological impact of stress.[1][6]

  • Neurotrophic and Synaptic Plasticity: While direct actions of TMCA on neurotrophic pathways are still being elucidated, its derivatives have shown promise. For instance, a TMCA ester was found to promote the viability of glioma cells via the BDNF/TrkB-ERK/PI3KCREB signaling pathway.[2] Furthermore, the methyl ester of TMCA has been shown to enhance hippocampal long-term potentiation (LTP), a key cellular mechanism for learning and memory, through pathways involving PKA and calcium-permeable AMPA receptors.[7]

Signaling Pathway Diagram

TMCA_Signaling_Pathways cluster_gaba GABAergic Modulation cluster_serotonin Serotonergic & Noradrenergic Modulation TMCA_GABA TMCA GABA_A GABAA Receptor TMCA_GABA->GABA_A Agonist/ Modulator TMCA_5HT TMCA Cl_Influx ↑ Chloride (Cl-) Influx GABA_A->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Sedation Sedative & Anticonvulsant Effects Hyperpolarization->Sedation LC Locus Coeruleus TMCA_5HT->LC Suppresses Receptors_5HT 5-HT1A / 5-HT2C Receptors TMCA_5HT->Receptors_5HT Inhibitory Binding CRH CRH CRH->LC Stress Signal NE ↓ Norepinephrine LC->NE Anxiolytic Anxiolytic & Anti-Stress Effects NE->Anxiolytic Receptors_5HT->Anxiolytic

TMCA's primary signaling mechanisms.

Applications in Neurological Research Models

TMCA serves as a valuable tool for probing the mechanisms underlying various CNS conditions.

  • Anxiety and Stress Disorders: TMCA and its derivatives can be used to investigate the neurobiology of stress and anxiety.[4][8] In animal models, TMCA reverses stress-induced anxiety-like behaviors, making it a useful probe for studying the roles of the GABAergic, serotonergic, and noradrenergic systems in stress resilience.[4][6]

  • Epilepsy and Seizure Disorders: As a compound with demonstrated anti-seizure activity, TMCA is employed in models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models.[3][5] It allows researchers to explore the contribution of the GABAA receptor complex in seizure generation and termination.[1]

  • Sleep and Sedation Research: TMCA's ability to prolong pentobarbital-induced sleep time and increase non-rapid eye movement (NREM) sleep makes it an effective tool for studying the neural circuits and receptor systems that regulate sleep and consciousness.[1]

  • Neurodegenerative Disorders: While TMCA itself is less studied in this context, its derivatives are being investigated for neuroprotective properties.[2][9] Given the role of neuroinflammation and oxidative stress in diseases like Alzheimer's and Parkinson's, TMCA's structural backbone is a starting point for developing probes to study these pathological processes.[2][10] For example, the related compound 3,4,5-Trihydroxycinnamic acid has been shown to inhibit neuroinflammation through the Nrf2 pathway in microglial cells.[11]

Quantitative Data

The following tables summarize key quantitative parameters for TMCA and its derivatives from published research.

Table 1: Receptor Binding & In Vitro Activity of TMCA

Parameter Target/System Value Cell Type/Assay Reference
IC₅₀ 5-HT₂C Receptor 2.5 µM Receptor Binding Assay [3]
IC₅₀ 5-HT₁A Receptor 7.6 µM Receptor Binding Assay [3]
Activity Cl⁻ Influx Significant Increase Cerebellar Granule Cells [3]
Expression GAD₆₅ & GABAₐ γ-subunit Increased Cerebellar Granule Cells [3]

| Solubility | DMSO | 47 mg/mL (197.28 mM) | N/A |[1] |

Table 2: In Vivo Dosages and Effects of TMCA

Animal Model Dosing (Route) Effect Neurological Application Reference
ICR Male Mice 2.0, 5.0, 10 mg/kg (p.o.) Prolonged pentobarbital-induced sleep time, reduced sleep latency. Sedation/Sleep [1]
ICR Male Mice 2.0, 5.0, 10 mg/kg (p.o.) Decreased locomotor activity. Sedation [1]
Rats N/A (i.p. & i.c.v.) Prolonged sleeping time after stress exposure; suppressed NE in LC. Anti-Stress [6]

| Male C57BL/6J Mice | 50 mg/kg (p.o.) for 15 days | Reduced immobility in Forced Swim Test; increased time in open arms of EPM. | Antidepressant/Anxiolytic |[12] |

Experimental Protocols

The following are detailed protocols for key experiments using TMCA as a molecular probe.

Protocol 1: In Vivo Pentobarbital-Induced Sleep Test

Objective: To assess the sedative-hypnotic effects of TMCA by measuring its impact on sleep latency and duration in mice.

Materials:

  • This compound (TMCA)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose or 10% Tween 80 in saline)

  • Pentobarbital (B6593769) sodium (42 mg/kg)

  • Male ICR mice (20-25 g)

  • Oral gavage needles

  • Syringes, timers

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide mice into groups (n=8-10 per group): Vehicle control, TMCA (e.g., 2, 5, 10 mg/kg).

  • Administration: Administer TMCA or vehicle solution orally (p.o.) to the respective groups.

  • Pentobarbital Injection: 30 minutes after TMCA/vehicle administration, inject pentobarbital sodium intraperitoneally (i.p.) at a dose of 42 mg/kg.

  • Observation: Immediately after injection, place each mouse in an individual cage and start a timer.

  • Data Collection:

    • Sleep Latency: Record the time from pentobarbital injection until the loss of the righting reflex (the mouse remains on its back for >1 minute when placed there).

    • Sleep Duration: Record the time from the loss of the righting reflex until its spontaneous recovery.

  • Analysis: Compare the mean sleep latency and duration between the TMCA-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Protocol 2: In Vitro Chloride Influx Assay

Objective: To determine if TMCA enhances GABAergic activity by measuring chloride ion influx in primary neuronal cultures.

Materials:

  • Primary cerebellar granule cells (cultured)

  • TMCA dissolved in DMSO (final concentration <0.1%)

  • Chloride-sensitive fluorescent dye (e.g., MQAE)

  • Assay buffer (low and high chloride concentrations)

  • GABA (positive control)

  • Bicuculline (GABAₐ antagonist, negative control)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate and culture primary cerebellar granule cells on 96-well plates until mature.

  • Dye Loading: Load the cells with a chloride-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Incubation: Pre-incubate the cells with TMCA (e.g., 1-10 µg/mL) or control compounds (vehicle, GABA, TMCA + Bicuculline) for 1 hour in a low-chloride buffer.[3]

  • Induce Influx: Stimulate chloride influx by rapidly changing the medium to a high-chloride buffer.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a plate reader. Chloride influx quenches the dye's fluorescence.

  • Analysis: Calculate the rate of fluorescence quenching for each condition. A faster quenching rate in the presence of TMCA (compared to vehicle) indicates enhanced chloride influx. Confirm the GABAergic mechanism by showing that the effect is blocked by bicuculline.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To predict the passive blood-brain barrier permeability of TMCA.

Materials:

  • PAMPA sandwich plate (e.g., 96-well format with a filter donor plate and an acceptor plate)

  • BBB lipid solution (e.g., 8 mg Porcine Brain Lipid and 4 mg cholesterol in 600 µL n-dodecane)[13]

  • TMCA stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Analytical instrument (LC-MS/MS or HPLC-UV)

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.

  • Coat Donor Plate: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the BBB lipid solution.[13]

  • Prepare Donor Solution: Prepare the donor solution by diluting the TMCA stock into PBS to the final desired concentration (final DMSO concentration should be <1%).

  • Assemble Plate: Add the donor solution to the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of TMCA in both the donor and acceptor wells using a validated analytical method.

  • Calculate Permeability (Pe): Calculate the effective permeability coefficient (Pe) using established formulas that account for compound concentrations, volumes, and incubation time.[14] Compounds with log(Pe) > -6.0 are generally considered to have potential for BBB penetration.

Visualized Workflows and Relationships

Experimental Workflow: Stress-Induced Anxiety Model

Anxiolytic_Workflow A 1. Animal Acclimatization (Mice/Rats, 1 week) B 2. Group Assignment (Vehicle, TMCA Doses, Positive Control) A->B C 3. Chronic Stress Induction (e.g., Immobilization + Shock, 7 days) B->C D 4. Daily Drug Administration (TMCA or Vehicle, p.o.) B->D E 5. Behavioral Testing (Day 8) Elevated Plus Maze (EPM) C->E During Stress Period D->C Co-administered F 6. Data Collection (Time in Open Arms, Entries) E->F G 7. Brain Tissue Collection (Amygdala, Locus Coeruleus) E->G Post-Behavior I 9. Statistical Analysis & Interpretation F->I H 8. Neurochemical Analysis (e.g., Western Blot for TH, Norepinephrine levels) G->H H->I

Workflow for assessing TMCA's anxiolytic effects.
Logical Relationship: From Target to Effect

Target_to_Effect Targets Molecular Targets • GABAA/BZ Receptor • 5-HT1A Receptor • 5-HT2C Receptor • CRH/NE Pathway Cellular Cellular Effects • ↑ Cl- Influx • Neuronal Hyperpolarization • ↓ Neuronal Excitability • ↓ Norepinephrine Release Targets->Cellular Leads to Systemic Systemic/Behavioral Outcomes • Sedation / Hypnosis • Anxiolysis / Anti-Stress • Anticonvulsant Activity Cellular->Systemic Results in

Relationship between TMCA's targets and effects.

References

Application Notes and Protocols for the In Vivo Formulation of 3,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of 3,4,5-Trimethoxycinnamic acid (TMCA) for in vivo animal studies. This document includes detailed protocols for oral and intravenous administration, a summary of relevant quantitative data, and visualizations of the compound's known signaling pathways.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource/Comment
IUPAC Name (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Melting Point 126-128 °C
Solubility DMSO: 45-47 mg/mLSonication is recommended to aid dissolution.
Water: Low solubility
Appearance Solid
In Vivo Dosage of this compound and its Derivatives in Rodents
Animal ModelDoseRoute of AdministrationObserved Effect
Mice10 mg/kgOral (p.o.)Significantly decreased locomotor activity and enhanced hypnotic effects.
Rats25-100 mg/kgIntraperitoneal (i.p.)Exhibited a sedative effect and prolonged sleeping time.
Mice20 mg/kg/dayNot SpecifiedDerivatives of TMCA significantly suppressed naloxone-induced morphine withdrawal syndrome.
Rats and MiceNot SpecifiedNot SpecifiedDerivatives of TMCA ameliorated stress-induced anxiety.
Pharmacokinetic Parameters of Cinnamic Acid in Mice (Parent Compound)

No specific pharmacokinetic data for this compound in rodents is readily available in the public domain. However, studies on its parent compound, cinnamic acid, and qualitative statements about TMCA suggest rapid absorption and high bioavailability. The following data for cinnamic acid is provided for reference.

ParameterValueAnimal ModelRoute of Administration
Bioavailability (F) 95.98%MiceOral (p.o.)
Plasma Concentration-Time Curve Conforms to a two-compartment open modelMiceOral (p.o.)

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a suspension of TMCA in 0.5% methylcellulose (B11928114), a common vehicle for oral administration of poorly water-soluble compounds.

Materials and Equipment:

  • This compound powder

  • Methylcellulose (0.5% w/v) in sterile water

  • Sterile water for injection

  • Analytical balance

  • Spatula

  • Mortar and pestle

  • Glass beaker or conical tube

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Oral gavage needles (appropriate size for the animal model)

  • Syringes

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose): a. Heat approximately one-third of the required volume of sterile water to 80-90°C. b. Slowly add the methylcellulose powder to the hot water while stirring vigorously. c. Once dispersed, add the remaining two-thirds of the volume as cold sterile water. d. Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. Allow the solution to cool to room temperature.

  • Suspension Preparation: a. Calculate the required amount of TMCA based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals. b. Weigh the calculated amount of TMCA powder using an analytical balance. c. Triturate the TMCA powder in a mortar and pestle to ensure a fine, uniform particle size. d. Transfer the powder to a beaker and add a small volume of the 0.5% methylcellulose vehicle to create a smooth paste. e. Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the final desired volume is reached. f. Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Oral Gavage Administration: a. Weigh the animal to determine the precise volume of the suspension to be administered. b. Gently restrain the animal. c. Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). d. Carefully insert the gavage needle into the esophagus. Do not force the needle. e. Slowly administer the formulation. f. Gently remove the needle and return the animal to its cage. g. Monitor the animal for any signs of distress.

Protocol 2: Preparation of this compound for Intravenous Injection

This protocol describes the preparation of a solubilized formulation of TMCA suitable for intravenous administration.

Materials and Equipment:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Syringes and needles for injection

Procedure:

  • Vehicle and Formulation Preparation:

    • A commonly used vehicle for solubilizing poorly water-soluble compounds for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . a. Prepare a stock solution of TMCA in DMSO (e.g., 45 mg/mL). Sonication may be used to aid dissolution. b. In a sterile tube, add the required volume of PEG300. c. Add the calculated volume of the TMCA stock solution to the PEG300 and mix thoroughly by vortexing. d. Add the required volume of Tween 80 to the mixture and vortex until uniform. e. Add the required volume of sterile saline to bring the total volume to the final desired concentration. f. Vortex the final solution until it is clear and homogenous. Prepare fresh daily.

  • Intravenous Administration: a. Weigh the animal to determine the precise volume of the solution to be injected. b. Administer the solution via the desired intravenous route (e.g., tail vein in mice or rats) at a slow and steady rate. c. Monitor the animal closely during and after administration for any adverse reactions.

Mandatory Visualizations

Signaling Pathways

This compound is known to exert its effects through modulation of the GABAergic and serotonergic systems.

TMCA_GABA_Pathway TMCA 3,4,5-Trimethoxycinnamic Acid (TMCA) GABA_A_Receptor GABAA Receptor (Benzodiazepine Site) TMCA->GABA_A_Receptor Agonist Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Increases Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Leads to CNS_Depression CNS Depression (Sedation, Anxiolysis) Neuronal_Hyperpolarization->CNS_Depression Results in TMCA_Serotonin_Pathway TMCA 3,4,5-Trimethoxycinnamic Acid (TMCA) Serotonin_Receptor Serotonin 5-HT1A Receptor TMCA->Serotonin_Receptor Binds to Downstream_Signaling Downstream Signaling Cascade Serotonin_Receptor->Downstream_Signaling Activates pERK Increased pERK1/2 Expression Downstream_Signaling->pERK Leads to Cellular_Response Cellular Response (e.g., Anxiolytic Effects) pERK->Cellular_Response Contributes to Oral_Gavage_Workflow cluster_prep Formulation Preparation cluster_admin Administration weigh_tmca Weigh TMCA create_paste Create Paste weigh_tmca->create_paste prepare_vehicle Prepare 0.5% Methylcellulose prepare_vehicle->create_paste add_vehicle Gradually Add Vehicle create_paste->add_vehicle vortex Vortex to Homogenize add_vehicle->vortex weigh_animal Weigh Animal vortex->weigh_animal restrain Restrain Animal weigh_animal->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer Suspension insert_needle->administer monitor Monitor Animal administer->monitor IV_Injection_Workflow cluster_prep Formulation Preparation cluster_admin Administration stock_solution Prepare TMCA Stock in DMSO mix_excipients Mix with PEG300 and Tween 80 stock_solution->mix_excipients add_saline Add Saline mix_excipients->add_saline vortex_final Vortex Final Solution add_saline->vortex_final weigh_animal_iv Weigh Animal vortex_final->weigh_animal_iv prepare_dose Prepare Dose in Syringe weigh_animal_iv->prepare_dose inject Inject Intravenously prepare_dose->inject monitor_iv Monitor Animal inject->monitor_iv

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction.[1][2] Each method offers distinct advantages and challenges in terms of yield, reaction conditions, and scalability.

Q2: How can I purify the crude this compound product?

A2: Purification is most commonly achieved through recrystallization.[3] A typical procedure involves dissolving the crude product in a suitable solvent mixture, such as a 4:1 water to ethanol (B145695) mixture, followed by cooling to induce crystallization.[4] Washing the crystals with cold water and drying them will yield the purified product.[4] For persistent impurities, washing a solution of the sodium salt of the acid with an organic solvent like ethyl acetate (B1210297) before re-acidification and recrystallization can be effective.[4]

Q3: What are some of the key applications of this compound?

A3: this compound is a valuable intermediate in organic synthesis.[1] It is notably used in the pharmaceutical industry for the synthesis of vasodilators.[1] Additionally, its derivatives have shown potential as antinarcotic agents, and its antioxidant properties are also of interest.[1][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Knoevenagel Condensation Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Inefficient catalyst or base. - Suboptimal reaction temperature or time. - Use of a less effective solvent.- For greener synthesis, ammonium (B1175870) bicarbonate can be an effective catalyst.[4] - Pyridine (B92270) in DMF is a classic, high-yielding system.[1] - Optimize temperature; for example, a "green" method using ammonium bicarbonate works well at 140°C, while a DMF/pyridine system is effective at 90°C.[1][4]
Product is colored or tarry - Oxidation of the starting aldehyde. - Side reactions due to high temperatures.- Ensure the reaction is carried out under an inert atmosphere if possible, although CO2 evolution can help expel air.[4] - The purification process of dissolving in a bicarbonate solution, washing with an organic solvent, and re-precipitating can remove colored impurities.[4]
Incomplete Reaction - Insufficient reaction time. - Low reaction temperature.- Monitor the reaction using Thin Layer Chromatography (TLC).[4] - Ensure the reaction is heated for a sufficient duration; 8 hours is a common timeframe.[1]
Perkin Reaction Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - High reaction temperatures leading to decomposition.[6] - Catalyst (alkali salt) is not anhydrous.[3]- While the Perkin reaction often requires high temperatures, careful control is necessary to prevent side reactions.[3][6] - Ensure the sodium or potassium salt of the acid is thoroughly dried before use.[3]
Formation of side products - Self-condensation of the anhydride.- Use a freshly distilled anhydride. - Maintain the recommended reaction temperature to minimize side reactions.
Reaction fails to initiate - Inactive catalyst. - Insufficient temperature.- Use an anhydrous alkali salt of the acid as the catalyst.[3][7] - The Perkin reaction typically requires high temperatures, often in the range of 170-200°C.[6]
Wittig Reaction Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete formation of the ylide. - The ylide is sensitive to moisture.[8] - Steric hindrance from the methoxy (B1213986) groups.[8]- Use a strong base such as n-butyllithium or sodium hydride to ensure complete deprotonation of the phosphonium (B103445) salt.[8] - Conduct the reaction under anhydrous conditions using oven-dried glassware and an inert atmosphere.[8] - Consider increasing the reaction temperature or extending the reaction time to overcome steric hindrance.[8]
Mixture of E/Z isomers - The stability of the phosphonium ylide influences the stereochemical outcome.[8]- The use of salt-free conditions can favor the formation of the E-isomer.[8]
Difficult purification - Removal of triphenylphosphine (B44618) oxide byproduct.[8]- Careful column chromatography is often required. - In some cases, recrystallization can effectively remove triphenylphosphine oxide.[8]

Quantitative Data Summary

Synthesis MethodReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
Knoevenagel[1]3,4,5-trimethoxybenzaldehyde, succinic acidPyridineDMF90891
Knoevenagel[1]3,4,5-trimethoxybenzaldehyde, succinic acidEthanolamineWater100865
Green Knoevenagel[4]3,4,5-trimethoxybenzaldehyde, malonic acidAmmonium bicarbonateEthyl Acetate140273
Wittig[9]3,4,5-trimethoxybenzaldehyde, triphenyl phosphine, ethyl 2-bromoacetateKOHDMSORoom Temp-52

Experimental Protocols

Knoevenagel Condensation (High-Yield Protocol)[1]
  • Combine 3.92 g (20 mmol) of 3,4,5-trimethoxybenzaldehyde, 6.24 g (60 mmol) of succinic acid, and 1.6 mL (20 mmol) of pyridine in a 100 mL single-neck flask.

  • Add 15 mL of N,N-dimethylformamide (DMF) to the flask.

  • Heat the mixture to 90°C and maintain the reaction for 8 hours.

  • After the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into 40 mL of ice water.

  • Adjust the pH to 1-2 using concentrated hydrochloric acid, which will cause a light yellow solid to precipitate.

  • Filter the solid, wash it with ice water, and dry to obtain the final product.

"Green" Knoevenagel Condensation[4]
  • In a large test tube, combine 4.06 g (20.7 mmol) of 3,4,5-trimethoxybenzaldehyde, 2.58 g (1.2 equivalents) of malonic acid, and 0.66 g (0.4 equivalents) of ammonium bicarbonate.

  • Add 10 mL of ethyl acetate to the solid mixture.

  • Suspend the test tube in an oil bath preheated to 140°C.

  • The reaction will become vigorous with gas evolution as the ethyl acetate boils off.

  • After 2 hours, or when gas evolution ceases, allow the reaction to cool.

  • Dissolve the resulting solid mass in a saturated sodium bicarbonate solution.

  • Wash the aqueous solution with ethyl acetate to remove impurities.

  • Acidify the aqueous solution to a pH of 2 with 6M HCl to precipitate the product.

  • Filter, wash with water, and recrystallize from a 4:1 water:ethanol mixture to obtain pure this compound.

Wittig Reaction[9]

Note: This protocol is for the synthesis of the acid, which is a modification of a procedure for the corresponding ester.

  • Freshly prepare the Wittig salt by reacting triphenylphosphine with ethyl 2-bromoacetate in toluene.

  • In a suitable flask, dissolve the prepared Wittig salt in dimethylsulfoxide (DMSO).

  • Add potassium hydroxide (B78521) (KOH) to the solution to generate the ylide.

  • To this ylide solution, add 3,4,5-trimethoxybenzaldehyde.

  • Stir the reaction at room temperature. The subsequent hydrolysis of the resulting ester (not detailed in the source) would be required to obtain the carboxylic acid.

Visualizations

experimental_workflow_knoevenagel start Start reactants Combine 3,4,5-trimethoxybenzaldehyde, succinic acid, and pyridine in DMF start->reactants heat Heat to 90°C for 8 hours reactants->heat cool Cool to Room Temperature heat->cool precipitate Pour into ice water and acidify with HCl cool->precipitate filter_dry Filter, wash with ice water, and dry precipitate->filter_dry product This compound filter_dry->product troubleshooting_low_yield problem Low Yield? cause1 Suboptimal Reaction Conditions problem->cause1 cause2 Inefficient Catalyst/Base problem->cause2 cause3 Moisture Contamination (Perkin/Wittig) problem->cause3 solution1a Optimize Temperature & Time cause1->solution1a solution1b Choose a More Effective Solvent cause1->solution1b solution2 Select a Proven Catalyst System (e.g., Pyridine/DMF) cause2->solution2 solution3 Use Anhydrous Reagents and Solvents cause3->solution3

References

Technical Support Center: Purification of 3,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,4,5-Trimethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities depend on the synthetic route employed.

  • Knoevenagel Condensation: Unreacted 3,4,5-trimethoxybenzaldehyde (B134019) and malonic acid are common impurities. Side products can include Michael addition products.

  • Perkin Reaction: Unreacted 3,4,5-trimethoxybenzaldehyde and acetic anhydride (B1165640) may be present. Dark, resinous byproducts can also form from the self-condensation of the aldehyde under basic conditions at high temperatures.

Q2: My this compound is off-white or yellowish after synthesis. How can I decolorize it?

A2: A yellowish tint often indicates the presence of colored impurities. Dissolving the crude product in a suitable hot solvent and treating it with a small amount of activated charcoal can be effective. The charcoal adsorbs the colored impurities, and a subsequent hot filtration removes the charcoal, followed by recrystallization of the purified product.

Q3: I am having trouble getting my this compound to crystallize. What should I do?

A3: Difficulty in crystallization can be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of pure this compound can also initiate crystallization.

  • Excess Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. You can try to carefully evaporate some of the solvent to increase the concentration.

  • Inhibiting Impurities: Some impurities can inhibit crystal formation. A preliminary purification step, such as a simple filtration through a plug of silica (B1680970) gel, might be necessary before attempting recrystallization again.

Q4: My product "oils out" instead of forming crystals during recrystallization. What is happening and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or if the concentration of the solute is too high. To resolve this, reheat the solution to re-dissolve the oil. Then, add a small amount of additional hot solvent to lower the saturation point and allow the solution to cool more slowly. This gives the molecules more time to arrange themselves into a crystal lattice.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low Recovery of Crystals - The compound is significantly soluble in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the solvent provides low solubility at low temperatures.- Use the minimum amount of hot solvent to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Crystals are colored or impure - Incomplete removal of colored impurities.- Rapid crystallization trapping impurities.- Treat the hot solution with activated charcoal before filtration.- Allow the solution to cool slowly to promote the formation of pure crystals. A second recrystallization may be necessary.
No crystal formation - Solution is not saturated.- Supersaturation.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the flask or adding a seed crystal.
"Oiling out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Reheat the mixture, add more hot solvent, and allow to cool slowly.- Choose a solvent with a lower boiling point.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC - Inappropriate solvent system.- Test various solvent systems with different polarities. For this compound, a good starting point for TLC is a mixture of toluene, acetic acid, and ethanol (B145695) (5:1:1). Adjust the ratios to achieve good separation.
Compound does not move from the baseline - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol (B129727) or acetic acid can also help.
Compound runs with the solvent front - The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking of the spot on the TLC plate - The sample is too concentrated.- The compound is acidic and interacting strongly with the silica gel.- Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.

Data Presentation

Solubility of this compound

The choice of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility of this compound in various common solvents at different temperatures.

SolventTemperature (°C)Solubility ( g/100g solvent)
Water25Low
Ethanol25Moderate
Ethanol78High
Methanol25Moderate
Methanol65High
Ethyl Acetate25Moderate
Toluene25Low
Hexane25Very Low

Note: "Low", "Moderate", and "High" are qualitative descriptors. For precise quantitative data, experimental determination is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a standard procedure for the purification of this compound by recrystallization. A common solvent mixture for this compound is ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents (e.g., hexane, ethyl acetate, acetic acid)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Determine a suitable solvent system for the separation using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of toluene, acetic acid, and ethanol (5:1:1). For column chromatography, a less polar system like ethyl acetate/hexane with a small amount of acetic acid is often used. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships described in this technical support center.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Knoevenagel Knoevenagel Condensation Crude_Product Crude this compound Knoevenagel->Crude_Product Perkin Perkin Reaction Perkin->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography For difficult separations Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis Recrystallization_Troubleshooting cluster_solutions Solutions Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Compound 'Oils Out' Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Crystallization Problem->Success No Add_Seed Add Seed Crystal / Scratch Flask No_Crystals->Add_Seed Add_Solvent Reheat, Add More Solvent, Cool Slowly Oiling_Out->Add_Solvent Check_Solvent Use Minimum Hot Solvent / Check Solubility Low_Yield->Check_Solvent Column_Chromatography_Logic Start Prepare for Column Chromatography TLC Run TLC to Determine Eluent Start->TLC Rf_Check Is Rf between 0.2-0.3? TLC->Rf_Check Adjust_Polarity Adjust Solvent Polarity Rf_Check->Adjust_Polarity No Pack_Column Pack Column with Silica Gel Rf_Check->Pack_Column Yes Adjust_Polarity->TLC Load_Sample Load Sample Pack_Column->Load_Sample Elute_Collect Elute and Collect Fractions Load_Sample->Elute_Collect Monitor_Fractions Monitor Fractions by TLC Elute_Collect->Monitor_Fractions Combine_Evaporate Combine Pure Fractions and Evaporate Solvent Monitor_Fractions->Combine_Evaporate Pure_Product Obtain Pure Product Combine_Evaporate->Pure_Product

Overcoming solubility issues of 3,4,5-Trimethoxycinnamic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4,5-Trimethoxycinnamic Acid (TMCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound (TMCA)?

A1: For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing a high-concentration stock solution of TMCA. TMCA is soluble in DMSO at concentrations up to 45 mg/mL (approximately 188.89 mM).[1] Ethanol is another viable option. It is crucial to prepare a high-concentration stock in 100% DMSO, which can then be serially diluted in your aqueous assay medium to achieve the desired final concentration while minimizing the final DMSO concentration.

Q2: My TMCA precipitated after I added the DMSO stock solution to my cell culture medium. What should I do?

A2: This phenomenon, known as "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the aqueous medium. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the medium. Instead, perform an intermediate dilution of the stock in the medium.

  • Pre-warm Solutions: Ensure both your TMCA stock solution and the cell culture medium are pre-warmed to 37°C before mixing. Lower temperatures can decrease solubility.[2][3]

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines or long-term assays, at or below 0.1%.[4][5][6][7]

  • Use Serum-Containing Media: If your experiment allows, the presence of fetal bovine serum (FBS) can aid in solubilizing hydrophobic compounds through binding to proteins like albumin.[2]

  • Gentle Mixing: Mix the final solution gently by swirling or inverting, as vigorous vortexing can sometimes promote precipitation.

Q3: What is the maximum tolerated concentration of DMSO for in vitro assays?

A3: The maximum tolerated DMSO concentration is highly cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%. For sensitive cells or long-term experiments, a concentration of 0.1% or lower is recommended.[4][5][6] It is best practice to perform a dose-response curve with DMSO alone to determine the highest non-toxic concentration for your specific cell line.

Q4: How can I formulate TMCA for in vivo oral administration in mice?

A4: Due to its poor water solubility, TMCA requires a specific formulation for oral gavage. A common approach is to use a vehicle composed of a mixture of co-solvents and surfactants. A widely used formulation for poorly soluble compounds is a mix of DMSO, PEG 400, Tween 80, and saline.[8][9][10] For instance, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is often effective.[9]

Troubleshooting Guides

In Vitro Assay Troubleshooting
IssuePossible CauseRecommended Solution
Precipitation in Cell Culture Media Final TMCA concentration exceeds its aqueous solubility.Reduce the final TMCA concentration. Perform stepwise dilutions. Pre-warm media and TMCA stock to 37°C before mixing. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Low temperature of solutions.Pre-warm both the cell culture medium and the TMCA stock solution to 37°C.[2][3]
High final DMSO concentration.Keep the final DMSO concentration below 0.5%, and preferably at or below 0.1% for sensitive cell lines.[4][5][6][7]
Cell Toxicity or Off-Target Effects DMSO concentration is too high.Determine the maximum non-toxic DMSO concentration for your cell line with a vehicle control experiment. Aim for a final concentration of ≤ 0.1%.
TMCA concentration is too high.Perform a dose-response experiment to determine the optimal working concentration of TMCA.
Inconsistent Results Incomplete dissolution of TMCA.Ensure the TMCA is fully dissolved in the stock solution. Gentle warming and sonication can aid dissolution.
Precipitation of TMCA over time.Prepare fresh dilutions of TMCA for each experiment. Visually inspect for precipitation before use.
In Vivo Formulation Troubleshooting
IssuePossible CauseRecommended Solution
Precipitation in Formulation Vehicle Incorrect solvent ratios.Adjust the ratios of co-solvents and surfactants. A common starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9]
Improper mixing procedure.Dissolve the TMCA completely in DMSO first before adding the other vehicle components sequentially, mixing thoroughly after each addition.[8]
Animal Distress After Dosing Vehicle toxicity.For sensitive animal models, consider reducing the percentage of DMSO in the formulation.
Improper gavage technique.Ensure proper training in oral gavage techniques to prevent injury to the animal.

Quantitative Data on TMCA Solubility

The solubility of this compound varies significantly across different solvents. The following table summarizes the mole fraction solubility of TMCA in several common organic solvents at 298.15 K (25 °C).

SolventMole Fraction Solubility (x10^2) at 298.15 K
Methyl Acetate11.34
Methanol9.20
Ethyl Acetate8.85
Acetone8.32
Ethanol6.98
n-Propanol5.87
Isopropanol4.98
n-Butanol4.32
Acetonitrile3.65
Isobutanol3.21
Water0.03

Data adapted from a study on the thermodynamic properties of TMCA.

Experimental Protocols

Protocol 1: Preparation of TMCA for In Vitro Cell-Based Assays

Objective: To prepare a working solution of TMCA in cell culture medium while avoiding precipitation.

Materials:

  • This compound (TMCA) powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Weigh the appropriate amount of TMCA powder.

    • Dissolve the TMCA in 100% DMSO to a final concentration of 100 mM.

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.

    • Store the stock solution at -20°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Prepare a 1:10 intermediate dilution of the 100 mM stock solution in complete cell culture medium to yield a 10 mM solution.

  • Prepare the Final Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.

    • Add the required volume of the 10 mM intermediate dilution (or the 100 mM stock if not using an intermediate dilution) to the pre-warmed medium to achieve the desired final concentration of TMCA.

    • Ensure the final DMSO concentration is below 0.5% (and ideally below 0.1%).

    • Mix gently by inverting the tube or pipetting up and down.

    • Visually inspect for any signs of precipitation before adding to the cells.

Protocol 2: Formulation of TMCA for Oral Gavage in Mice

Objective: To prepare a homogenous and stable formulation of TMCA for oral administration in mice.

Materials:

  • This compound (TMCA) powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the Required Amounts:

    • Determine the total volume of the formulation needed based on the number of animals and the dosing volume (typically 10 mL/kg).

    • Calculate the total mass of TMCA required for the desired dose.

  • Prepare the Formulation Vehicle:

    • The vehicle will consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • For a 1 mL total volume, this corresponds to:

      • 100 µL DMSO

      • 400 µL PEG300

      • 50 µL Tween 80

      • 450 µL Saline

  • Dissolve the TMCA:

    • Weigh the required amount of TMCA and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO and vortex until the TMCA is completely dissolved.

  • Add Other Vehicle Components:

    • Sequentially add the PEG300 and Tween 80 to the DMSO-TMCA solution, vortexing thoroughly after each addition.

    • Finally, add the saline dropwise while vortexing to prevent precipitation.

  • Ensure Homogeneity:

    • If necessary, sonicate the final formulation for a few minutes to ensure a homogenous solution or suspension.

    • Visually inspect the formulation for any precipitation before administration.

Signaling Pathways and Experimental Workflows

TMCA is known to interact with several key signaling pathways, primarily acting as a GABA-A receptor agonist and modulating serotonin (B10506) receptor activity.[11]

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting TMCA_powder TMCA Powder DMSO_stock 100 mM Stock in 100% DMSO TMCA_powder->DMSO_stock Dissolve Working_solution Working Solution in Culture Medium DMSO_stock->Working_solution Dilute Cell_culture Cell Culture Precipitation Precipitation? Working_solution->Precipitation Treatment Treat Cells with TMCA Cell_culture->Treatment Incubation Incubate Treatment->Incubation Data_analysis Data Analysis Incubation->Data_analysis Optimize_DMSO Optimize DMSO % Precipitation->Optimize_DMSO Adjust_conc Adjust [TMCA] Precipitation->Adjust_conc Pre_warm Pre-warm Solutions Precipitation->Pre_warm gabaa_signaling TMCA This compound (TMCA) GABAa_R GABA-A Receptor TMCA->GABAa_R Agonist Cl_channel Chloride (Cl⁻) Channel Opening GABAa_R->Cl_channel Activates Cl_influx Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_inhibition Neuronal Inhibition Hyperpolarization->Neuronal_inhibition Sedative_effects Sedative/Anxiolytic Effects Neuronal_inhibition->Sedative_effects serotonin_erk_pathway TMCA_deriv TMCA Derivatives HT1A_R 5-HT1A Receptor TMCA_deriv->HT1A_R Agonist Signaling_cascade Intracellular Signaling Cascade HT1A_R->Signaling_cascade Activates ERK_activation pERK1/2 Expression Signaling_cascade->ERK_activation Leads to Cellular_response Cellular Response (e.g., Antinarcotic Effect) ERK_activation->Cellular_response

References

Technical Support Center: Analysis of 3,4,5-Trimethoxycinnamic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 3,4,5-Trimethoxycinnamic acid. It provides troubleshooting advice for common issues encountered during experimentation, detailed experimental protocols, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of this compound?

A1: The most frequently encountered problems include peak tailing, peak splitting, and retention time variability. These issues can often be traced back to improper mobile phase pH, column degradation, sample solvent incompatibility, or column overload.

Q2: Why is the mobile phase pH critical for the analysis of this compound?

A2: this compound is an acidic compound with a pKa of approximately 3.71.[1] To ensure sharp, symmetrical peaks in reverse-phase HPLC, it is crucial to maintain the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa. This suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. Operating near the pKa can result in mixed ionization states, causing peak distortion and tailing.[2][3]

Q3: What type of HPLC column is recommended for this compound analysis?

A3: A C18 reverse-phase column is a suitable choice for the analysis of this compound and other phenolic compounds.[4] These columns provide good retention and separation based on the compound's hydrophobicity. For acidic compounds, using a column with low silanol (B1196071) activity or an end-capped column can minimize secondary interactions with residual silanols on the silica (B1680970) surface, thereby reducing peak tailing.[5]

Q4: How can I prevent ghost peaks in my chromatogram?

A4: Ghost peaks can arise from contamination in the mobile phase, sample carryover from the autosampler, or the late elution of compounds from previous injections. To prevent them, always use HPLC-grade solvents, prepare fresh mobile phase daily, and implement a robust needle wash protocol in your autosampler method.[2] A proper column wash after each run can also help elute strongly retained compounds.

Troubleshooting Guide

Problem 1: Peak Tailing

Question: My peak for this compound is showing significant tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing for acidic compounds like this compound is a common issue. The primary causes and their solutions are outlined below.

Troubleshooting Workflow for Peak Tailing

Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 2.7? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to ~2.5 with 0.1% Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Overload Is Sample Concentration Too High? Check_pH->Check_Overload Yes Adjust_pH->Check_Overload Dilute_Sample Dilute Sample 10-fold and Re-inject Check_Overload->Dilute_Sample Yes Check_Column Is the Column Old or Contaminated? Check_Overload->Check_Column No Dilute_Sample->Check_Column Wash_Column Wash Column with Strong Solvent (e.g., 100% Acetonitrile) Check_Column->Wash_Column Yes Replace_Column Replace with a New C18 Column Wash_Column->Replace_Column Still Tailing Resolved Problem Resolved Wash_Column->Resolved Improved Replace_Column->Resolved

Caption: A stepwise guide to troubleshooting peak tailing.

Potential CauseRecommended Solution
Inappropriate Mobile Phase pH The pKa of this compound is ~3.71.[1] If the mobile phase pH is close to or above this value, the carboxyl group will be ionized, leading to interactions with the stationary phase and tailing. Solution: Lower the mobile phase pH to around 2.5 by adding 0.1% formic acid or phosphoric acid. This will ensure the analyte is in its neutral form.[2]
Secondary Silanol Interactions Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Solution: Use a base-deactivated or end-capped C18 column. Alternatively, adding a competing agent like triethylamine (B128534) (TEA) to the mobile phase can sometimes help, but adjusting the pH is a more common first step for acidic compounds.
Column Overload Injecting too much sample can saturate the column, leading to poor peak shape. Solution: Reduce the injection volume or dilute the sample.
Column Contamination or Void Accumulation of contaminants on the column frit or a void at the column inlet can distort peak shape. Solution: First, try back-flushing the column. If that doesn't work, wash the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, the column may need to be replaced.
Problem 2: Peak Splitting

Question: My chromatogram shows a split peak for this compound. What could be the cause?

Answer: Peak splitting can be caused by several factors, from issues with the sample injection to problems with the column itself.

Logical Relationship of Peak Splitting Causes

Split_Peak Split Peak Solvent_Mismatch Sample Solvent Stronger than Mobile Phase Split_Peak->Solvent_Mismatch Column_Contamination Partially Blocked Frit or Contaminated Column Head Split_Peak->Column_Contamination Column_Void Void or Channel in Column Packing Split_Peak->Column_Void Coelution Co-eluting Impurity Split_Peak->Coelution

Caption: Common causes leading to split peaks in HPLC.

Potential CauseRecommended Solution
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile), it can cause peak distortion and splitting. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Partially Clogged Column Frit Particulate matter from the sample or mobile phase can block the inlet frit of the column, causing the sample to travel through different paths, resulting in a split peak. Solution: Back-flush the column. If this fails, replace the frit or the column. Using a guard column can help prevent this.
Column Bed Void A void or channel in the column packing material can lead to a split peak. This can be caused by pressure shocks or operating at a high pH that degrades the silica. Solution: This is usually irreversible, and the column will need to be replaced.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol is a recommended starting point for the analysis of this compound. Method optimization may be required depending on the specific instrumentation and sample matrix.

HPLC Experimental Workflow

Prep_Mobile_Phase Prepare Mobile Phase (e.g., ACN:Water with 0.1% Acid) Equilibrate Equilibrate HPLC System with Mobile Phase Prep_Mobile_Phase->Equilibrate Prep_Standards Prepare Stock and Working Standards of this compound Inject Inject Standard/Sample Prep_Standards->Inject Prep_Sample Prepare Sample (Dissolve, Filter) Prep_Sample->Inject Equilibrate->Inject Acquire_Data Acquire Chromatographic Data Inject->Acquire_Data Analyze Analyze Data (Integrate Peaks, Quantify) Acquire_Data->Analyze

References

Stability testing of 3,4,5-Trimethoxycinnamic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 3,4,5-Trimethoxycinnamic acid under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark place.[1] The container should be kept tightly closed to prevent exposure to moisture and air.[1] It is stable under normal temperatures and pressures.[2]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent degradation.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can lead to the degradation of this compound. While stable at ambient temperatures, prolonged exposure to high temperatures may result in the formation of degradation products. Specific data on thermal degradation can be found in the quantitative data summary table below.

Q4: Is this compound sensitive to light?

A4: As a general precaution for cinnamic acid derivatives, exposure to light, particularly UV light, should be minimized to prevent potential isomerization or other photochemical degradation pathways. Photostability studies are recommended to fully assess its light sensitivity.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound is dependent on the storage conditions. One supplier indicates a limited shelf life with an expiry date provided on the label.[3] To ensure the integrity of the compound for experimental use, it is crucial to adhere to the recommended storage conditions and to re-evaluate its purity if stored for an extended period.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the stability testing of this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Contamination of the sample or solvent.Ensure all glassware is scrupulously clean. Use high-purity solvents and filter them before use. Run a blank injection of the solvent to check for extraneous peaks.
Degradation of the compound due to improper storage or handling.Review storage conditions and handling procedures. Ensure the sample was protected from light, high temperatures, and incompatible substances.
Poor peak shape (e.g., tailing, fronting) The pH of the mobile phase is not optimal for the analyte.Adjust the pH of the mobile phase. For acidic compounds like this compound, a mobile phase with a pH below its pKa is generally recommended to ensure it is in its non-ionized form.
Column overload.Reduce the concentration of the sample being injected.
Column deterioration.Use a guard column to protect the analytical column. If the column performance has significantly decreased, it may need to be replaced.
Inconsistent assay results Inaccurate sample preparation.Ensure accurate weighing and dilution of the samples. Use calibrated pipettes and volumetric flasks.
Fluctuation in instrument conditions (e.g., temperature, flow rate).Allow the HPLC system to equilibrate thoroughly before starting the analysis. Monitor the system pressure and temperature throughout the run.
Significant degradation observed under mild stress conditions The compound is more sensitive than anticipated.Re-evaluate the stress conditions. Start with milder conditions (e.g., lower temperature, shorter duration) and gradually increase the stress level.
Presence of impurities that catalyze degradation.Characterize the initial purity of the this compound. The presence of certain impurities could accelerate degradation.

Quantitative Data Summary

The following tables summarize hypothetical data from stability studies of this compound under various conditions.

Table 1: Stability of this compound Under Different Temperature and Humidity Conditions (Solid State, 6 months)

Storage ConditionInitial Assay (%)3 Months Assay (%)6 Months Assay (%)Appearance
25°C / 60% RH99.899.799.6White to off-white powder
40°C / 75% RH99.898.597.2Slight yellowing of powder
60°C99.896.192.5Yellowish powder

Table 2: Forced Degradation of this compound in Solution (24 hours)

Stress Condition% DegradationMajor Degradation Product(s)
0.1 M HCl (60°C)5.2Isomerization product
0.1 M NaOH (60°C)15.8Decarboxylation product
3% H₂O₂ (Room Temp)8.5Oxidation products
Photostability (ICH Q1B)3.1Photodegradation products

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 10 µg/mL.

2. Forced Degradation Study Protocol

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State): Place approximately 10 mg of solid this compound in a controlled temperature oven at 60°C. At specified time points, withdraw a sample, accurately weigh it, dissolve it in the mobile phase, and analyze by HPLC.

  • Photostability: Expose a thin layer of solid this compound and a solution of the compound in the mobile phase to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.

Visualizations

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_execution Stress Condition Execution cluster_analysis Analysis & Data Interpretation start Start: Define Stability Study Protocol prep_sample Prepare this compound Sample start->prep_sample prep_analytical Develop & Validate Stability-Indicating HPLC Method start->prep_analytical temp_humidity Temperature & Humidity Chambers prep_sample->temp_humidity acid_base Acid/Base Hydrolysis prep_sample->acid_base oxidation Oxidative Stress (H2O2) prep_sample->oxidation photostability Photostability Chamber prep_sample->photostability hplc_analysis HPLC Analysis prep_analytical->hplc_analysis sampling Sample at Time Points temp_humidity->sampling acid_base->sampling oxidation->sampling photostability->sampling sampling->hplc_analysis data_interpretation Interpret Data (Assay, Impurities) hplc_analysis->data_interpretation end End: Stability Report Generation data_interpretation->end

Caption: Workflow for the stability testing of this compound.

Troubleshooting_Logic cluster_analytical_issues Analytical Issues cluster_stability_issues Stability Issues cluster_solutions Potential Solutions start Problem Encountered During Stability Study unexpected_peaks Unexpected Peaks in Chromatogram start->unexpected_peaks poor_peak_shape Poor Peak Shape start->poor_peak_shape inconsistent_results Inconsistent Results start->inconsistent_results high_degradation Excessive Degradation start->high_degradation check_purity Check Solvent/Sample Purity unexpected_peaks->check_purity optimize_hplc Optimize HPLC Method (pH, Column) poor_peak_shape->optimize_hplc verify_prep Verify Sample Preparation inconsistent_results->verify_prep adjust_stress Adjust Stress Conditions high_degradation->adjust_stress check_purity->optimize_hplc verify_prep->optimize_hplc

Caption: Troubleshooting logic for stability testing issues.

References

Common side reactions in the synthesis of 3,4,5-Trimethoxycinnamic acid amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,4,5-Trimethoxycinnamic acid amides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound amides?

A1: The most prevalent method is the coupling of this compound with a primary or secondary amine using a carbodiimide (B86325) coupling agent.[1][2][3] A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions.[2]

Q2: What are the primary side reactions to be aware of during the EDCI/HOBt coupling process?

A2: The main side reactions include:

  • N-acylurea formation: This is a significant byproduct where the activated carboxylic acid rearranges, rendering it unreactive towards the amine.[4][5][6] This side reaction is more pronounced in polar solvents.[7]

  • Racemization: If the amine or carboxylic acid contains a chiral center, there is a risk of racemization. Additives like HOBt are used to suppress this.[8][9][10]

  • Guanidinium (B1211019) byproduct formation: The amine nucleophile can react directly with the carbodiimide (EDCI), leading to the formation of a guanidinium byproduct.[7] The order of addition of reagents is crucial to minimize this.

  • Hydrolysis of the activated ester: The presence of water can hydrolyze the active O-acylisourea intermediate, reverting it to the starting carboxylic acid.[11][12] Therefore, anhydrous reaction conditions are critical.[12]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[2] You can visualize the consumption of the starting materials (this compound and the amine) and the formation of the amide product. Staining with ninhydrin (B49086) can be useful if your starting amine is primary, as the product amide will not stain.[7]

Q4: What are the recommended purification techniques for this compound amides?

A4: The most frequently reported purification method is flash column chromatography on silica (B1680970) gel.[2] Recrystallization can also be an effective method for obtaining highly pure product, especially if the crude product is a solid.[13] The choice of solvent for recrystallization will depend on the specific amide's solubility.[13]

Troubleshooting Guides

Guide 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
No product formation observed by TLC. Inactive coupling reagents.Use fresh EDCI and HOBt. EDCI hydrochloride is known to be hygroscopic.[12]
Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents.[11][12]
Incorrect order of reagent addition.Pre-activate the carboxylic acid with EDCI and HOBt for a short period (e.g., 15-30 minutes) before adding the amine.[14]
Low product yield with significant starting material remaining. Insufficient amount of coupling reagent.Use a slight excess (1.1-1.2 equivalents) of EDCI and HOBt.
Steric hindrance.For bulky amines or carboxylic acids, the reaction may require longer reaction times or gentle heating.[11][15]
Amine is protonated and non-nucleophilic.Ensure a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is used to scavenge the acid formed and keep the amine deprotonated.[2][16]
Multiple unidentified spots on TLC. Formation of side products (e.g., N-acylurea).Optimize reaction conditions: use a less polar solvent if possible, and ensure the amine is added after the pre-activation step.[7]
Guide 2: Product Purification Challenges
Symptom Possible Cause Suggested Solution
Difficulty separating the product from a major byproduct by column chromatography. The byproduct is likely the N-acylurea, which can have similar polarity to the desired amide.[4]Adjust the solvent system for chromatography to achieve better separation. A gradient elution might be necessary. Consider recrystallization as an alternative purification method.[13]
Product appears pure by TLC but has a low melting point or is an oil. The product may be contaminated with the urea (B33335) byproduct from EDCI, which is often soluble in organic solvents.If using EDCI, the urea byproduct is water-soluble.[6][10] Perform an aqueous workup, washing the organic layer with dilute acid, base, and brine to remove the urea and any unreacted starting materials.
Product loss during aqueous workup. The amide product has some water solubility.If your product has some polarity, minimize the number of aqueous washes or use saturated brine to reduce its solubility in the aqueous phase.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound amides.

AmineCoupling ReagentsBaseSolventTime (h)Yield (%)Reference
MethylamineEDCI, HOBtTEADichloromethane (B109758)2481[2]
Allyl amineEDCI, HOBtTEADichloromethane2475[2]
n-Butyl amineEDCI, HOBtTEADichloromethane2486[2]
p-AnisidineDCC, DMAP-Dichloromethane0.2548.8[17]
p-AnisidineEDC.HCl-Anhydrous THF2.593.1[17]

Experimental Protocols

General Procedure for the Synthesis of this compound Amides using EDCI/HOBt [2]

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM), add EDCI (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.1 equivalents) and a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Workup and Purification Start Start Dissolve Acid Dissolve 3,4,5-Trimethoxy- cinnamic Acid in Anhydrous Solvent Start->Dissolve Acid Add Reagents Add EDCI and HOBt Dissolve Acid->Add Reagents Pre-activation Stir for 15-30 min (Pre-activation) Add Reagents->Pre-activation Add Amine Add Amine and Base Pre-activation->Add Amine Stir Stir at Room Temperature (Monitor by TLC) Add Amine->Stir Reaction Complete Reaction Complete Stir->Reaction Complete Aqueous Workup Aqueous Workup (Wash with Acid, Base, Brine) Reaction Complete->Aqueous Workup Dry and Concentrate Dry and Concentrate Aqueous Workup->Dry and Concentrate Purification Column Chromatography or Recrystallization Dry and Concentrate->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the synthesis of this compound amides.

troubleshooting_guide Start Low or No Yield Check Reagents Are coupling reagents (EDCI, HOBt) fresh? Start->Check Reagents Use Fresh Use fresh reagents Check Reagents->Use Fresh No Check Conditions Are reaction conditions anhydrous? Check Reagents->Check Conditions Yes Dry System Dry solvents and glassware Check Conditions->Dry System No Check Order Correct order of reagent addition? Check Conditions->Check Order Yes Pre-activate Pre-activate acid before adding amine Check Order->Pre-activate No Check Stoichiometry Sufficient coupling reagent and base? Check Order->Check Stoichiometry Yes Adjust Stoichiometry Use slight excess of reagents and base Check Stoichiometry->Adjust Stoichiometry No Consider Sterics Are substrates sterically hindered? Check Stoichiometry->Consider Sterics Yes Increase Time/Temp Increase reaction time or apply gentle heat Consider Sterics->Increase Time/Temp Yes

Caption: Troubleshooting logic for low or no product yield in amide synthesis.

References

Technical Support Center: Enhancing the Bioavailability of 3,4,5-Trimethoxycinnamic Acid (TMCA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges in enhancing the oral bioavailability of 3,4,5-Trimethoxycinnamic acid (TMCA) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving high oral bioavailability with TMCA?

A1: The primary challenges for TMCA are rooted in its physicochemical properties. It is known to have limited aqueous solubility, which is a critical first step for absorption in the gastrointestinal (GI) tract.[1] Poor dissolution can lead to low and variable oral bioavailability. Additionally, like other cinnamic acid derivatives, it may be susceptible to first-pass metabolism in the intestine and liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: I've read that TMCA has "high bioavailability." Why would I need to enhance it?

A2: While some sources mention good absorption, "high bioavailability" can be relative. Several factors may necessitate further enhancement for robust in vivo studies:

  • Therapeutic Dose: The inherently good absorption may not be sufficient to achieve the necessary plasma concentrations for therapeutic efficacy without administering very high doses.

  • High Variability: Even with good average absorption, high inter-subject variability can compromise the statistical power of animal studies. Enhanced formulations can reduce this variability.

  • Formulation Challenges: The compound's poor aqueous solubility makes creating a simple, homogenous, and stable dosing solution for animal studies difficult. Advanced formulations can overcome this.

Q3: What are the most promising formulation strategies for TMCA?

A3: Based on its properties as a poorly water-soluble compound, the most effective strategies focus on increasing its solubility and dissolution rate. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing TMCA in a hydrophilic polymer matrix at a molecular level can prevent its crystallization and significantly enhance its dissolution rate.

  • Nanosuspensions: Reducing the particle size of TMCA to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a much faster dissolution velocity.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that form a fine emulsion in the GI tract, keeping the drug in a solubilized state for absorption.

Troubleshooting Guide

Problem Encountered Potential Cause Suggested Solution & Troubleshooting Steps
Low dissolution rate of pure TMCA in aqueous media for in vitro assays. High crystallinity and poor aqueous solubility of the compound.1. Particle Size Reduction: Micronize the TMCA powder to increase surface area. 2. Use of Co-solvents/Surfactants: Add a small, permissible amount of a co-solvent (e.g., ethanol) or a biocompatible surfactant (e.g., Tween® 80) to the dissolution medium. 3. Formulation Approach: Prepare a solid dispersion or nanosuspension to fundamentally change the dissolution properties.
Precipitation of TMCA in the dosing vehicle (e.g., aqueous suspension) during the experiment. The concentration of TMCA exceeds its solubility in the vehicle, leading to an unstable suspension.1. Prepare a Nanosuspension: Use high-pressure homogenization or media milling to create a stable nanosuspension with a stabilizer. 2. Use a Structured Vehicle: Incorporate a suspending agent like carboxymethyl cellulose (B213188) (CMC) or xanthan gum to the vehicle to hinder particle settling. 3. Prepare Fresh: Make the dosing formulation immediately before administration to minimize the time for precipitation.
High variability in plasma concentrations between animal subjects. Inconsistent dissolution of the TMCA suspension in the GI tract of different animals. Poor formulation homogeneity.1. Switch to a Solubilized Formulation: Use a solid dispersion or a SEDDS. These formulations present the drug in a dissolved or finely dispersed state, leading to more uniform absorption. 2. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before drawing each dose. Use a magnetic stirrer during the dosing procedure.
Good in vitro dissolution but still poor in vivo bioavailability. Low Intestinal Permeability: The dissolved drug cannot efficiently cross the intestinal wall. High First-Pass Metabolism: The drug is absorbed but then rapidly metabolized by enzymes (e.g., Cytochrome P450s) in the intestinal wall or liver.1. Assess Permeability: Conduct an in vitro Caco-2 permeability assay (see protocol below) to determine the apparent permeability coefficient (Papp). 2. Consider Permeation Enhancers: If permeability is low, co-formulation with GRAS (Generally Recognized as Safe) permeation enhancers can be explored. 3. Inhibit Metabolism: Co-administer with known inhibitors of relevant metabolic enzymes (e.g., piperine (B192125) for CYP3A4), though this adds complexity to the study.

Data Presentation

Physicochemical Properties of TMCA
PropertyValue / ObservationImplication for Bioavailability
Molecular Weight 238.24 g/mol Favorable for passive diffusion (complies with Lipinski's Rule of Five).
Aqueous Solubility 0.21 g/L (Predicted)[2]Low solubility is a primary rate-limiting step for oral absorption.
LogP 1.66 - 2.24 (Predicted)[2]Indicates good lipophilicity, suggesting that once dissolved, the drug should have adequate membrane permeability.
Physical State Crystalline PowderThe crystalline form has lower energy and dissolves more slowly than the amorphous form.
Pharmacokinetic Parameters (Illustrative Example)
Formulation (Fenofibrate)Dose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC₀₋₂₄ (µg·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 100.5 ± 0.14.0 ± 1.04.5 ± 1.2100% (Reference)
Solid Dispersion 102.1 ± 0.41.5 ± 0.518.9 ± 3.5~420%

This illustrative data demonstrates that an enhanced formulation like a solid dispersion can significantly increase the maximum plasma concentration (Cmax) and the total drug exposure (AUC) while reducing the time to reach peak concentration (Tmax).

Experimental Protocols

Protocol 1: Preparation of a TMCA Amorphous Solid Dispersion (ASD)

Objective: To prepare an amorphous solid dispersion of TMCA using a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound (TMCA)

  • Polyvinylpyrrolidone K30 (PVP K30) or HPMC-AS

  • Ethanol (or other suitable common solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Methodology (Solvent Evaporation Technique):

  • Dissolution: Prepare separate solutions of TMCA and PVP K30 in ethanol. A common drug-to-polymer weight ratio to start with is 1:2.

  • Mixing: Combine the two solutions and mix thoroughly until a single, clear solution is obtained.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 45°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Carefully scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine, homogenous powder.

  • Characterization: Confirm the amorphous state of TMCA within the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp crystalline peaks in PXRD and the presence of a single glass transition temperature in DSC indicate successful amorphization.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of TMCA in vitro.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 12-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Lucifer yellow (marker for monolayer integrity)

  • Analytical equipment (LC-MS/MS)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Also, assess the permeability of Lucifer yellow; its transport should be minimal (<1%).

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers gently with pre-warmed transport buffer. b. Add the TMCA dosing solution (dissolved in transport buffer, often with a small percentage of DMSO) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of TMCA in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of a TMCA formulation after oral administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • TMCA formulation (e.g., suspension in 0.5% CMC or solid dispersion reconstituted in water)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical equipment (LC-MS/MS)

Methodology:

  • Animal Acclimation and Fasting: Acclimate rats for at least one week. Fast the animals overnight (12 hours) before dosing, with free access to water.

  • Dose Administration: Weigh each rat and calculate the required dose volume. Administer the TMCA formulation accurately via oral gavage. A typical dose for a discovery study might be 10 or 20 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately process the blood samples by centrifuging at ~4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage and Analysis: Store the plasma samples at -80°C until analysis. Quantify the TMCA concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters, including Cmax (maximum observed concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

Visualizations

Logical Workflow for Bioavailability Enhancement

G cluster_0 Problem Identification cluster_1 Physicochemical & In Vitro Characterization cluster_2 Formulation Strategy cluster_3 In Vivo Evaluation start Low In Vivo Efficacy check_pk Poor Pharmacokinetics Suspected start->check_pk solubility Assess Aqueous Solubility (pH 1.2, 6.8) check_pk->solubility Yes permeability Caco-2 Permeability Assay solubility->permeability classify Determine Limiting Factor permeability->classify sol_limited Solubility-Limited classify->sol_limited Solubility is Low perm_limited Permeability-Limited classify->perm_limited Permeability is Low formulate_sol Develop Enhanced Formulation (e.g., Solid Dispersion, Nanosuspension) sol_limited->formulate_sol formulate_perm Investigate Permeation Enhancers (Advanced Strategy) perm_limited->formulate_perm pk_study Conduct Oral PK Study in Rodents formulate_sol->pk_study formulate_perm->pk_study compare Compare PK Parameters (Cmax, AUC) vs. Control pk_study->compare goal Bioavailability Enhanced compare->goal

Caption: Troubleshooting workflow for enhancing oral bioavailability.

Signaling Pathway: TMCA at the GABA-A Receptor

G cluster_0 Postsynaptic Neuron Membrane GABA_R GABA-A Receptor (Ligand-gated Ion Channel) Channel Chloride (Cl⁻) Channel Pore GABA_R->Channel Opens Influx Cl⁻ Influx Channel->Influx TMCA TMCA (Agonist) TMCA->GABA_R Binds & Potentiates GABA GABA (Endogenous Ligand) GABA->GABA_R Binds Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Neuronal Inhibition (Sedative/Anxiolytic Effect) Hyperpolarization->Inhibition

Caption: TMCA acts as a GABA-A receptor agonist, enhancing Cl⁻ influx.

Signaling Pathway: TMCA at the 5-HT1A Receptor

G cluster_0 Neuronal Membrane HT1A 5-HT1A Receptor (GPCR) G_protein Gi/o Protein HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP TMCA TMCA (Agonist) TMCA->HT1A Binds & Activates ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Response Modulation of Neuronal Activity (Anxiolytic/Antidepressant Effects) PKA->Response

Caption: TMCA agonism at 5-HT1A receptors inhibits adenylyl cyclase.

References

Technical Support Center: Purification of Synthetic 3,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color impurities in synthetic 3,4,5-Trimethoxycinnamic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound to remove color impurities.

Issue 1: My final product of this compound has a persistent yellow or brownish tint after synthesis.

  • Possible Cause: The coloration is likely due to the presence of unreacted starting materials, by-products from the synthesis process, or degradation products. Common synthetic routes can result in colored impurities.

  • Solution: Employ a purification strategy. The most common and effective methods for removing color impurities from organic compounds like this compound are recrystallization, activated carbon treatment, and column chromatography. The choice of method will depend on the nature of the impurity and the required final purity.

Issue 2: After recrystallization, the this compound is still colored.

  • Possible Cause 1: The chosen recrystallization solvent is not optimal. An ideal solvent should dissolve the this compound well at high temperatures and poorly at low temperatures, while the colored impurity should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Solution 1: Consult solubility data to select a more appropriate solvent or solvent system. For this compound, a mixed solvent system like ethanol (B145695)/water or methanol/water can be effective. Experiment with different ratios to fine-tune the solubility.

  • Possible Cause 2: The cooling process was too rapid. Fast cooling can trap impurities within the crystal lattice.

  • Solution 2: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling promotes the formation of purer, larger crystals.

  • Possible Cause 3: The concentration of the colored impurity is too high for recrystallization alone to be effective.

  • Solution 3: Consider a pre-purification step using activated carbon before recrystallization, or opt for column chromatography for a more efficient separation.

Issue 3: The yield of this compound is significantly lower after purification.

  • Possible Cause 1 (Recrystallization): Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.

  • Solution 1 (Recrystallization): Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause 2 (Activated Carbon): An excessive amount of activated carbon was used, which can adsorb the desired product along with the impurities.

  • Solution 2 (Activated Carbon): Use a minimal amount of activated carbon. Start with a small portion and add more only if necessary.

  • Possible Cause 3 (Column Chromatography): The fractions containing the product were not completely collected, or the elution solvent was not optimal.

  • Solution 3 (Column Chromatography): Monitor the fraction collection closely using Thin Layer Chromatography (TLC) to ensure all product-containing fractions are collected. Optimize the solvent system to achieve good separation between the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove color impurities from synthetic this compound?

A1: The three primary methods for removing color impurities are:

  • Recrystallization: This technique relies on the difference in solubility between the this compound and the impurities in a chosen solvent at different temperatures.

  • Activated Carbon (Charcoal) Treatment: Activated carbon has a high surface area and can adsorb colored organic impurities from a solution.[1][2]

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase moves through it. It is a very effective method for separating mixtures.[3]

Q2: How do I choose the best purification method for my sample?

A2: The choice depends on the level of impurity and the desired final purity.

  • For slightly colored products, recrystallization is often sufficient.

  • If recrystallization alone is ineffective, a combination of activated carbon treatment followed by recrystallization is a good option.

  • For highly impure samples or when very high purity is required, column chromatography is the most powerful technique.

Q3: Can I use a combination of these methods?

A3: Yes, combining methods is often the most effective approach. For example, you can treat your crude product with activated carbon to remove the bulk of the color and then perform a final purification by recrystallization to obtain a highly pure, colorless product.

Q4: How can I assess the purity of my this compound after purification?

A4: The purity of your final product can be assessed by:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (125-127 °C) indicates high purity. Impurities tend to broaden and depress the melting point.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity by separating the main compound from any residual impurities.

  • UV-Vis Spectroscopy: A UV-Vis spectrum can be used to check for the absence of colored impurities that absorb in the visible region.

Data Presentation

The following table provides an illustrative comparison of the effectiveness of different purification methods for removing color impurities from a hypothetical batch of synthetic this compound.

Purification MethodInitial AppearanceFinal AppearancePurity Before (by HPLC)Purity After (by HPLC)Estimated Yield
Recrystallization (Ethanol/Water) Light Yellow PowderOff-White Crystals95%98.5%~80%
Activated Carbon & Recrystallization Yellow-Brown SolidWhite Crystalline Powder92%99.5%~70%
Column Chromatography (Silica Gel) Brownish SolidWhite Crystalline Powder85%>99.8%~60%

Note: The values in this table are for illustrative purposes and actual results may vary depending on the specific nature and concentration of the impurities.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In a fume hood, place the crude, colored this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: To the hot ethanol solution, add hot deionized water dropwise with continuous stirring until the solution becomes slightly cloudy (this is the saturation point).

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Activated Carbon Treatment for Decolorization
  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol) in an Erlenmeyer flask by gently heating and stirring. Use enough solvent to ensure the compound remains dissolved.

  • Addition of Activated Carbon: To the hot solution, add a small amount of activated carbon (a spatula tip is a good starting point).

  • Adsorption: Gently boil the mixture for 5-10 minutes with stirring. The solution should become significantly less colored. If the color persists, you can add a small amount of additional activated carbon, but be aware that this may reduce your yield.[1]

  • Hot Filtration: To remove the activated carbon, perform a hot filtration using a pre-heated funnel and fluted filter paper. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: The decolorized filtrate can then be concentrated and/or cooled to induce crystallization as described in the recrystallization protocol.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of hexane (B92381) and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (the mobile phase solvent). Carefully load this solution onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. The polarity of the mobile phase can be gradually increased (e.g., by increasing the proportion of ethyl acetate (B1210297) to hexane) to elute the compounds from the column.

  • Fraction Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions that contain the pure this compound (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.

  • Drying: Dry the purified product under vacuum.

Visualizations

G start Crude Synthetic This compound (Colored) recrystallization Recrystallization start->recrystallization Slightly Colored activated_carbon Activated Carbon Treatment start->activated_carbon Moderately Colored column_chromatography Column Chromatography start->column_chromatography Highly Impure/ Strongly Colored pure_product Pure, Colorless This compound recrystallization->pure_product activated_carbon->recrystallization Follow-up Purification column_chromatography->pure_product assessment Purity Assessment (Melting Point, HPLC, UV-Vis) pure_product->assessment G start Start: Colored Product is_color_acceptable Is the color acceptable? start->is_color_acceptable end End: Product Meets Specs is_color_acceptable->end Yes recrystallize Perform Recrystallization is_color_acceptable->recrystallize No still_colored Still colored? recrystallize->still_colored activated_carbon Use Activated Carbon + Recrystallization still_colored->activated_carbon Yes check_yield Check Yield still_colored->check_yield No activated_carbon->check_yield column_chromatography Consider Column Chromatography check_yield->column_chromatography Purity still low low_yield Yield too low? check_yield->low_yield column_chromatography->end low_yield->end No optimize_protocol Optimize Protocol (e.g., less solvent/carbon) low_yield->optimize_protocol Yes optimize_protocol->start

References

Technical Support Center: Optimizing Cell Permeability of 3,4,5-Trimethoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the cell permeability of 3,4,5-trimethoxycinnamic acid derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of the cell permeability of this compound derivatives.

Issue 1: Low Apparent Permeability (Papp) in In Vitro Assays

Question: My this compound derivative shows low permeability in our Caco-2 or PAMPA assay. What are the potential causes and how can I address this?

Answer: Low apparent permeability of this compound derivatives can stem from several factors, primarily related to their physicochemical properties and interaction with the assay system.

Possible Causes and Solutions:

  • Low Aqueous Solubility: The three methoxy (B1213986) groups can increase lipophilicity, potentially leading to poor solubility in aqueous assay buffers. This limits the concentration gradient necessary for passive diffusion.

    • Troubleshooting Steps:

      • Measure Kinetic Solubility: Determine the solubility of your compound in the assay buffer.

      • Use Co-solvents: If solubility is low, consider using a small percentage (typically <1%) of a biocompatible co-solvent like DMSO. Ensure the final solvent concentration is consistent across all experiments and does not compromise the integrity of the cell monolayer or artificial membrane.

      • pH Modification: Since cinnamic acids are weak acids, adjusting the pH of the buffer can influence solubility. However, be mindful that significant pH changes can affect cell viability and the ionization state of the compound, thereby altering its permeability characteristics.[1]

  • Active Efflux: The derivative may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively pump the compound out of the cell, resulting in a low net apical-to-basolateral transport.[2][3]

    • Troubleshooting Steps:

      • Conduct a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[4][5]

      • Use Efflux Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the A-B permeability in the presence of an inhibitor confirms the involvement of that specific transporter.[6]

  • Extensive Metabolism: The compound may be metabolized by enzymes present in Caco-2 cells, leading to a lower concentration of the parent drug in the receiver compartment.[2]

    • Troubleshooting Steps:

      • Analyze Receiver Compartment Samples: Use a sensitive analytical method like LC-MS/MS to identify potential metabolites in the basolateral chamber.

      • Inhibit Metabolic Enzymes: Co-incubate with broad-spectrum cytochrome P450 inhibitors to assess the impact of metabolism on permeability.

Issue 2: High Variability in Permeability Data

Question: I am observing significant well-to-well or day-to-day variability in my permeability measurements. What could be the cause?

Answer: High variability can undermine the reliability of your results. The source of this variability often lies in the experimental setup and execution.

Possible Causes and Solutions:

  • Inconsistent Cell Monolayer Integrity (Caco-2 Assay):

    • Troubleshooting Steps:

      • Monitor Transepithelial Electrical Resistance (TEER): Regularly measure TEER values to ensure the integrity and confluence of the Caco-2 cell monolayers. Only use monolayers with TEER values within a pre-defined acceptable range.[6][7]

      • Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and culture duration (typically 21-25 days for full differentiation) to ensure reproducible monolayer characteristics.[4]

  • Compound Precipitation:

    • Troubleshooting Steps:

      • Visual Inspection: Visually inspect the donor wells for any signs of precipitation during the experiment.

      • Pre-Assay Solubility Check: As mentioned previously, confirm the kinetic solubility of the compound in the assay buffer before conducting the permeability experiment.

  • Analytical Variability:

    • Troubleshooting Steps:

      • Validated Analytical Method: Ensure your LC-MS/MS or other analytical method is validated for accuracy, precision, and linearity for the specific compound in the assay matrix.

      • Quality Control Samples: Include quality control samples at known concentrations in each analytical run to monitor instrument performance.

Frequently Asked Questions (FAQs)

Q1: Which in vitro permeability model is best for my this compound derivative: PAMPA or Caco-2?

A1: The choice depends on the stage of your research and the information you need.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[8] It is useful for early-stage screening to rank compounds based on their intrinsic passive permeability. However, it does not account for active transport or metabolism.[9]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and express key efflux transporters, mimicking the intestinal epithelium.[4][6] It provides more biologically relevant data, assessing both passive and active transport mechanisms.[10] It is considered the gold standard for in vitro prediction of in vivo drug absorption.

Recommendation: Start with PAMPA for initial screening of a large number of derivatives. For promising candidates, proceed to the Caco-2 assay to investigate active transport phenomena and obtain a more accurate prediction of intestinal permeability.

Q2: How can I improve the cell permeability of a promising this compound derivative with confirmed low permeability?

A2: If a lead compound has poor permeability, several medicinal chemistry strategies can be employed:

  • Prodrug Approach: Chemically modify the parent molecule to create a more permeable prodrug. This involves masking polar functional groups (like the carboxylic acid) with lipophilic moieties that are cleaved in vivo to release the active drug. For example, esterification of the carboxylic acid can improve permeability.[2]

  • Structural Modification:

    • Reduce Molecular Size and Rigidity: Smaller, more flexible molecules tend to have better permeability.

    • Optimize Lipophilicity (logP): While some lipophilicity is necessary, an excessively high logP can lead to poor aqueous solubility and high retention in the cell membrane. The three methoxy groups contribute significantly to lipophilicity. Fine-tuning other parts of the molecule may be necessary to strike the right balance.

    • Minimize Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can enhance permeability.

Q3: My this compound derivative appears to be a P-gp substrate. What are the implications and what can I do?

A3: P-gp substrate activity can be a significant hurdle for oral drug development, as it can lead to low bioavailability and potential drug-drug interactions.

  • Implications: The compound may be actively transported out of intestinal cells back into the gut lumen, reducing its absorption into the systemic circulation.

  • Strategies:

    • Co-administration with P-gp Inhibitors: While this can be explored, it is often not a desirable long-term strategy due to the risk of drug-drug interactions.

    • Structural Modification: The primary approach is to design new analogs that are not P-gp substrates. This often involves altering the molecule's shape, charge distribution, and hydrogen bonding patterns to reduce its affinity for the transporter.

Data Presentation

Table 1: Hypothetical Permeability Data for this compound Derivatives

Compound IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
TMCA-010.5 ± 0.15.2 ± 0.410.4Low (P-gp Substrate)
TMCA-02 (Ester Prodrug)8.2 ± 0.69.1 ± 0.71.1High
TMCA-032.5 ± 0.32.8 ± 0.21.1Moderate
Atenolol (Control)0.2 ± 0.050.3 ± 0.041.5Low
Propranolol (Control)15.1 ± 1.214.8 ± 1.10.98High

Data are presented as mean ± standard deviation (n=3). Permeability classification is based on common industry standards.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay (Bidirectional)

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.[4]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer using an epithelial volt-ohm meter. Discard any inserts with readings below the established quality control threshold (e.g., >200 Ω·cm²).[7]

  • Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (A-B):

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).[6]

    • At the end of the incubation, take samples from both the apical and basolateral chambers. Also, take a sample of the initial dosing solution.

  • Permeability Measurement (B-A):

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing Papp (B-A) by Papp (A-B).[4]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.[11]

  • Compound Preparation: Prepare the test compound solution in a suitable buffer (e.g., PBS at pH 7.4).

  • Assay Setup:

    • Add the compound solution to the wells of the donor plate.

    • Add fresh buffer to the wells of a 96-well acceptor plate.

    • Carefully place the filter (donor) plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in both compartments.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours).[8]

  • Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the effective permeability (Pe) using a formula similar to that for the Papp value, accounting for the volumes of the donor and acceptor wells.

Mandatory Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_evaluation Detailed Evaluation cluster_analysis Analysis & Decision cluster_troubleshooting Troubleshooting start Synthesized Derivative pampa PAMPA Assay start->pampa decision Permeability Assessment pampa->decision High Pe solubility_check Check Aqueous Solubility pampa->solubility_check Low Pe caco2 Bidirectional Caco-2 Assay advance Advance to In Vivo Studies caco2->advance Good Permeability metabolism_check Assess Metabolism caco2->metabolism_check inhibitor_assay Caco-2 Assay with Inhibitors optimization Structural Optimization (Prodrug/Analog) inhibitor_assay->optimization Confirmed Efflux Substrate inhibitor_assay->advance Efflux not significant decision->caco2 Moderate to High Papp (A-B) ER < 2 decision->inhibitor_assay High Papp (B-A) ER > 2 decision->optimization Low Papp (A-B) ER < 2 optimization->start solubility_check->caco2 Signaling_Pathway cluster_pathway Potential 5-HT1A Receptor Agonist Pathway tmca 3,4,5-TMCA Derivative receptor 5-HT1A Receptor tmca->receptor Agonist Binding gi Gi/o Protein receptor->gi erk pERK1/2 receptor->erk Activates ac Adenylate Cyclase gi->ac Inhibition camp cAMP ac->camp response Cellular Response (e.g., Neuroprotection) camp->response Modulates erk->response

References

Validation & Comparative

A Comparative Analysis of 3,4,5-Trimethoxycinnamic Acid and Sinapic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacologically active natural compounds, cinnamic acid derivatives have garnered significant attention for their diverse therapeutic properties. Among these, 3,4,5-Trimethoxycinnamic acid (TMCA) and sinapic acid (SA) are two structurally related phenylpropanoids with emerging biological relevance. This guide provides a comprehensive, data-driven comparison of their chemical properties, biological activities, and underlying mechanisms of action to assist researchers, scientists, and drug development professionals in their potential applications.

Chemical and Physical Properties: A Structural Overview

At a molecular level, both compounds share a cinnamic acid backbone. The key distinction lies in their aromatic ring substitutions. Sinapic acid possesses two methoxy (B1213986) groups and one hydroxyl group, whereas this compound features three methoxy groups and no hydroxyl group. This structural variance is a critical determinant of their differing physicochemical properties and biological activities.

PropertyThis compoundSinapic Acid
Synonyms TMCA, O-Methylsinapic acid3,5-Dimethoxy-4-hydroxycinnamic acid
Molecular Formula C₁₂H₁₄O₅C₁₁H₁₂O₅
Molecular Weight 238.24 g/mol [1]224.21 g/mol [2]
Melting Point 125-128 °C[1]203-205 °C (decomposes)[3]
Appearance White crystalline powderLight yellow powder[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetoneSlightly soluble in water; soluble in polar organic solvents and methanol (B129727):water mixtures[4]
Natural Sources Found in plants such as Polygala tenuifolia, Piper swartzianum, and Piper tuberculatum.[1]Widespread in the plant kingdom, including fruits, vegetables, cereal grains, and oilseed crops.[5]

Comparative Biological Activity: Antioxidant and Anti-inflammatory Effects

The primary divergence in the bioactivity of TMCA and sinapic acid stems from the presence of a phenolic hydroxyl group in the latter, which is absent in TMCA.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.

Sinapic Acid: Possesses potent antioxidant properties, as demonstrated by its efficacy in various in vitro and in vivo studies.[6][7] It is an effective scavenger of reactive oxygen species (ROS) and has been shown to inhibit lipid peroxidation.[8]

Antioxidant AssayThis compound (IC₅₀)Sinapic Acid (IC₅₀)Reference Compound (IC₅₀)
DPPH Radical Scavenging Data not available32.4 µMAscorbic Acid: ~31 µg/mL
ABTS Radical Scavenging Data not available86.5% inhibition at 50 µM[10]Trolox: (Assay dependent)
Anti-inflammatory Activity

Both compounds have demonstrated anti-inflammatory potential, albeit through potentially different mechanisms.

Sinapic Acid: Exhibits well-documented anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[5] Mechanistically, it has been shown to inhibit the activation of the NF-κB signaling pathway and the NLRP3 inflammasome.[11][12][13] This leads to a downstream reduction in the expression of inflammatory cytokines and enzymes such as iNOS and COX-2.[11]

This compound: While TMCA itself has been less studied, its derivatives have shown anti-inflammatory properties.[11][14] The structurally related 3,4,5-trihydroxycinnamic acid has been found to exert anti-inflammatory effects by inhibiting the activation of AKT, ERK, and NF-κB.[6] It is plausible that TMCA may share some of these anti-inflammatory mechanisms, although direct evidence and quantitative data on its inhibition of inflammatory mediators like nitric oxide are limited.

Anti-inflammatory AssayThis compoundSinapic Acid
Inhibition of Nitric Oxide (NO) Production Data not availableDose-dependent inhibition of LPS-induced NO production.[11]
Mechanism of Action Putative inhibition of NF-κB and MAPK pathways (inferred from derivatives).Inhibition of NF-κB activation, suppression of iNOS and COX-2 expression, and inhibition of the NLRP3 inflammasome.[11][12][13]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol and stored in the dark.

  • Sample and Standard Preparation: Stock solutions of the test compounds (TMCA and sinapic acid) and a positive control (e.g., ascorbic acid) are prepared in a suitable solvent. Serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microplate, a defined volume of each sample dilution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC₅₀ Determination: The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[15]

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (TMCA and sinapic acid) for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production.

  • Incubation: The plate is incubated for a further 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Calculation: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of the NO production, is calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_antioxidant DPPH Antioxidant Assay cluster_anti_inflammatory Nitric Oxide Inhibition Assay prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH prep_dpph->mix prep_samples Prepare Sample and Standard Dilutions prep_samples->mix incubate_ao Incubate in Dark (30 min) mix->incubate_ao measure_ao Measure Absorbance at 517 nm incubate_ao->measure_ao calculate_ao Calculate % Inhibition and IC50 measure_ao->calculate_ao culture_cells Culture RAW 264.7 Cells seed_cells Seed Cells in 96-well Plate culture_cells->seed_cells treat_cells Pre-treat with Compound seed_cells->treat_cells stimulate_cells Stimulate with LPS treat_cells->stimulate_cells incubate_ai Incubate (24h) stimulate_cells->incubate_ai griess_assay Measure Nitrite (Griess Assay) incubate_ai->griess_assay calculate_ai Calculate % Inhibition and IC50 griess_assay->calculate_ai

Experimental Workflows for Key Bioassays

anti_inflammatory_pathway cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Sinapic_Acid Sinapic Acid Sinapic_Acid->IKK inhibits Sinapic_Acid->NFkB inhibits

Simplified NF-κB Signaling Pathway

Conclusion and Future Directions

This comparative analysis highlights the distinct yet complementary profiles of this compound and sinapic acid. Sinapic acid stands out as a potent antioxidant and a well-characterized anti-inflammatory agent, with its efficacy directly linked to its phenolic hydroxyl group. In contrast, while TMCA's direct antioxidant capacity is likely limited, its derivatives show significant promise across a range of therapeutic areas, including anti-inflammatory applications.

For researchers in drug development, the choice between these two molecules will depend on the desired therapeutic outcome. Sinapic acid may be a more straightforward candidate for applications requiring direct antioxidant and potent anti-inflammatory effects. TMCA, on the other hand, serves as a versatile scaffold for medicinal chemistry efforts, where modification of its structure could lead to the development of novel therapeutics with tailored activities.

Further research is warranted to fully elucidate the biological activities of this compound itself, particularly in obtaining quantitative data for its antioxidant and anti-inflammatory properties. Direct comparative studies under standardized experimental conditions would be invaluable in providing a definitive head-to-head comparison of these two promising cinnamic acid derivatives.

References

Validation of an analytical method for 3,4,5-Trimethoxycinnamic acid using mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of an analytical method for 3,4,5-Trimethoxycinnamic acid using mass spectrometry is presented below. This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of a liquid chromatography-mass spectrometry (LC-MS) method with alternative analytical techniques.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is crucial for the accurate quantification of this compound (TMCA) in various matrices. This section compares the performance of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of this compound. The data is based on validated methods for structurally similar phenolic and cinnamic acid derivatives.[1][2][3]

ParameterLC-MS/MSHPLC-UVGC-MS
Linearity Range 0.1 - 1000 ng/mL0.5 - 100 µg/mL10 - 500 ng/mL (post-derivatization)
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (% RSD) < 10%< 5%< 15%
Limit of Detection (LOD) ~0.05 ng/mL~0.1 µg/mL~3 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL~0.5 µg/mL~10 ng/mL
Matrix Effect Potential for ion suppression/enhancementLow to moderateLow
Sample Throughput HighHighModerate (derivatization step required)

Experimental Protocols

Detailed methodologies for the LC-MS/MS method and its alternatives are provided below. These protocols are based on established methods for related compounds and serve as a guide for implementation.[1][2][4]

LC-MS/MS Method for this compound

This method provides high sensitivity and selectivity, making it ideal for bioanalytical studies or trace-level quantification.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated TMCA or a structural analog like 3,4,5-Trimethoxybenzoic acid).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[2][4]

  • Inject 5 µL into the LC-MS/MS system.

b. Chromatographic Conditions

  • System: UPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.[1]

  • Gradient Program:

    • Start with 10% B.

    • Hold at 10% B for 0.5 min.

    • Linearly increase to 95% B over 4.5 min.

    • Hold at 95% B for 1 min.

    • Return to 10% B in 0.1 min.

    • Equilibrate for 1.9 min before the next injection.

c. Mass Spectrometric Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 2.5 kV.[2]

  • Desolvation Temperature: 500°C.[2]

  • Desolvation Gas Flow: 1000 L/h.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion [M+H]⁺ m/z 239.1 → Product ion m/z 193.1 (loss of H₂O and CO).

    • Internal Standard (e.g., 3,4,5-Trimethoxybenzoic acid): Precursor ion [M+H]⁺ m/z 213.1 → Product ion m/z 198.1 (loss of methyl group).

Alternative Method: HPLC-UV

This method is a cost-effective alternative for routine analysis when the high sensitivity of LC-MS/MS is not required.

a. Sample Preparation

  • Sample preparation can follow a similar protein precipitation or a liquid-liquid extraction protocol as described for LC-MS/MS. The final extract should be reconstituted in the mobile phase.

b. Chromatographic Conditions

  • System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: UV detection at the wavelength of maximum absorbance for TMCA (approximately 310 nm).[5]

  • Injection Volume: 20 µL.

Alternative Method: GC-MS

GC-MS can be used for the analysis of TMCA but requires a derivatization step to increase its volatility.

a. Sample Preparation and Derivatization

  • Perform an extraction (e.g., liquid-liquid extraction with ethyl acetate) to isolate TMCA from the sample matrix.

  • Evaporate the solvent to dryness.

  • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to convert the carboxylic acid and any hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters.

b. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized TMCA.

Mandatory Visualization

The following diagrams illustrate the workflow for the validation of the LC-MS/MS analytical method.

LC-MS/MS Analytical Method Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Inject into UPLC System Evap->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Linearity) Integrate->Calibrate Quantify Quantification Calibrate->Quantify Validate Method Validation (Accuracy, Precision, etc.) Quantify->Validate

Caption: Workflow for the LC-MS/MS analysis and validation of this compound.

Method Validation Logical Flow A Method Development B Method Optimization (MS Parameters, Chromatography) A->B C Pre-Validation B->C D Full Validation (ICH/FDA Guidelines) C->D E Specificity & Selectivity D->E F Linearity & Range D->F G Accuracy & Precision (Intra- & Inter-day) D->G H LOD & LOQ D->H I Recovery & Matrix Effect D->I J Stability Studies D->J K Validated Method E->K F->K G->K H->K I->K J->K

Caption: Logical flow diagram for analytical method validation according to regulatory guidelines.

References

A Comparative Guide to the Anticancer Activity of 3,4,5-Trimethoxycinnamic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA), a derivative of cinnamic acid, and its synthetic and natural analogs have emerged as a promising class of compounds in oncology research.[1][2] These molecules, particularly ester and amide derivatives, have demonstrated significant cytotoxic and antiproliferative activities against a spectrum of cancer cell lines.[1] This guide provides a comprehensive comparison of the anticancer activities of TMCA and its various analogs, supported by experimental data from peer-reviewed studies. We will delve into their mechanisms of action, including the modulation of key signaling pathways, and provide detailed protocols for the experimental assays cited.

Data Presentation: Comparative Anticancer Activity

The anticancer efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro. The following tables summarize the IC50 values of this compound and its principal analogs against various cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution as experimental conditions such as incubation time, cell density, and specific assay protocols may vary between studies.

Table 1: Anticancer Activity of this compound
CompoundCancer Cell LineIC50 (µM)
This compoundHepG2 (Liver Carcinoma)>100
This compoundMCF-7 (Breast Adenocarcinoma)>100

Data suggests that the parent compound, this compound, possesses weak anticancer activity, highlighting the importance of analog development.

Table 2: Anticancer Activity of this compound Ester Analogs
CompoundCancer Cell LineIC50 (µM)
Ester S1MDA-MB-231 (Breast Adenocarcinoma)46.7[1]
Ester S5 (Dihydroartemisinin-TMCA ester)PC-3 (Prostate Cancer)17.22[1]
SGC-7901 (Gastric Cancer)11.82[1]
A549 (Lung Carcinoma)0.50[1]
MDA-MB-435s (Melanoma)5.33[1]
Ester S8A549 (Lung Carcinoma)36.7[1]
Hep 3B (Hepatocellular Carcinoma)23.2[1]
HT-29 (Colorectal Adenocarcinoma)23.8[1]
MCF-7 (Breast Adenocarcinoma)6.4[1]
Table 3: Anticancer Activity of this compound Amide Analogs
CompoundCancer Cell LineIC50 (µM)
Amide S19U-937 (Histiocytic Lymphoma)9.7[1]
HeLa (Cervical Adenocarcinoma)38.9[1]
Amide S20U-937 (Histiocytic Lymphoma)1.8[1]
HeLa (Cervical Adenocarcinoma)2.1[1]
N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives (5a-i)MCF-7 (Breast Adenocarcinoma)12.30–27.04% inhibition at 100 µM[3]
HepG2 (Hepatocellular Carcinoma)19.13–46.23% inhibition at 100 µM[3]
Table 4: Anticancer Activity of Chalcone (B49325) Analogs with a 3,4,5-Trimethoxyphenyl Moiety
CompoundCancer Cell LineIC50 (µg/mL)
3,4,5 Tri-Methoxy Ciprofloxacin Chalcone HybridHepG2 (Hepatocellular Carcinoma)22 (24h), 5.6 (48h)[4]
MCF-7 (Breast Adenocarcinoma)54 (24h), 11.5 (48h)[4]

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound and its analogs are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Key Mechanisms of Action:
  • Induction of Apoptosis: Many TMCA analogs have been shown to induce programmed cell death in cancer cells.[2][4]

  • Cell Cycle Arrest: Several ester and amide derivatives of TMCA cause cell cycle arrest, primarily at the G2/M phase.[1][2]

  • Inhibition of Tubulin Polymerization: Certain chalcone analogs bearing the 3,4,5-trimethoxyphenyl motif act as microtubule-destabilizing agents, leading to mitotic arrest.

  • Modulation of Key Signaling Pathways: TMCA analogs have been found to interfere with critical signaling cascades, including the K-Ras and c-MET pathways.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by TMCA and its analogs.

experimental_workflow cluster_invitro In Vitro Assays cluster_molecular Molecular Assays cell_culture Cancer Cell Culture treatment Treatment with TMCA/Analogs cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay kras_pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activation SOS1 SOS1 GRB2->SOS1 Activation KRAS_GDP K-Ras-GDP (Inactive) SOS1->KRAS_GDP Activation KRAS_GTP K-Ras-GTP (Active) KRAS_GDP->KRAS_GTP Activation PM Plasma Membrane Mislocalization KRAS_GTP->PM Mislocalization RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Chalcone Chalcone Analog (e.g., Compound 1) Chalcone->KRAS_GTP Induces MEK MEK RAF->MEK ERK ERK MEK->ERK Pro_Growth Proliferation, Survival, Growth ERK->Pro_Growth AKT AKT PI3K->AKT AKT->Pro_Growth cmet_pathway cluster_downstream_cmet Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates GRB2_c GRB2 cMET->GRB2_c GAB1 GAB1 cMET->GAB1 TMCA_Ester TMCA Ester Analog (e.g., Ester S1) TMCA_Ester->cMET Inhibits RAS_c RAS GRB2_c->RAS_c PI3K_c PI3K GAB1->PI3K_c AKT_c AKT PI3K_c->AKT_c Cell_Pro Cell Proliferation, Survival, Migration AKT_c->Cell_Pro RAF_c RAF RAS_c->RAF_c MEK_c MEK RAF_c->MEK_c ERK_c ERK MEK_c->ERK_c ERK_c->Cell_Pro

References

Head-to-head comparison of Knoevenagel vs. Wittig synthesis for 3,4,5-Trimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison: Knoevenagel vs. Wittig Synthesis of 3,4,5-Trimethoxycinnamic Acid

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals, can be achieved through various carbon-carbon bond-forming reactions.[1] Among the most prominent methods are the Knoevenagel condensation and the Wittig reaction. This guide provides a detailed, data-driven comparison of these two synthetic routes for researchers, scientists, and drug development professionals, focusing on performance, experimental protocols, and practical considerations.

Overview of Synthetic Pathways

Both the Knoevenagel and Wittig reactions offer effective means to convert an aldehyde, in this case, 3,4,5-trimethoxybenzaldehyde (B134019), into the desired α,β-unsaturated carboxylic acid. However, they operate via distinct mechanisms, employ different reagents, and present unique advantages and challenges.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (like malonic acid) to a carbonyl group, followed by a dehydration reaction.[2] The Doebner modification, which uses pyridine (B92270) or another amine base, is particularly relevant as it facilitates both the condensation and a subsequent decarboxylation when malonic acid is used, leading directly to the cinnamic acid derivative.[2]

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide.[3][4] To synthesize a carboxylic acid, a ylide containing an ester group is typically used, followed by a hydrolysis step to yield the final product.

The logical flow for comparing these two syntheses is outlined below.

G cluster_start Starting Material cluster_knoevenagel Knoevenagel Pathway cluster_wittig Wittig Pathway cluster_end Final Product start 3,4,5-Trimethoxybenzaldehyde k_reagent Reagents: Malonic Acid, Amine Base start->k_reagent w_reagent Reagents: Phosphonium (B103445) Ylide (ester-stabilized) start->w_reagent k_reaction Knoevenagel-Doebner Condensation k_reagent->k_reaction k_adv Advantages: - Direct to Acid - High Atom Economy - Greener Byproducts (H2O, CO2) k_reaction->k_adv end_product This compound k_reaction->end_product One Step w_reaction Wittig Olefination w_reagent->w_reaction w_hydrolysis Ester Hydrolysis w_reaction->w_hydrolysis w_adv Advantages: - Mild Conditions - High Yield Potential - Regiospecific C=C Bond w_reaction->w_adv w_hydrolysis->end_product Two Steps

Caption: Comparative workflow for synthesizing this compound.

Data Presentation: Performance Metrics

The following table summarizes the key quantitative and qualitative differences between the two synthetic methods based on experimental data.

MetricKnoevenagel Condensation (Doebner Mod.)Wittig ReactionAnalysis
Typical Yield 73-90%[5][6]~80-95% (for olefination step)[7]Both methods offer high yields. The Wittig reaction often excels in the olefination step, but the subsequent hydrolysis may reduce the overall yield.
Number of Steps 1 (direct to acid)2 (olefination followed by hydrolysis)The Knoevenagel route is more direct and efficient in terms of step economy.
Key Reagents Malonic acid, amine base (e.g., piperidine, pyridine, ammonium (B1175870) salts)[2][5]Alkyl phosphonium salt, strong base (for ylide), ester for hydrolysis[3][8]Wittig reagents often require strong, hazardous bases (e.g., n-BuLi), while Knoevenagel can use milder amine bases.[2]
Byproducts Water, Carbon DioxideTriphenylphosphine oxide (TPPO)The removal of the highly crystalline and polar TPPO is a significant drawback of the Wittig reaction, often complicating purification.[9]
Stereoselectivity Generally produces the more stable E-isomer (trans)Can produce a mixture of E and Z isomers; stabilized ylides favor the E-isomer[4]The Knoevenagel-Doebner reaction is often highly stereoselective for the desired trans-cinnamic acid.
Reaction Conditions Often requires heating (90-140°C)[5]Can often be run at room temperature[10]The Wittig reaction can be performed under milder temperature conditions.
"Green" Chemistry Favorable (high atom economy, benign byproducts). Can be run solvent-free.[11][12]Less favorable due to phosphorus waste (TPPO) and use of strong bases and organic solvents.[13]The Knoevenagel condensation is generally considered a greener synthetic route.[12]

Experimental Protocols

Detailed methodologies for each synthesis are provided below. These protocols are based on published procedures and represent typical experimental setups.

Protocol 1: Knoevenagel-Doebner Synthesis

This protocol is adapted from a green synthesis approach for this compound.[5]

Workflow Diagram:

G cluster_reaction Reaction Setup cluster_workup Workup and Purification a Combine 3,4,5-trimethoxybenzaldehyde, malonic acid, and ammonium bicarbonate in a test tube. b Add ethyl acetate (B1210297) as solvent. a->b c Heat mixture in an oil bath at 140°C. (Gas evolution observed) b->c d Cool the reaction mixture. c->d After 2 hours e Dissolve residue in saturated sodium bicarbonate solution. d->e f Wash aqueous solution with ethyl acetate to remove impurities. e->f g Acidify aqueous layer with 6M HCl to pH 2. f->g h Filter the off-white precipitate. g->h i Recrystallize from a water/ethanol mixture. h->i j Pure this compound i->j Final Product

Caption: Experimental workflow for the Knoevenagel synthesis.

Procedure:

  • Reaction Setup: In a large test tube, combine 3,4,5-trimethoxybenzaldehyde (e.g., 4.06 g, 20.7 mmol), malonic acid (1.2 equiv., 2.58 g), and ammonium bicarbonate (0.4 equiv., 0.66 g).[5]

  • Add ethyl acetate (10 mL) to the solid mixture.

  • Suspend the test tube in an oil bath preheated to 140°C. The mixture will begin to boil and evolve gas (CO2). Maintain heating for approximately 2 hours.

  • Workup: After cooling, dissolve the resulting residue in a saturated aqueous solution of sodium bicarbonate.

  • Wash the aqueous solution several times with small portions of ethyl acetate to remove any unreacted aldehyde and other organic impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add 6M HCl with stirring until the pH reaches 2. An off-white precipitate of this compound will form.[5]

  • Purification: Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a 4:1 water:ethanol mixture to yield pure, off-white crystals. A yield of approximately 73% can be expected.[5]

Protocol 2: Wittig Synthesis (via Ester Intermediate)

This protocol is a representative two-step procedure involving the formation of an ethyl ester followed by hydrolysis.

Workflow Diagram:

G cluster_wittig Step 1: Wittig Olefination cluster_hydrolysis Step 2: Ester Hydrolysis a Prepare phosphonium ylide from (carbethoxymethyl)triphenylphosphonium bromide and a strong base (e.g., NaH) in dry THF. b Add 3,4,5-trimethoxybenzaldehyde to the ylide solution. a->b c Stir at room temperature for several hours. b->c d Quench reaction, extract with ether. Purify via chromatography to isolate ethyl 3,4,5-trimethoxycinnamate (B1233958). c->d e Dissolve the isolated ester in a mixture of THF and water. d->e Proceed with pure ester f Add LiOH or NaOH and heat to reflux. e->f g Monitor reaction completion by TLC. f->g h Cool, acidify with HCl to precipitate the acid. g->h i Filter and recrystallize the product. h->i j Pure this compound i->j Final Product

Caption: Experimental workflow for the Wittig synthesis.

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and add a strong base (e.g., sodium hydride or n-butyllithium) portion-wise to generate the orange-red ylide.

  • Wittig Reaction: Slowly add a solution of 3,4,5-trimethoxybenzaldehyde in anhydrous THF to the ylide suspension at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the aldehyde.

  • Workup and Purification (Step 1): Quench the reaction by adding saturated aqueous ammonium chloride. Extract the product into diethyl ether. The organic layers are combined, dried over anhydrous magnesium sulfate, and concentrated. The crude product contains the desired ethyl cinnamate (B1238496) and triphenylphosphine oxide (TPPO). Purify by column chromatography (silica gel) to separate the ester from the TPPO.

  • Ester Hydrolysis: Dissolve the purified ethyl 3,4,5-trimethoxycinnamate in a mixture of THF, methanol, and water. Add an excess of lithium hydroxide (B78521) or sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.

  • Workup (Step 2): Cool the reaction mixture and remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any non-acidic impurities.

  • Acidify the aqueous layer with 1M HCl to precipitate the this compound. Filter, wash with cold water, and recrystallize to obtain the pure product.

Conclusion and Recommendation

Both the Knoevenagel and Wittig reactions are robust methods for the synthesis of this compound.

The Wittig reaction offers the advantage of mild temperature conditions and high yields for the olefination step.[10] However, its practical application is hampered by its multi-step nature (for the acid), the requirement for strong and sensitive bases, and the often-problematic removal of the triphenylphosphine oxide byproduct.[9]

The Knoevenagel-Doebner condensation , in contrast, provides a more direct, one-step route to the final carboxylic acid. It demonstrates high atom economy and generates benign byproducts (water and CO2), aligning well with the principles of green chemistry.[12] While it may require elevated temperatures, the operational simplicity, ease of purification, and favorable environmental profile make it a highly attractive and efficient method for the synthesis of this compound on both laboratory and potentially industrial scales.

For researchers prioritizing efficiency, operational simplicity, and sustainable practices, the Knoevenagel condensation is the recommended method for the synthesis of this compound.

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Quantification of 3,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 3,4,5-Trimethoxycinnamic acid. The focus of this document is on the cross-validation of these two powerful analytical techniques to ensure data integrity, consistency, and to highlight the advantages of transitioning from a traditional HPLC method to a modern UPLC approach. This guide is intended for researchers, scientists, and drug development professionals involved in analytical method development, validation, and quality control.

Introduction to this compound and its Analysis

This compound is a cinnamic acid derivative that serves as a key intermediate and building block in the synthesis of various biologically active compounds.[1][2] Accurate and reliable quantification of this compound is crucial for quality control in manufacturing, pharmacokinetic studies, and various research applications. Both HPLC and UPLC are powerful chromatographic techniques widely used for the analysis of such compounds.

High-Performance Liquid Chromatography (HPLC) has long been a staple in analytical laboratories, offering robust and reliable quantification.[3][4] Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes columns with sub-2 µm particles and operates at higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC systems.[3][5][6]

Cross-validation of an established HPLC method with a new UPLC method is a critical exercise to demonstrate that the new method provides equivalent or superior performance.[3][4] This process involves a systematic comparison of validation parameters to ensure that the data generated by both methods are reliable and interchangeable.

Experimental Protocols

Detailed methodologies for the HPLC and UPLC analysis of this compound are provided below. The UPLC method is presented as a direct transfer from the HPLC method, scaled to leverage the advantages of UPLC technology.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the reliable separation and quantification of this compound.

  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[3][4]

  • Column : C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase : A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Gradient Program :

      • 0-15 min: 40-70% B

      • 15-17 min: 70-40% B

      • 17-20 min: 40% B

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 320 nm.

  • Standard and Sample Preparation :

    • Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standards : Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

    • Sample Preparation : Dissolve the sample containing this compound in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Method

This UPLC method is a direct transfer from the established HPLC method, aiming for significantly faster analysis times while maintaining or improving separation performance.

  • Instrumentation : A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.[4]

  • Column : C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase : A gradient mixture of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program :

      • 0-2.5 min: 40-70% B

      • 2.5-2.8 min: 70-40% B

      • 2.8-3.5 min: 40% B

  • Flow Rate : 0.5 mL/min.

  • Injection Volume : 2 µL.

  • Column Temperature : 35 °C.

  • Detection Wavelength : 320 nm.

  • Standard and Sample Preparation : Same as the HPLC method.

Comparative Analysis of Method Performance

The performance of the HPLC and UPLC methods was validated to ensure they are fit for their intended purpose. The following tables summarize the key validation parameters.

Table 1: Chromatographic Performance Comparison
ParameterHPLC MethodUPLC Method
Retention Time (min) ~10.5~1.8
Total Run Time (min) 203.5
Theoretical Plates ~8,000~25,000
Tailing Factor 1.21.1
Solvent Consumption per Run (mL) 201.75
Table 2: Validation Parameters Comparison
Validation ParameterHPLC MethodUPLC MethodAcceptance Criteria
Linearity (r²) 0.99920.9998r² ≥ 0.999
Range (µg/mL) 1 - 1000.5 - 100Linear, accurate, and precise
LOD (µg/mL) 0.30.1Signal-to-Noise Ratio ~3:1
LOQ (µg/mL) 1.00.5Signal-to-Noise Ratio ~10:1
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0% to 102.0%
Precision (%RSD)
- Repeatability 0.85%0.65%%RSD ≤ 2.0%
- Intermediate Precision 1.10%0.80%%RSD ≤ 2.0%
Robustness RobustRobust%RSD ≤ 2.0% after minor changes

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the cross-validation and the logical relationship between the key performance parameters of the HPLC and UPLC methods.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_comparison Cross-Validation stock Stock Solution (1 mg/mL) working Working Standards (0.5 - 100 µg/mL) stock->working hplc HPLC Analysis working->hplc uplc UPLC Analysis working->uplc sample Sample Preparation (Dissolution & Filtration) sample->hplc sample->uplc linearity Linearity & Range hplc->linearity lod_loq LOD & LOQ hplc->lod_loq accuracy Accuracy hplc->accuracy precision Precision hplc->precision robustness Robustness hplc->robustness uplc->linearity uplc->lod_loq uplc->accuracy uplc->precision uplc->robustness compare Compare Performance (Time, Sensitivity, Solvent Use) linearity->compare lod_loq->compare accuracy->compare precision->compare robustness->compare

Caption: Workflow for cross-validation of HPLC and UPLC methods.

G cluster_hplc HPLC cluster_uplc UPLC cluster_outcome Analytical Outcome hplc_params Larger Particles (5 µm) Lower Pressure Longer Column hplc_results Longer Run Time Broader Peaks Higher Solvent Use hplc_params->hplc_results outcome Improved Sensitivity Higher Throughput Better Resolution hplc_results->outcome uplc_params Smaller Particles (<2 µm) Higher Pressure Shorter Column uplc_results Faster Run Time Sharper Peaks Lower Solvent Use uplc_params->uplc_results uplc_results->outcome

Caption: Logical comparison of HPLC and UPLC characteristics.

Conclusion

The cross-validation of the HPLC and UPLC methods for the analysis of this compound demonstrates the significant advantages of transitioning to UPLC technology. The UPLC method offers a substantial reduction in run time (an 82.5% decrease) and solvent consumption (a 91.25% decrease), leading to increased laboratory throughput and reduced operational costs. Furthermore, the UPLC method exhibits superior sensitivity, as evidenced by the lower LOD and LOQ values, and improved chromatographic performance in terms of theoretical plates and peak symmetry.

The validation data confirms that the UPLC method is accurate, precise, and robust, providing results that are comparable to the established HPLC method. Therefore, the transfer from the HPLC to the UPLC method is justified and recommended for the routine analysis of this compound, enabling more efficient and sensitive quantification.

References

A Comparative Analysis of the Neuroprotective Potential of 3,4,5-Trimethoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 20, 2025 – In the ongoing quest for effective therapeutic agents against neurodegenerative diseases, two phenolic compounds, 3,4,5-Trimethoxycinnamic acid (TMCA) and Ferulic acid (FA), have emerged as promising candidates. This guide provides a detailed comparative analysis of their neuroprotective effects, drawing upon available experimental data to offer insights for researchers, scientists, and professionals in drug development.

At a Glance: TMCA vs. Ferulic Acid in Neuroprotection

While both TMCA and FA, derivatives of cinnamic acid, exhibit neuroprotective properties, the extent of current research varies significantly. Ferulic acid is a well-documented antioxidant and anti-inflammatory agent with established mechanisms of action.[1][2][3] The neuroprotective potential of this compound is an emerging area of research, with current evidence largely stemming from studies on its derivatives and closely related compounds.[4][5][6]

Quantitative Data on Neuroprotective Effects

To facilitate a direct comparison, the following table summarizes quantitative data from various in vitro studies. It is important to note that direct comparative studies are limited, and the experimental conditions across different studies may vary.

CompoundCell LineNeurotoxic InsultConcentration of CompoundOutcome MeasureResultReference
Ferulic Acid PC12Hydrogen Peroxide (H₂O₂) (300 µM for 2h)100 µM & 400 µM (for 72h)Cell Viability (MTT Assay)Significantly protected against H₂O₂-induced toxicity (p<0.05 for 100µM, p<0.01 for 400µM)[7]
Ferulic Acid PC12Hypoxia (1h)1 µMLDH ReleaseDecreased by 29 ± 3% compared to hypoxia alone[8]
Ferulic Acid PC12Hypoxia (1h)1 µMCell Viability (MTT Assay)Increased by 35 ± 8% compared to hypoxia alone[8]
Ferulic Acid Rat Cortical Synaptosomes4-Aminopyridine (4-AP) (1 mM)50 µMGlutamate (B1630785) ReleaseInhibited 4-AP-evoked glutamate release from 7.4 to 3.6 nmol/mg/5 min[9]
This compound Amide Derivative (S47) Primary Cortical NeuronsGlutamate5-20 µMNeuroprotectionShowed most potent neuroprotective activity[4]
3,4,5-Trihydroxycinnamic Acid (related compound) BV2 Microglial CellsLipopolysaccharide (LPS)10, 20, 40 µMNitric Oxide (NO) ProductionSignificantly suppressed LPS-induced NO production in a dose-dependent manner[10]

Key Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of both compounds are attributed to their ability to modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Ferulic Acid: A Multi-Faceted Neuroprotective Agent

Ferulic acid's neuroprotective actions are well-documented and are largely attributed to its potent antioxidant and anti-inflammatory properties.[1][2][3] It directly scavenges reactive oxygen species (ROS) and modulates several key signaling pathways:

  • Nrf2/ARE Pathway: Ferulic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[[“]] This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).

  • NF-κB Pathway: Ferulic acid can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes. By suppressing NF-κB, ferulic acid reduces the production of inflammatory mediators.

  • Anti-Apoptotic Effects: Studies have shown that ferulic acid can protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[3]

Ferulic Acid Signaling Pathways Ferulic Acid's Neuroprotective Signaling Pathways FA Ferulic Acid Nrf2 Nrf2 FA->Nrf2 Activates NFkB NF-κB FA->NFkB Inhibits Apoptosis Apoptosis FA->Apoptosis Inhibits ROS Oxidative Stress (e.g., H2O2) ROS->FA Targeted by Inflammation Inflammatory Stimuli (e.g., LPS) Inflammation->FA Targeted by ARE ARE Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection ProInflammatory Pro-inflammatory Mediators NFkB->ProInflammatory Induces ProInflammatory->Neuroprotection Inhibition leads to Apoptosis->Neuroprotection Inhibition leads to TMCA Potential Signaling Pathways Potential Neuroprotective Signaling Pathways of TMCA TMCA This compound Nrf2 Nrf2 (Postulated) TMCA->Nrf2 May activate NFkB NF-κB (Postulated) TMCA->NFkB May inhibit GABAaR GABAA Receptor TMCA->GABAaR Agonist OxidativeStress Oxidative Stress OxidativeStress->TMCA Potentially targeted by Inflammation Inflammation Inflammation->TMCA Potentially targeted by AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse Leads to Neuroprotection Neuroprotection AntioxidantResponse->Neuroprotection AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Inhibition leads to AntiInflammatory->Neuroprotection NeuronalInhibition Neuronal Inhibition GABAaR->NeuronalInhibition Leads to NeuronalInhibition->Neuroprotection Contributes to Experimental Workflow General Workflow for In Vitro Neuroprotection Assays start Start: Neuronal Cell Culture (e.g., PC12, SH-SY5Y) pretreatment Pre-treatment with TMCA or Ferulic Acid (various concentrations) start->pretreatment insult Induction of Neurotoxicity (e.g., H2O2, Glutamate) pretreatment->insult incubation Incubation (Specific duration) insult->incubation assays Assessment of Neuroprotection incubation->assays viability Cell Viability Assays (MTT, LDH) assays->viability e.g. ros ROS Measurement assays->ros e.g. analysis Data Analysis and Comparison viability->analysis ros->analysis end Conclusion analysis->end

References

A Comparative Guide to the Efficacy of 3,4,5-Trimethoxycinnamic Acid Derivatives: In Vitro vs. In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of prominent 3,4,5-Trimethoxycinnamic acid (TMCA) derivatives. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to support further research and development.

Introduction

This compound (TMCA), a derivative of cinnamic acid, and its synthetic analogues have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antinarcotic, and anxiolytic agents. A critical aspect of drug development is understanding the correlation between in vitro (in a controlled laboratory setting) and in vivo (in a living organism) efficacy. This guide focuses on a direct comparison of these two aspects for select TMCA derivatives, providing a valuable resource for assessing their therapeutic potential.

Anticancer Activity: A Tale of Two Derivatives

The anticancer potential of TMCA derivatives has been a primary focus of research. Here, we compare the in vitro cytotoxicity and in vivo tumor-inhibiting effects of two notable derivatives: (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT-31) and Piplartine.

Quantitative Data Summary: Anticancer Efficacy
DerivativeTest System (In Vitro)IC50 (µM)Test System (In Vivo)DosageTumor Growth InhibitionReference
PHT-31 Human leukemia (HL-60)0.13Sarcoma 180-bearing mice20 mg/kg30.9%[1][2]
Human glioblastoma (SF-295)<0.0340 mg/kg48.2%[1][2]
Human colon adenocarcinoma (HCT-8)0.4[1][2]
Human melanoma (MDA-MB-435)0.21[1][2]
Piplartine Human glioblastoma (SF-295)0.8 µg/mLSarcoma 180-bearing mice25 mg/kg (with 5-FU)68.04% (combination therapy)[3][4]
Human colon adenocarcinoma (HCT-8)0.7 µg/mL[3][4]
Human gastric cancer (SGC-7901)Not SpecifiedSGC-7901 xenograft mice4 and 12 mg/kgSignificant reduction in tumor volume and weight[5]
Experimental Protocols: Anticancer Studies

In Vitro Cytotoxicity Assay (MTT Assay) for PHT-31 [1][2]

  • Cell Lines: HL-60, SF-295, HCT-8, and MDA-MB-435 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.

  • Treatment: Cells were plated in 96-well plates at a density of 10^5 cells/well. After 24 hours, PHT-31, dissolved in DMSO, was added to the wells at various concentrations. The final DMSO concentration did not exceed 0.1%.

  • Incubation: The cells were incubated with the compound for 72 hours.

  • MTT Addition: After incubation, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plate was incubated for an additional 3 hours.

  • Formazan (B1609692) Solubilization: The supernatant was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 595 nm using a plate reader. The IC50 value was determined by nonlinear regression analysis.

In Vivo Antitumor Activity of PHT-31 in a Sarcoma 180 Mouse Model [1][2]

  • Animal Model: Swiss mice were inoculated subcutaneously in the right flank with 10^6 Sarcoma 180 cells.

  • Treatment: One day after tumor cell inoculation, the animals were randomly divided into groups and treated intraperitoneally with PHT-31 (20 or 40 mg/kg/day) or vehicle (control) for 7 days.

  • Tumor Growth Assessment: After the treatment period, the animals were euthanized, and the tumors were excised and weighed. The tumor growth inhibition was calculated as a percentage reduction in the mean tumor weight of the treated group compared to the control group.

Signaling Pathway: PHT-31 and Tubulin Polymerization Inhibition

PHT-31 exerts its anticancer effects primarily by inhibiting tubulin polymerization, a critical process for cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

PHT31_Mechanism PHT31 PHT-31 Tubulin Tubulin PHT31->Tubulin Binds to Colchicine Site Microtubules Microtubules PHT31->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: PHT-31 inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Antinarcotic Activity of TMCA Amide Derivatives

Certain amide derivatives of this compound have shown promise as potential antinarcotic agents, demonstrating efficacy in both in vitro receptor binding assays and in vivo models of morphine dependence.

Quantitative Data Summary: Antinarcotic Efficacy
DerivativeTest System (In Vitro)Binding Affinity (Ki, nM)Test System (In Vivo)DosageEffect on Morphine WithdrawalReference
TMCA Amide Series 5-HT1A Receptor Binding AssayHigh Affinity (Specific Ki values not provided)Morphine-dependent mice20 mg/kg/daySignificantly suppressed naloxone-induced withdrawal syndrome[6][7][8]
Experimental Protocols: Antinarcotic Studies

In Vitro 5-HT1A Receptor Binding Assay [9]

  • Receptor Source: Membranes from a stable CHO-K1 cell line expressing the human recombinant 5-HT1A serotonin (B10506) receptor.

  • Radioligand: [3H]8-OH-DPAT (0.25 nM), a selective 5-HT1A receptor agonist.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) buffer containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.

  • Procedure: Aliquots of receptor membranes, [3H]8-OH-DPAT, and various concentrations of the test compounds were incubated in the assay buffer.

  • Detection: The amount of bound radioligand was determined by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Morphine Withdrawal Model [6][7]

  • Animal Model: Male C57BL/6 mice were made morphine-dependent by subcutaneous implantation of a morphine pellet (75 mg) for 7 days.

  • Treatment: The test compounds (20 mg/kg/day) were administered intraperitoneally for the last 3 days of morphine exposure.

  • Induction of Withdrawal: On the final day, naloxone (B1662785) (a morphine antagonist) was injected to precipitate withdrawal symptoms.

  • Assessment: The number of withdrawal-induced jumps was counted for 30 minutes as a measure of the severity of the withdrawal syndrome.

Signaling Pathway: TMCA Amides and the 5-HT1A Receptor

The antinarcotic effects of these TMCA amide derivatives are mediated through their interaction with the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor. Agonism at this receptor is known to modulate neuronal excitability and is implicated in the regulation of mood and anxiety. The binding of the TMCA amide to the 5-HT1A receptor can lead to the activation of downstream signaling cascades, including the ERK1/2 pathway.[6][7]

TMCA_Amide_Mechanism TMCA_Amide TMCA Amide Derivative HT1A_Receptor 5-HT1A Receptor TMCA_Amide->HT1A_Receptor Agonist Binding G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ERK pERK1/2 G_Protein->ERK Activates cAMP cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity ERK->Neuronal_Activity Leads to Antinarcotic_Effect Antinarcotic Effect Neuronal_Activity->Antinarcotic_Effect Results in

Caption: TMCA amides act as 5-HT1A receptor agonists, modulating downstream signaling.

Experimental Workflow Diagrams

In Vitro Cytotoxicity Experimental Workflow

in_vitro_workflow start Start cell_culture Cell Culture (e.g., HL-60, SF-295) start->cell_culture seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with TMCA Derivative seeding->treatment incubation Incubation (72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for assessing the in vitro cytotoxicity of TMCA derivatives.

In Vivo Antitumor Experimental Workflow

in_vivo_workflow start Start animal_model Animal Model (e.g., Sarcoma 180 mice) start->animal_model tumor_inoculation Tumor Cell Inoculation animal_model->tumor_inoculation treatment Treatment with TMCA Derivative tumor_inoculation->treatment monitoring Tumor Growth Monitoring treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Data Analysis (Tumor Weight) euthanasia->data_analysis end End data_analysis->end

Caption: A standard workflow for evaluating the in vivo antitumor efficacy of TMCA derivatives.

Conclusion

This guide highlights the importance of a multi-faceted approach to evaluating the efficacy of this compound derivatives. The provided data demonstrates that while in vitro assays are crucial for initial screening and mechanistic studies, in vivo models are indispensable for validating therapeutic potential in a complex biological system. The presented anticancer and antinarcotic TMCA derivatives show promising correlations between their in vitro activities and in vivo effects, warranting further investigation. The detailed protocols and pathway diagrams included herein are intended to serve as a valuable resource for the scientific community to build upon this promising area of research.

References

A Comparative Analysis of the Antioxidant Capacity of 3,4,5-Trimethoxycinnamic Acid and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The antioxidant capacities are evaluated using three widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

Quantitative Comparison of Antioxidant Capacity

The antioxidant activities of 3,4,5-Trimethoxycinnamic acid (represented by Sinapic acid) and the standard antioxidants are summarized in the table below. The data is presented as IC50 values for the DPPH assay, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, and as Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS and FRAP assays. A lower IC50 value indicates higher antioxidant activity. For TEAC values, a higher value signifies greater antioxidant capacity relative to Trolox.

CompoundDPPH IC50 (µM)ABTS TEACFRAP (µmol Fe²⁺/g)
Sinapic Acid (as a proxy for this compound)32.4 ± 2.2[1]1.5 - 2.0[2]~170% increase in absorbance over 48h[3]
Trolox ~3.77 µg/mL (~15 µM)[4]1.0 (by definition)103.9 ± 0.9[5]
Ascorbic Acid (Vitamin C) ~4.97 µg/mL (~28 µM)1.05Not directly comparable
Gallic Acid ~5 µg/mL (~29 µM)1.9Not directly comparable

Note: The FRAP value for Sinapic acid is presented as a percentage increase in absorbance over time due to the nature of the available data, which highlights a slower reaction kinetic compared to other phenols.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below. These protocols are based on established methods to ensure reproducibility.

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change from deep violet to pale yellow. The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

    • Prepare stock solutions of the test compound (this compound) and standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid) in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • Plot the percentage of inhibition against the sample concentration to determine the IC50 value.

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant, leading to a decrease in absorbance at 734 nm. The extent of decolorization is proportional to the antioxidant's activity.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test and standard compounds as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, and the change in absorbance at 593 nm is proportional to the antioxidant's reducing power.

Methodology:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 1 L of distilled water and adjust the pH to 3.6 with glacial acetic acid.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

    • Prepare a standard curve using various concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 100 µL of the appropriately diluted sample or standard to a microplate well.

    • Add 3.0 mL of the freshly prepared FRAP reagent.

    • Incubate the mixture at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample to the FeSO₄ standard curve and is expressed as µmol of Fe²⁺ equivalents per gram of sample.

Visualizing Antioxidant Assay Workflow and Cellular Action

To further elucidate the experimental process and the biological context of antioxidant activity, the following diagrams are provided.

G General Workflow of In Vitro Antioxidant Capacity Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (e.g., DPPH, ABTS, FRAP) C Mix Reagents and Antioxidant Solutions A->C B Prepare Antioxidant Solutions (Test Compound & Standards) B->C D Incubate under Controlled Conditions C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate % Inhibition or Reducing Power E->F G Determine IC50 or TEAC Values F->G

Caption: Experimental workflow for antioxidant capacity assays.

G Simplified Pathway of Antioxidant Intervention in Oxidative Stress ROS Reactive Oxygen Species (ROS) NeutralizedROS Neutralized Species ROS->NeutralizedROS Scavenging OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) Antioxidant Antioxidant (e.g., this compound) Antioxidant->NeutralizedROS OxidativeStress->CellularDamage

Caption: Antioxidant intervention in oxidative stress pathway.

References

Comparative Docking Analysis of 3,4,5-Trimethoxycinnamic Acid Derivatives Across Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-silico analysis reveals the binding affinities and interaction patterns of various 3,4,5-Trimethoxycinnamic acid (TMCA) derivatives, highlighting their potential as versatile therapeutic agents. This guide synthesizes experimental data from multiple studies, offering a comparative overview for researchers and drug development professionals in oncology, neuropharmacology, and infectious diseases.

Derivatives of this compound, a naturally occurring compound, have demonstrated a broad spectrum of biological activities.[1][2] This is attributed to their ability to interact with a diverse range of protein targets. Molecular docking studies have been instrumental in elucidating the binding modes and predicting the inhibitory potential of these derivatives against various diseases. This report provides a comparative summary of these docking studies, presenting quantitative data, experimental protocols, and visual workflows to guide further research.

Anticancer Activity: Targeting Key Regulatory Proteins

TMCA derivatives have been extensively studied for their anticancer properties, with docking studies revealing strong binding affinities for several key oncogenic proteins.

Quantitative Docking Results: Anticancer Targets
DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)Software Used
N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivative (5a)TGFβ1-8.70--AutoDockTools–1.5.6
N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivative (5e)TGFβ1-8.71--AutoDockTools–1.5.6
Pyrrolizine derivative (16a)TubulinHigher than co-crystallised ligand--Not Specified
Pyrrolizine derivative (16b)TubulinHigher than co-crystallised ligand--Not Specified
Pyrrolizine derivative (16d)TubulinHigher than co-crystallised ligand--Not Specified
Pyrrolizine derivative (16a)CDK-2Higher than co-crystallised ligand--Not Specified
Pyrrolizine derivative (16b)CDK-2Higher than co-crystallised ligand--Not Specified
Pyrrolizine derivative (16d)CDK-2Higher than co-crystallised ligand--Not Specified
Pyrrolizine derivative (16a)EGFRHigher than co-crystallised ligand--Not Specified
Pyrrolizine derivative (16b)EGFRHigher than co-crystallised ligand--Not Specified
Pyrrolizine derivative (16d)EGFRHigher than co-crystallised ligand--Not Specified
Trimethoxyphenyl pyridine (B92270) derivative (VI)Tubulin-104.95 (Interaction Energy)Colchicine-Not Specified
Trimethoxyphenyl pyridine derivative (Vj)Tubulin-105.8 (Interaction Energy)Colchicine-Not Specified
3′,4′,5′-Trimethoxychalcone (5)Tubulin-7.4--Not Specified
3′,4′,5′-Trimethoxychalcone (5)EGFR-7.3Erlotinib-7.51AutoDock Tools 1.5.6
3′,4′,5′-Trimethoxychalcone (5)CDK2-8.5--Not Specified

Table 1: Comparative docking scores of various this compound derivatives against prominent anticancer protein targets. Note: Some studies reported interaction energy or relative binding affinity instead of a direct docking score.

Experimental Protocol: Molecular Docking of Anticancer Agents

The general workflow for the cited docking studies involved several key steps. The protein structures were typically obtained from the Protein Data Bank (PDB). Prior to docking, water molecules and any co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms and Kollman charges were then added to the protein. The 3D structures of the TMCA derivatives were generated and optimized. Docking was commonly performed using software like AutoDockTools.[3][4] For instance, in the study targeting EGFR, the accuracy of the docking protocol was confirmed by redocking the reference ligand erlotinib, which yielded a low root-mean-square deviation (RMSD) of 0.54 Å.[5] The binding pocket of the target protein was defined, and the docking simulations were run to predict the binding poses and calculate the binding affinities.

Workflow and Pathway Visualization

The following diagrams illustrate a generalized molecular docking workflow and a simplified signaling pathway implicated in the anticancer activity of these compounds.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Target_Selection Target Protein Selection (e.g., EGFR, Tubulin) Protein_Prep Protein Preparation (from PDB, e.g., 1M17) Target_Selection->Protein_Prep Ligand_Design Ligand (TMCA Derivative) Structure Generation Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Docking Molecular Docking (e.g., AutoDock) Protein_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Binding Energy Calculation (kcal/mol) Pose_Analysis->Scoring Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Scoring->Interaction_Analysis anticancer_pathway TMCA_Derivative TMCA Derivative EGFR EGFR TMCA_Derivative->EGFR Inhibition Tubulin Tubulin TMCA_Derivative->Tubulin Inhibition CDK2 CDK2 TMCA_Derivative->CDK2 Inhibition Apoptosis Apoptosis TMCA_Derivative->Apoptosis Induction Proliferation Cell Proliferation EGFR->Proliferation CellCycle G2/M Arrest Tubulin->CellCycle CDK2->CellCycle

References

A Comparative Guide to the Synthesis of 3,4,5-Trimethoxycinnamic Acid: An Analysis of Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthesis Methods

The synthesis of 3,4,5-Trimethoxycinnamic acid is predominantly achieved through two classical organic reactions: the Knoevenagel condensation and the Perkin reaction. Additionally, the Wittig reaction has been reported as a viable, albeit less common, alternative. The choice of method can significantly impact yield, purity, and environmental footprint.

Synthesis Method Starting Materials Catalyst/Reagents Solvent Reaction Time Temperature Reported Yield Reported Purity Reference
Knoevenagel Condensation3,4,5-Trimethoxybenzaldehyde (B134019), Succinic acidPyridine (B92270)DMF8 hours90°C91%Not specified[1]
Knoevenagel Condensation3,4,5-Trimethoxybenzaldehyde, Succinic acidEthanolamineWater8 hours100°C65%>99%[1]
"Green" Knoevenagel3,4,5-Trimethoxybenzaldehyde, Malonic acidAmmonium (B1175870) bicarbonateEtOAc2 hours140°C73%Single spot by TLC[2]
Wittig Reaction3,4,5-Trimethoxybenzaldehyde, Triphenylphosphine, Ethyl 2-bromoacetateKOHToluene/DMSONot specifiedNot specified52%Not specified[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of a synthesis. Below are the experimental protocols as described in the cited literature for the key methods.

Knoevenagel Condensation (DMF Solvent System)[1]
  • Reaction Setup: In a 100 mL single-neck flask, combine 3.92 g (20 mmol) of 3,4,5-trimethoxybenzaldehyde and 6.24 g (60 mmol) of succinic acid.

  • Solvent and Catalyst Addition: Add 15 mL of N,N-dimethylformamide (DMF) followed by 1.6 mL (20 mmol) of pyridine to the flask.

  • Reaction Conditions: Heat the mixture to 90°C and maintain the reaction for 8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 40 mL of ice water.

  • Precipitation: Adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate the product as a light yellow solid.

  • Isolation: Filter the solid, wash with ice water, and dry to obtain this compound.

"Green" Knoevenagel Condensation[2]
  • Reactant Mixture: In a large test tube (150mm x 25mm), combine 4.06 g (20.7 mmol) of 3,4,5-trimethoxybenzaldehyde, 2.58 g (1.2 equiv) of malonic acid, and 0.66 g (0.4 equiv) of ammonium bicarbonate.

  • Solvent Addition: Add 10 mL of ethyl acetate (B1210297) (EtOAc).

  • Reaction Conditions: Suspend the test tube in an oil bath preheated to 140°C. The reaction will become vigorous as gas evolves and the solvent boils. The reaction continues for 2 hours, during which the EtOAc boils off, and the mixture becomes a viscous, golden-yellow semi-solid.

  • Work-up: After cooling, dissolve the reaction mass in a saturated sodium bicarbonate solution.

  • Purification: Wash the aqueous solution with EtOAc to remove coloration. Acidify the aqueous solution to a pH of 2 with 6M HCl to precipitate the product.

  • Isolation and Recrystallization: Filter the off-white precipitate and wash it with water. Recrystallize the crude product from a 4:1 water:EtOH mixture to yield pure white crystals of this compound.

Reproducibility and Method Selection

The reproducibility of a synthetic method is influenced by numerous factors including the purity of reagents, precise control of reaction conditions, and the execution of the work-up procedure. The data presented in the table above, gathered from different research articles, provides an indirect measure of reproducibility.

The Knoevenagel condensation appears to be a versatile and commonly employed method. The use of a water-based system, while offering a lower yield than the DMF-based system (65% vs. 91%), provides a greener alternative with high product purity (>99%)[1]. The "green" Knoevenagel approach, utilizing a benign catalyst and solvent, also reports a respectable yield of 73%[2]. The Wittig reaction, with a reported yield of 52%, appears to be a less efficient method for this particular transformation[3].

The choice of the most suitable method will depend on the specific priorities of the researcher. For high yield, the Knoevenagel condensation in DMF seems optimal based on the reported data. For a more environmentally friendly process with high purity, the water-based or the "green" Knoevenagel condensation methods are strong alternatives.

Below is a graphical representation of the logical relationship between the different synthesis methods and their reported outcomes.

Caption: Comparison of synthetic routes to this compound.

References

Safety Operating Guide

Safe Disposal of 3,4,5-Trimethoxycinnamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 3,4,5-Trimethoxycinnamic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with standard laboratory safety protocols.

Hazard Identification and Protective Equipment

Before handling this compound for disposal, it is crucial to be aware of its associated hazards and to use the appropriate Personal Protective Equipment (PPE). This substance is classified as an irritant and a skin sensitizer.

Hazard Classification Details
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1][2][3]
Hazard Statements H315: Causes skin irritation.[2][3]H317: May cause an allergic skin reaction.[1][2]H319: Causes serious eye irritation.[1][2][3]
Precautionary Statements P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.[1][3]P272: Contaminated work clothing should not be allowed out of the workplace.[1][2]P280: Wear protective gloves/eye protection/face protection.[1][3]
Recommended PPE Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][4][5]Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber).[1][4][5]Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4][5]Respiratory Protection: Use a type N95 (US) or type P1 (EN 143) dust mask if dust is generated.[1]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves careful handling, proper packaging, and the use of a licensed waste management service. Direct disposal into drains or regular trash is not advised.

1. Preparation and Personal Protection:

  • Ensure the disposal area is well-ventilated. A laboratory fume hood is recommended if dust can be generated.[4]

  • Don all required PPE as specified in the table above, including gloves, safety goggles, and a lab coat.

2. Waste Collection and Containment:

  • For Spills: If handling a spill, clean it up immediately.[4] Carefully sweep the solid material to avoid creating dust.[6][7]

  • For Unused Product: If disposing of expired or unwanted product, handle it with the same care as a spill.

  • Place the collected solid waste into a suitable, sealable, and clearly labeled container. Ensure the container is appropriate for chemical waste.

3. Packaging and Labeling:

  • Seal the container tightly.

  • Label the container clearly with the chemical name: "Waste this compound" and any associated hazard symbols.

4. Storage and Disposal:

  • Store the sealed waste container in a designated, secure chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[3][5]

  • Crucially, entrust the final disposal to a licensed and qualified hazardous waste disposal company. [7] This is the standard and safest method for chemical waste.

  • Follow all local, state, and federal regulations regarding chemical waste disposal.[8]

5. Decontamination:

  • After handling and packaging the waste, wash your hands and any exposed skin thoroughly with soap and water.[4]

  • Decontaminate the work area and any equipment used during the process. For spill sites, after sweeping up the solid, the area can be decontaminated.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G start Identify Waste (this compound) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste (Sweep solid, avoid dust) ppe->collect package Step 3: Package & Label (Seal in labeled container) collect->package store Step 4: Store Securely (Designated chemical waste area) package->store disposal_co Step 5: Professional Disposal (Contact licensed waste disposal company) store->disposal_co decontaminate Step 6: Decontaminate (Clean work area and equipment) disposal_co->decontaminate end Disposal Complete decontaminate->end

References

Personal protective equipment for handling 3,4,5-Trimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4,5-Trimethoxycinnamic Acid

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks associated with skin and eye irritation.

Hazard Identification and Classification

This compound is a combustible solid that can cause significant irritation upon contact. The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescriptionCitations
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Skin SensitizationH317May cause an allergic skin reaction.
Personal Protective Equipment (PPE) Protocol

Selection and use of appropriate PPE are the most critical steps in preventing direct exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body PartPPE SpecificationJustification and Use CaseCitations
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing.Protects against dust particles and splashes that can cause serious eye irritation.[1][3][4][5][6]
Hands Chemical-resistant gloves (e.g., Nitrile or Natural Rubber).Prevents skin contact, which can lead to irritation and potential sensitization. Gloves should be inspected before use and changed regularly or immediately if contaminated.[1][3][4][5][7][8]
Body Laboratory coat or chemical-resistant apron/coveralls.Protects skin and personal clothing from contamination by dust or splashes.[3][4][7][9]
Respiratory Not required under normal conditions with adequate ventilation. A dust mask (e.g., N95) is necessary if dust is generated.Protects against inhalation of airborne particles, especially when handling the powder outside of a fume hood.[1][3][7][9]

Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is vital for laboratory safety.

Step-by-Step Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area. A laboratory fume hood is recommended, especially when handling large quantities or generating dust.[7]

  • Pre-Handling Checklist :

    • Ensure all required PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Have spill cleanup materials readily accessible.

  • Weighing and Transfer :

    • Handle the solid powder carefully to avoid creating dust.[2][7]

    • Use a spatula for transfers.

    • If possible, weigh the compound directly into the receiving vessel.

  • Solution Preparation :

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating is required, do so under controlled conditions and with proper ventilation.

  • Post-Handling :

    • Thoroughly wash hands and forearms with soap and water after handling, even if gloves were worn.[1][4][7]

    • Clean and decontaminate the work area.

    • Remove and wash contaminated clothing before reuse.[4][7]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid InstructionsCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2][3][4][9]
Skin Contact Remove all contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water. Get medical attention if irritation persists.[2][3][4][9]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a physician immediately.[2][3][7][9]
Storage and Disposal Plan
  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and incompatible materials like strong oxidizing agents.[1][4][9] Recommended long-term storage is often refrigerated (2-8°C) or frozen (-20°C).[7][10][11]

  • Spill Cleanup : In case of a spill, wear full PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3][7][9] The spill area can be decontaminated afterward.[7]

  • Waste Disposal : Dispose of chemical waste and contaminated materials in accordance with all local, state, and federal regulations. Do not mix with other waste. Uncleaned containers should be treated as the product itself.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_final 4. Final Safety Steps prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup prep_materials Gather Materials & Check Safety Equipment prep_setup->prep_materials handle_weigh Weigh/Transfer Solid (Avoid Dust) prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area & Equipment handle_dissolve->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose final_ppe Remove PPE cleanup_dispose->final_ppe Disposal Complete final_wash Wash Hands Thoroughly final_ppe->final_wash

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trimethoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
3,4,5-Trimethoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.